molecular formula C7H5F2NO B1297545 2,5-Difluorobenzamide CAS No. 85118-03-2

2,5-Difluorobenzamide

Cat. No.: B1297545
CAS No.: 85118-03-2
M. Wt: 157.12 g/mol
InChI Key: BJKWHAILFUUIRT-UHFFFAOYSA-N
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Description

2,5-Difluorobenzamide is a useful research compound. Its molecular formula is C7H5F2NO and its molecular weight is 157.12 g/mol. The purity is usually 95%.
The exact mass of the compound 2,5-Difluorobenzamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,5-Difluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Difluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-difluorobenzamide
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InChI

InChI=1S/C7H5F2NO/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKWHAILFUUIRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40234241
Record name 2,5-Difluorobenzamide
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Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

85118-03-2
Record name 2,5-Difluorobenzamide
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Record name 2,5-Difluorobenzamide
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Record name 2,5-Difluorobenzamide
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Record name 2,5-difluorobenzamide
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Foundational & Exploratory

2,5-Difluorobenzamide: A Technical Guide to its Chemical Properties, Structure, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Difluorobenzamide, a fluorinated aromatic amide of interest in medicinal chemistry and materials science. While direct experimental data for this specific isomer is not extensively cataloged, this paper compiles its predicted chemical and physical properties based on its precursor, 2,5-Difluorobenzoic acid, and related isomers. This guide also outlines a detailed, plausible experimental protocol for its synthesis, discusses its structural characteristics, and explores its potential applications in drug development, drawing from research on analogous compounds. The information is presented to support researchers and scientists in their exploration of this and similar fluorinated molecules.

Chemical Properties and Structure

2,5-Difluorobenzamide is a derivative of benzoic acid with two fluorine atoms substituted at the 2 and 5 positions of the benzene ring. The presence of these electronegative fluorine atoms significantly influences the molecule's electronic properties, reactivity, and biological activity.

Structural Information

The structural details of 2,5-Difluorobenzamide are foundational to understanding its chemical behavior.

IdentifierValue
IUPAC Name 2,5-Difluorobenzamide
Molecular Formula C₇H₅F₂NO
Molecular Weight 157.12 g/mol
SMILES C1=CC(=C(C=C1F)C(=O)N)F
InChI Key (Predicted) Based on 2,5-Difluorobenzoic acid, a unique key would be generated upon synthesis and characterization.
CAS Number Not available. The precursor, 2,5-Difluorobenzoic acid, has the CAS number 2991-28-8.[1][2]
Physicochemical Properties

The physicochemical properties of 2,5-Difluorobenzamide are predicted based on its structure and data from its precursor, 2,5-Difluorobenzoic acid.[1][3][4]

PropertyPredicted Value
Melting Point Expected to be a solid at room temperature, likely with a melting point higher than its precursor, 2,5-Difluorobenzoic acid (132-134 °C).[3]
Boiling Point Predicted to be higher than that of 2,5-Difluorobenzoic acid (244.7±20.0 °C).[3][4]
Solubility Likely to have low solubility in water and better solubility in organic solvents such as acetone and ethanol.
Appearance Predicted to be a white to off-white crystalline powder.

Synthesis of 2,5-Difluorobenzamide: An Experimental Protocol

Due to the absence of a specific, published synthesis protocol for 2,5-Difluorobenzamide, the following is a detailed, generalized methodology for the conversion of its precursor, 2,5-Difluorobenzoic acid, to the corresponding amide. This two-step process involves the formation of an acyl chloride intermediate followed by amination.

Step 1: Synthesis of 2,5-Difluorobenzoyl Chloride

Objective: To convert 2,5-Difluorobenzoic acid to its more reactive acyl chloride derivative.

Materials:

  • 2,5-Difluorobenzoic acid (1 eq)

  • Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Toluene as solvent

  • Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, suspend 2,5-Difluorobenzoic acid in anhydrous DCM.

  • Add a catalytic amount of DMF to the suspension.

  • Slowly add thionyl chloride to the mixture at room temperature with stirring.

  • After the initial reaction subsides, equip the flask with a reflux condenser and heat the mixture to reflux (approximately 40°C for DCM) for 2-3 hours, or until the reaction is complete (monitored by TLC or disappearance of the starting material).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 2,5-Difluorobenzoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of 2,5-Difluorobenzamide

Objective: To convert 2,5-Difluorobenzoyl chloride to 2,5-Difluorobenzamide via reaction with ammonia.

Materials:

  • Crude 2,5-Difluorobenzoyl chloride (from Step 1)

  • Aqueous ammonia solution (NH₄OH, 28-30%) or ammonia gas

  • Anhydrous DCM or Tetrahydrofuran (THF) as solvent

  • Stirring vessel

  • Ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolve the crude 2,5-Difluorobenzoyl chloride in anhydrous DCM in a stirring vessel.

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add an excess of concentrated aqueous ammonia solution dropwise with vigorous stirring. Alternatively, bubble ammonia gas through the solution. The formation of a white precipitate (ammonium chloride and the product) will be observed.

  • Continue stirring at low temperature for 1-2 hours after the addition is complete.

  • Allow the mixture to warm to room temperature and continue stirring for an additional 1-2 hours.

  • If using aqueous ammonia, transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,5-Difluorobenzamide.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amination A 2,5-Difluorobenzoic Acid C 2,5-Difluorobenzoyl Chloride A->C DMF (cat.), Reflux B Thionyl Chloride (SOCl₂) B->C E 2,5-Difluorobenzamide C->E DCM, 0°C to RT D Ammonia (NH₃) D->E FtsZ_Inhibition_Pathway FtsZ FtsZ monomers Z_ring Z-ring formation FtsZ->Z_ring Polymerization Division Bacterial Cell Division Z_ring->Division Inhibitor 2,5-Difluorobenzamide Derivative Inhibitor->Z_ring Inhibition

References

2,5-Difluorobenzamide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2,5-Difluorobenzamide, a fluorinated aromatic compound of interest in medicinal chemistry and materials science. Due to the limited direct commercial availability and documentation of 2,5-Difluorobenzamide, this guide also includes data on its common isomers, 2,4-Difluorobenzamide and 2,6-Difluorobenzamide, for comparative purposes. Additionally, information on its likely precursor, 2,5-Difluorobenzoic acid, is provided.

Physicochemical Data of Difluorobenzamide Isomers and Precursor

The following table summarizes the key quantitative data for 2,5-Difluorobenzamide and its related compounds.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2,5-Difluorobenzamide Not readily availableC₇H₅F₂NO~157.12
2,4-Difluorobenzamide85118-02-1[1][2][3]C₇H₅F₂NO[1][2]157.12[1][4][5]
2,6-Difluorobenzamide18063-03-1[6][7][8]C₇H₅F₂NO[7][8]157.12[7][9][10]
2,5-Difluorobenzoic acid2991-28-8[11][12][13]C₇H₄F₂O₂[11][12]158.10[14]

Experimental Protocols

The synthesis of 2,5-Difluorobenzamide can be achieved through the amidation of 2,5-Difluorobenzoic acid. Several methods can be employed for this transformation. Below are detailed protocols for two common approaches.

Protocol 1: Thionyl Chloride-Mediated Amidation

This is a classic and effective method for converting carboxylic acids to amides via an acyl chloride intermediate.

Materials:

  • 2,5-Difluorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Ammonium hydroxide (NH₄OH) solution (concentrated)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Acyl Chloride Formation:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-Difluorobenzoic acid (1 equivalent) in anhydrous DCM.

    • Add thionyl chloride (1.5-2.0 equivalents) dropwise at 0 °C (ice bath).

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC or IR spectroscopy (disappearance of the carboxylic acid O-H stretch).

    • Once the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

  • Amidation:

    • Dissolve the crude 2,5-difluorobenzoyl chloride in anhydrous DCM and cool to 0 °C.

    • Slowly add a concentrated solution of ammonium hydroxide (excess) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2,5-Difluorobenzamide.

    • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Direct Amidation using a Coupling Agent

This method avoids the use of thionyl chloride and proceeds under milder conditions.

Materials:

  • 2,5-Difluorobenzoic acid

  • Ammonium chloride (NH₄Cl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)

  • Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard work-up and purification reagents as in Protocol 1.

Procedure:

  • Reaction Setup:

    • To a solution of 2,5-Difluorobenzoic acid (1 equivalent) in anhydrous DMF or DCM, add EDC or DCC (1.1 equivalents) and HOBt (1.1 equivalents).

    • Stir the mixture at room temperature for 10-15 minutes.

  • Amine Addition:

    • Add ammonium chloride (1.2 equivalents) followed by the dropwise addition of DIPEA or TEA (2.5 equivalents).

  • Reaction Progression:

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up and Purification:

    • If using DCC, a urea byproduct will precipitate and can be removed by filtration.

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer, concentrate, and purify the product as described in Protocol 1.

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of 2,5-Difluorobenzamide from 2,5-Difluorobenzoic acid.

G cluster_start Starting Material cluster_activation Carboxylic Acid Activation cluster_intermediate Reactive Intermediate cluster_amidation Amidation cluster_product Final Product start 2,5-Difluorobenzoic Acid activation Activation (e.g., with SOCl₂ or EDC/HOBt) start->activation intermediate Acyl Chloride or Activated Ester activation->intermediate amidation Reaction with Ammonia Source intermediate->amidation product 2,5-Difluorobenzamide amidation->product

Caption: Synthesis workflow for 2,5-Difluorobenzamide.

Logical Relationship of Related Compounds

This diagram shows the relationship between the target compound, its isomers, and its precursor.

G A Difluorobenzamide Isomers B 2,5-Difluorobenzamide (Target Compound) A->B is an isomer of C 2,4-Difluorobenzamide A->C is an isomer of D 2,6-Difluorobenzamide A->D is an isomer of E 2,5-Difluorobenzoic Acid (Precursor) E->B can be converted to

Caption: Relationships of 2,5-Difluorobenzamide.

References

Spectroscopic Data for 2,5-Difluorobenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for 2,5-Difluorobenzamide (CAS No. 85118-03-2). The information is structured to be a valuable resource for researchers and professionals in drug development and related scientific fields. This document summarizes the available mass spectrometry data and outlines standard experimental protocols for nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) analysis.

Data Presentation

Mass Spectrometry (MS)

The mass spectrum for 2,5-Difluorobenzamide has been reported in publicly accessible databases. The data was obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

ParameterValue
Molecular FormulaC₇H₅F₂NO
Molecular Weight157.12 g/mol
Ionization TypeElectron Ionization (EI)
Major Fragments (m/z) Proposed Fragment
157[M]⁺ (Molecular Ion)
Further fragmentation data is not detailed in the available public records.

It is important to note that while the mass spectrum is referenced in databases, detailed fragmentation patterns are not consistently provided in the public domain.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra of 2,5-Difluorobenzamide is as follows:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 2,5-Difluorobenzamide.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent will depend on the solubility of the compound and the desired resolution of the spectra.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Instrumental Parameters (General):

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

    • Temperature: Standard acquisition at 298 K (25 °C).

    • ¹H NMR:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

      • Spectral Width: Approximately 12-16 ppm.

      • Number of Scans: 16-64 scans, depending on the sample concentration.

      • Relaxation Delay (d1): 1-2 seconds.

    • ¹³C NMR:

      • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

      • Spectral Width: Approximately 200-220 ppm.

      • Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.

      • Relaxation Delay (d1): 2-5 seconds.

    • ¹⁹F NMR:

      • Pulse Program: A standard single-pulse experiment, often with proton decoupling.

      • Spectral Width: A wide spectral width (e.g., -250 to 50 ppm) should be used initially, as fluorine chemical shifts are highly sensitive to the chemical environment.

      • Reference: An external reference such as CFCl₃ (0 ppm) is typically used.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

The following protocol is suitable for obtaining the IR spectrum of solid 2,5-Difluorobenzamide:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean. A background spectrum of the clean, empty ATR crystal should be collected.

    • Place a small amount of the solid 2,5-Difluorobenzamide sample directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Instrumental Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Collection and Processing:

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a general protocol for the GC-MS analysis of 2,5-Difluorobenzamide:

  • Sample Preparation:

    • Prepare a dilute solution of 2,5-Difluorobenzamide (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumental Parameters:

    • Gas Chromatograph (GC):

      • Column: A standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

      • Inlet: Split/splitless injector, typically operated in splitless mode for higher sensitivity.

      • Injector Temperature: 250-280 °C.

      • Oven Program: A temperature gradient is used to ensure good separation. For example, an initial temperature of 100 °C held for 2 minutes, then ramped to 280 °C at a rate of 10-20 °C/min, with a final hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 40-400.

  • Data Analysis:

    • The total ion chromatogram (TIC) will show the retention time of 2,5-Difluorobenzamide.

    • The mass spectrum corresponding to the chromatographic peak will provide the fragmentation pattern, which can be used for structural confirmation.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like 2,5-Difluorobenzamide.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for 2,5-Difluorobenzamide cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis and Interpretation Sample 2,5-Difluorobenzamide (Solid) Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Dilution Dilution in Volatile Solvent Sample->Dilution Solid_Sample Direct use of Solid Sample Sample->Solid_Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Dissolution->NMR MS GC-MS Analysis Dilution->MS IR FTIR Spectroscopy (ATR) Solid_Sample->IR NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Functional Group Identification) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structural Elucidation and Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic analysis workflow.

The Rising Star in Medicinal Chemistry: A Technical Guide to the Potential Applications of 2,5-Difluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – As the landscape of drug discovery continually evolves, the demand for novel molecular scaffolds that offer enhanced therapeutic potential is paramount. Among the promising candidates, 2,5-Difluorobenzamide is emerging as a versatile building block with significant applications in medicinal chemistry. This technical guide provides an in-depth overview of its core applications, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this fluorinated benzamide in their therapeutic programs.

The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and pharmacokinetic profiles. The 2,5-difluoro substitution pattern on the benzamide scaffold offers a unique electronic and conformational profile, making it an attractive starting point for the design of novel therapeutics, particularly in the realms of antimicrobial and anticancer agents.

Data Presentation: Biological Activity of 2,5-Difluorobenzamide Derivatives

While research on 2,5-Difluorobenzamide is still expanding, preliminary studies on its derivatives, particularly those derived from its precursor 2,5-difluorobenzoic acid, have shown promising biological activity. The following table summarizes the antibacterial activity of a series of hydrazone derivatives of 2,5-difluorobenzoic acid.

Compound IDDerivativeTarget OrganismActivity (Zone of Inhibition in mm)
4d Hydrazone with fluorine substitutionP. aeruginosa MTCC 42421[1]
4e Hydrazone with fluorine substitutionE. coli MTCC 44321[1]
4f Hydrazone with fluorine substitutionS. aureus MTCC 9624[1]
4h Hydrazone with fluorine substitutionS. pyogenes MTCC 44222[1]
AmpicillinReference StandardVarious19-22[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of scientific research. Below are key experimental protocols relevant to the synthesis and evaluation of 2,5-Difluorobenzamide and its derivatives.

Protocol 1: Synthesis of 2,5-Difluorobenzamide from 2,5-Difluorobenzoic Acid

This protocol outlines a general method for the synthesis of the core 2,5-Difluorobenzamide scaffold.

Materials:

  • 2,5-Difluorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Ammonia solution (aqueous)

  • Anhydrous dichloromethane (DCM)

  • Ice bath

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Acid Chloride Formation: Dissolve 2,5-difluorobenzoic acid (1 equivalent) in anhydrous DCM in a round-bottom flask. Cool the solution in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise to the cooled solution.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Remove the excess thionyl chloride and DCM under reduced pressure.

  • Amidation: To the resulting crude 2,5-difluorobenzoyl chloride, slowly add an excess of a cooled concentrated aqueous ammonia solution.

  • Stir the mixture vigorously for 1-2 hours.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield 2,5-Difluorobenzamide.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Synthesis of Hydrazone Derivatives from 2,5-Difluorobenzohydrazide

This protocol details the synthesis of hydrazone derivatives, which have shown notable antibacterial activity.[2][3]

Materials:

  • 2,5-Difluorobenzohydrazide

  • Substituted aldehydes

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 2,5-difluorobenzohydrazide (1 equivalent) in ethanol in a round-bottom flask.

  • Add the desired substituted aldehyde (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid product is collected by filtration, washed with cold ethanol, and dried.

Protocol 3: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to evaluate the antibacterial activity of the synthesized compounds.[3]

Materials:

  • Nutrient agar plates

  • Bacterial cultures (e.g., S. aureus, E. coli)

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile cork borer

  • Positive control (standard antibiotic, e.g., Ampicillin)

  • Negative control (solvent)

Procedure:

  • Prepare a standardized inoculum of the test bacteria.

  • Evenly spread the bacterial suspension over the surface of the nutrient agar plates.

  • Create wells in the agar using a sterile cork borer.

  • Add a defined concentration of the test compound solution (e.g., 250 µg/mL) into the wells.[2]

  • Add the positive and negative controls to separate wells.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition around each well in millimeters.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by 2,5-Difluorobenzamide derivatives are an active area of investigation, insights can be drawn from the well-studied isomeric 2,6-difluorobenzamide compounds. These compounds are known to inhibit bacterial cell division by targeting the FtsZ protein, a crucial component of the bacterial cytoskeleton.

FtsZ_Inhibition_Pathway cluster_synthesis Drug Design & Synthesis cluster_action Mechanism of Action (Hypothesized) cluster_outcome Biological Outcome DFBA 2,5-Difluorobenzoic Acid DFB 2,5-Difluorobenzamide DFBA->DFB Amidation Derivatives Bioactive Derivatives (e.g., Hydrazones) DFB->Derivatives Derivatization BacterialCell Bacterial Cell Derivatives->BacterialCell Cellular Uptake Inhibition Inhibition Derivatives->Inhibition FtsZ_Monomer FtsZ Monomers Z_Ring Z-Ring Formation FtsZ_Monomer->Z_Ring Polymerization CellDivision Cell Division Z_Ring->CellDivision Constriction Apoptosis Bacterial Cell Death Inhibition->Z_Ring Disruption Inhibition->Apoptosis Leads to

Hypothesized antibacterial mechanism of 2,5-difluorobenzamide derivatives.

Furthermore, some fluorinated benzamidine derivatives have demonstrated pro-apoptotic activity in cancer cell lines, suggesting that 2,5-difluorobenzamide-based compounds could potentially modulate apoptosis-related signaling pathways.

Anticancer_Workflow cluster_screening Screening & Evaluation cluster_pathway Potential Signaling Pathway Modulation Compound 2,5-Difluorobenzamide Derivative CellLines Cancer Cell Lines (e.g., MCF-7) Compound->CellLines Treatment CytotoxicityAssay Cytotoxicity Assay (e.g., MTT) CellLines->CytotoxicityAssay ApoptosisAssay Apoptosis Assay (e.g., Annexin V) CellLines->ApoptosisAssay ActiveCompound Identification of Active Compounds CytotoxicityAssay->ActiveCompound ApoptosisAssay->ActiveCompound ProApoptotic Pro-Apoptotic Proteins (e.g., Caspases) ActiveCompound->ProApoptotic Upregulates AntiApoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) ActiveCompound->AntiApoptotic Downregulates Apoptosis Tumor Cell Apoptosis ProApoptotic->Apoptosis AntiApoptotic->Apoptosis Inhibits

Workflow for evaluating the potential anticancer activity of 2,5-difluorobenzamide derivatives.

Conclusion

2,5-Difluorobenzamide represents a promising and versatile scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated encouraging antibacterial activity, and the core structure holds potential for the design of anticancer compounds. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of this class of molecules. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate and inspire future research and development efforts in this exciting area of medicinal chemistry.

References

Biological activity of fluorinated benzamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of Fluorinated Benzamide Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine into molecular structures is a cornerstone of modern medicinal chemistry, significantly enhancing the therapeutic potential of bioactive compounds. Fluorine's unique properties, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profiles. These modifications often lead to improved metabolic stability, enhanced membrane permeability, and stronger binding affinity to target receptors.

Benzamides, a versatile class of compounds, are prevalent in numerous approved drugs. When combined with fluorine, the resulting fluorinated benzamide derivatives exhibit a wide spectrum of biological activities, making them a subject of intense research in drug discovery. This guide provides a comprehensive overview of the biological activities of these derivatives, focusing on their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Antimicrobial Activity: FtsZ Inhibition

A significant area of research for fluorinated benzamides is in the development of novel antibacterial agents, particularly targeting the Filamenting temperature-sensitive mutant Z (FtsZ) protein. FtsZ is a crucial prokaryotic cytoskeletal protein, homologous to eukaryotic tubulin, that forms the Z-ring at the site of cell division.[1] Inhibition of FtsZ polymerization disrupts bacterial cell division, making it an attractive target for new antibiotics.[1][2]

Certain 2,6-difluorobenzamide derivatives have been identified as potent inhibitors of FtsZ.[1] These compounds effectively halt bacterial cell division, leading to potent antibacterial activity, especially against Gram-positive bacteria.[1][2]

FtsZ_Inhibition_Pathway cluster_drug Drug Action cluster_process Bacterial Cell Division Drug Fluorinated Benzamide Derivative Polymerization Polymerization Drug->Polymerization Inhibits FtsZ FtsZ Monomers FtsZ->Polymerization ZRing Z-Ring Formation Polymerization->ZRing Division Cell Division ZRing->Division

Mechanism of FtsZ inhibition by fluorinated benzamide derivatives.
Quantitative Data: Antibacterial Activity

The following table summarizes the in vitro antibacterial activity of novel 3-substituted 2,6-difluorobenzamide derivatives, presented as Minimum Inhibitory Concentrations (MICs).[1]

Compound IDTarget BacteriaMIC (μg/mL)Reference
Derivative 7 Bacillus subtilis0.25 - 1[1]
Staphylococcus aureus (Susceptible)<10[1]
Staphylococcus aureus (Resistant)<10[1]
Derivative 12 Bacillus subtilis0.25 - 1[1]
Staphylococcus aureus (Susceptible)<10[1]
Staphylococcus aureus (Resistant)<10[1]
Derivative 17 Bacillus subtilis0.25 - 1[1]
Staphylococcus aureus (Susceptible)<10[1]
Staphylococcus aureus (Resistant)<10[1]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method, a standard procedure for assessing antimicrobial susceptibility.

MIC_Workflow start Start prep_compound Prepare serial two-fold dilutions of test compound in a 96-well plate start->prep_compound prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) start->prep_inoculum inoculate Inoculate each well with the bacterial suspension prep_compound->inoculate prep_inoculum->inoculate incubate Incubate plates at 37°C for 18-24 hours inoculate->incubate read Visually inspect for turbidity (bacterial growth) incubate->read determine_mic Determine MIC: Lowest concentration with no visible growth read->determine_mic end End determine_mic->end

Workflow for determining Minimum Inhibitory Concentration (MIC).

Methodology:

  • Compound Preparation: A series of two-fold dilutions of the fluorinated benzamide derivative is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the target bacterium, equivalent to a 0.5 McFarland standard, is prepared to ensure a consistent cell density.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: The plate is incubated under appropriate atmospheric conditions at 37°C for 18 to 24 hours.

  • MIC Determination: Following incubation, the plates are visually inspected. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Neurological Activity: Dopamine D2 Receptor Antagonism

Substituted benzamides are well-established as atypical neuroleptic drugs that act primarily as dopamine receptor antagonists.[3] Fluorinated derivatives, such as [18F]fallypride, have been developed as potent and selective ligands for the dopamine D2 receptor, serving as valuable tracers in Positron Emission Tomography (PET) for brain imaging.[4]

The mechanism involves competitive binding to D2 receptors, thereby blocking the endogenous ligand, dopamine. This action is particularly relevant in the striatum, a brain region with a high density of these receptors.[3][4]

Quantitative Data: Dopamine D2 Receptor Affinity

The affinity of fluorinated benzamide analogues for the dopamine D2 receptor can be quantified. The following table shows the impact of modifying the substituent on the pyrrolidine nitrogen on binding affinity.[4]

N-Pyrrolidine SubstituentAffinity (Ki, nM)Reference
Ethyl0.26[4]
n-Propyl~0.05[4]
Allyl 0.03 [4]

Note: A lower Ki value indicates higher binding affinity.

Experimental Protocol: Radiosynthesis of [18F]Fallypride

The synthesis of radiolabeled fluorinated benzamides is crucial for their use in PET imaging.

Radiosynthesis_Workflow start Start precursor Prepare Tosyloxypropyl Precursor start->precursor fluorination Nucleophilic Substitution with no-carrier-added [18F]Fluoride precursor->fluorination purification Purify crude product via reverse-phase HPLC fluorination->purification formulation Formulate purified [18F]Fallypride in sterile solution for injection purification->formulation end End Product: [18F]Fallypride formulation->end

General workflow for the radiosynthesis of [18F]Fallypride.

Methodology:

  • Precursor: The synthesis starts with the tosylate precursor, (S)-N-[(1-allyl-2-pyrrolidinyl) methyl]-5-(3-tosyloxypropyl)-2,3-dimethoxybenzamide.[4]

  • Radiolabeling: A nucleophilic substitution reaction is performed using no-carrier-added [18F]fluoride ion. The tosyl group serves as a good leaving group, which is displaced by the [18F]F-.[4]

  • Purification: The resulting crude product containing [18F]fallypride is purified using reverse-phase high-performance liquid chromatography (HPLC).[4]

  • Formulation: The purified fraction is collected, the solvent is evaporated, and the final product is formulated in a sterile, injectable solution for administration. The entire process is typically completed within 60-90 minutes to minimize radioactive decay.[4]

Antiangiogenic Activity

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The inhibition of angiogenesis is a key strategy in cancer therapy. Polyfluorinated benzamides have been evaluated as angiogenesis inhibitors.[5] Their activity is often assessed using ex vivo models like the rat aortic ring assay.[5]

Experimental Protocol: Rat Aortic Ring Assay

This assay provides a robust method for evaluating the antiangiogenic potential of compounds in an organ culture model that recapitulates key steps of angiogenesis.

Methodology:

  • Aorta Excision: Thoracic aortas are excised from rats under sterile conditions.

  • Ring Preparation: The aortas are cleaned of periadventitial fibro-adipose tissue and cross-sectioned into 1 mm-thick rings.

  • Embedding: The aortic rings are embedded in a collagen gel matrix within a 48-well plate.

  • Treatment: The rings are cultured in an endothelial cell growth medium supplemented with growth factors. Test compounds (polyfluorinated benzamides) are added at various concentrations to the culture medium. A vehicle control is run in parallel.

  • Incubation: The plates are incubated at 37°C in a humidified 5% CO2 atmosphere for approximately 7-9 days.

  • Quantification: The extent of microvessel outgrowth from the aortic rings is quantified daily using an inverted microscope. The antiangiogenic effect is measured by comparing the length and density of microvessels in treated wells versus control wells.[5]

General Synthetic Pathways

The synthesis of fluorinated benzamides is typically achieved through standard amide bond formation reactions. The two most common and reliable methods are the acylation of an amine with an acyl chloride and the direct amide coupling of a carboxylic acid and an amine.[6]

Synthesis_Pathways cluster_path1 Pathway 1: Acylation cluster_path2 Pathway 2: Amide Coupling p1_r1 Fluorobenzoyl Chloride p1_product Fluorinated Benzamide p1_r1->p1_product p1_r2 Amine (e.g., Morpholine) p1_r2->p1_product p1_reagent Base (e.g., Triethylamine) p1_reagent->p1_product facilitates p2_r1 Fluorobenzoic Acid p2_product Fluorinated Benzamide p2_r1->p2_product p2_r2 Amine (e.g., Morpholine) p2_r2->p2_product p2_reagent Coupling Agent (e.g., DCC, EDC) p2_reagent->p2_product activates

Common synthetic pathways for fluorinated benzamide derivatives.
Experimental Protocol: Synthesis via Acylation

This protocol describes a general and efficient method for amide bond formation.[6]

Methodology:

  • Reactant Dissolution: 2-Fluorobenzoyl chloride (1.0 equivalent) is dissolved in an anhydrous aprotic solvent, such as dichloromethane (DCM), in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base and Amine: A non-nucleophilic base, such as triethylamine (1.2 equivalents), is added to the solution, followed by the dropwise addition of the desired amine (1.1 equivalents). The reaction is typically cooled in an ice bath to control the initial exotherm.

  • Reaction: The mixture is allowed to warm to room temperature and stirred for 1-2 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched by adding water. The mixture is transferred to a separatory funnel, and the organic layer is washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the pure fluorinated benzamide.[6]

Conclusion

Fluorinated benzamide derivatives represent a highly versatile and promising class of compounds in drug discovery. The strategic incorporation of fluorine atoms confers advantageous physicochemical properties, leading to potent and selective biological activities across a range of therapeutic areas, including infectious diseases, oncology, and neurology.[1][4][5] The continued exploration of this chemical space, guided by a deep understanding of structure-activity relationships and mechanisms of action, is poised to deliver the next generation of innovative therapeutics. The synthetic and analytical protocols detailed in this guide provide a framework for researchers to advance the design, evaluation, and development of novel fluorinated benzamide candidates.

References

The Strategic Role of Fluorine Substitution in Benzamide Pharmacology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The introduction of fluorine into the benzamide scaffold is a powerful and widely employed strategy in modern medicinal chemistry. This technical guide provides an in-depth analysis of the multifaceted roles that fluorine substitution plays in modulating the pharmacological profile of benzamide-based therapeutics. By leveraging its unique electronic properties and small steric footprint, fluorine can profoundly influence a compound's physicochemical characteristics, leading to significant improvements in metabolic stability, target affinity and selectivity, and overall pharmacokinetic performance. This guide will explore these effects through comparative data, detail key experimental protocols for evaluation, and visualize relevant biological pathways and workflows to provide a comprehensive resource for drug discovery and development professionals.

Introduction: The Unique Influence of Fluorine in Medicinal Chemistry

Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å). This unique combination allows it to act as a bioisostere of a hydrogen atom, introducing significant electronic changes with minimal steric disruption.[1] The carbon-fluorine (C-F) bond is exceptionally strong and stable, which is a key factor in its ability to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[2][3]

The strategic incorporation of fluorine into a benzamide molecule can lead to several desirable outcomes:

  • Enhanced Metabolic Stability: Blocking metabolic "soft spots" to increase the compound's half-life.[2][4]

  • Modulation of Physicochemical Properties: Altering lipophilicity (LogP/LogD) and the acidity/basicity (pKa) of nearby functional groups to improve absorption, distribution, and cellular permeability.[1][4][5]

  • Increased Binding Affinity and Selectivity: Modifying the electronic environment of the pharmacophore to create more favorable interactions with the target protein.[1][6]

  • Conformational Control: Influencing the molecule's preferred conformation to better fit the target's binding site.[4]

This guide will delve into these aspects with a focus on benzamide derivatives, providing quantitative data and practical methodologies for their assessment.

Impact on Physicochemical Properties

The introduction of fluorine can predictably alter the physicochemical properties of a benzamide, which in turn affects its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Lipophilicity (LogP/LogD)

While fluorine is highly electronegative, the C-F bond is poorly polarizable, which often leads to an increase in lipophilicity when replacing a hydrogen atom.[4] This can enhance membrane permeability and oral bioavailability. However, the effect is context-dependent and can be influenced by the overall electronic environment of the molecule.[5]

Acidity and Basicity (pKa)

Fluorine's strong electron-withdrawing inductive effect can significantly lower the pKa of nearby acidic protons or decrease the pKa of the conjugate acid of a basic nitrogen. For benzamides, this can influence the degree of ionization at physiological pH, which has profound implications for solubility, receptor interaction, and membrane transport.[1][7] For example, amisulpride and sulpiride are weak bases with pKa values of 9.0 and 8.8, respectively, leading to a high percentage of the molecules being positively charged at physiological pH.[8]

Table 1: Physicochemical Properties of Select Benzamide Pairs

CompoundStructureFluorinated/ Non-FluorinatedLogPpKaReference(s)
Sulpiride (Structure of Sulpiride)Non-Fluorinated~1.1-2.28.8[8]
Amisulpride (Structure of Amisulpride)Non-Fluorinated~1.5-2.59.0[8]
Remoxipride (Structure of Remoxipride)Non-Fluorinated2.1 - 2.98.9[9]
Raclopride (Structure of Raclopride)Non-Fluorinated~2.5-3.5-
Fallypride (Structure of Fallypride)Fluorinated2.43-[10]

(Note: LogP and pKa values can vary depending on the experimental or computational method used. The structures are simplified representations.)

Pharmacological Consequences of Fluorine Substitution

The changes in physicochemical properties translate directly into altered pharmacological activity, encompassing both pharmacodynamics (drug-target interactions) and pharmacokinetics (drug disposition).

Pharmacodynamics: Enhancing Target Affinity and Selectivity

Fluorine substitution can fine-tune the electronic properties of a benzamide, leading to stronger or more selective binding to its biological target. This is particularly evident in benzamides targeting G-protein coupled receptors (GPCRs) and signaling pathway components.

Many substituted benzamides are potent antagonists of dopamine D2 and D3 receptors, forming the basis of several atypical antipsychotic drugs. Fluorination has been used to modulate the affinity and selectivity of these compounds. For instance, in the development of PET imaging agents, fluorinated benzamides like [¹⁸F]fallypride have been synthesized to achieve high affinity for dopamine D2/D3 receptors.[10] Comparing fluorinated and non-fluorinated analogs often reveals differences in binding affinity (Ki).

Table 2: Comparative Binding Affinities (Ki) of Benzamides at Dopamine Receptors

CompoundTarget Receptor(s)Ki (nM)Fluorinated/ Non-FluorinatedReference(s)
Amisulpride Human D21.3 - 2.8Non-Fluorinated[11]
Human D32.4 - 3.2[11]
Sulpiride Human D2~10Non-Fluorinated[12]
Human D3~20[12]
Remoxipride Rat Striatal D2113Non-Fluorinated
MBP Human D2 (long)1-8Fluorinated
Human D31-8
Human D41-8
FCP Human D2 (long)~5.5Fluorinated
Human D3~5.5
Human D4144

Note: Lower Ki values indicate higher binding affinity. Experimental conditions can vary between studies.

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in several cancers. Benzamide derivatives have been developed as potent inhibitors of this pathway, often targeting the Smoothened (SMO) receptor. Fluorine substitution has been shown to significantly enhance the inhibitory activity of these compounds.

Table 3: Comparative Activity (IC₅₀) of Benzamides as Hedgehog Pathway Inhibitors

Compound SeriesR-Group SubstitutionIC₅₀ (nM)Reference(s)
4-(2-pyrimidinylamino)benzamides H>1000
2-F15.7
3-F2.8
4-F0.050
Trifluoromethyl-containing analogs Various1.44 (most potent)
2-methoxybenzamides H250[8]
Cl120[8]
F310[8]

Note: IC₅₀ values were determined using a Gli-luciferase reporter assay. Lower IC₅₀ values indicate greater potency.

Pharmacokinetics: Improving Metabolic Stability and Bioavailability

One of the most significant advantages of fluorination is the enhancement of metabolic stability. The strength of the C-F bond makes it less susceptible to cleavage by metabolic enzymes. By strategically placing fluorine atoms at sites prone to oxidation, the metabolic half-life of a benzamide can be significantly extended.

Table 4: Comparative Metabolic Stability and Pharmacokinetic Parameters

CompoundKey ParameterValueFluorinated/ Non-FluorinatedReference(s)
Amisulpride Bioavailability48%Non-Fluorinated[11]
Elimination Half-life~12 h[11]
Sulpiride Bioavailability~25-35%Non-Fluorinated
Elimination Half-life~7-9 h
Remoxipride Bioavailability~90%Non-Fluorinated[9]
Elimination Half-life~4-7 h
Fluorinated Indole Analog Half-life (rat liver microsomes)144.2 minFluorinated[2]
Non-fluorinated Indole Half-life (mouse liver microsomes)12.35 minNon-Fluorinated[2]

(Note: Direct comparison between different compound classes should be made with caution. The indole example illustrates the general principle of increased metabolic stability with fluorination.)

Key Signaling Pathways

Understanding the signaling pathways targeted by fluorinated benzamides is crucial for rational drug design.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are G-protein coupled receptors that couple to Gαi/o proteins. Upon activation by dopamine, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Benzamide antagonists block this action, thereby modulating downstream signaling cascades involved in neurotransmission.

Dopamine_D2_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/o-Gβγ D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Activates Benzamide Fluorinated Benzamide Antagonist Benzamide->D2R Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Downstream Signaling PKA->Downstream

Dopamine D2 receptor signaling pathway and point of antagonist intervention.
Hedgehog Signaling Pathway

In the "off" state, the Patched (PTCH) receptor inhibits the Smoothened (SMO) protein. Upon binding of a Hedgehog ligand to PTCH, this inhibition is relieved, allowing SMO to activate the Gli family of transcription factors, which then translocate to the nucleus to induce target gene expression. Fluorinated benzamides can act as potent SMO antagonists.

Hedgehog_Signaling cluster_off Hedgehog 'Off' State cluster_on Hedgehog 'On' State PTCH_off PTCH SMO_off SMO (Inactive) PTCH_off->SMO_off Inhibits SUFU_Gli SUFU-Gli Complex Gli_R Gli (Repressor) SUFU_Gli->Gli_R Processing Nucleus_off Nucleus Gli_R->Nucleus_off Represses target genes Hh Hedgehog Ligand PTCH_on PTCH Hh->PTCH_on SMO_on SMO (Active) PTCH_on->SMO_on Inhibition relieved Gli_A Gli (Activator) SMO_on->Gli_A Activation (via dissociation from SUFU) Benzamide Fluorinated Benzamide Benzamide->SMO_on Inhibits Nucleus_on Nucleus Gli_A->Nucleus_on Activates target genes

Hedgehog signaling pathway and the inhibitory action of benzamides on SMO.

Detailed Experimental Protocols

This section provides summarized methodologies for key in vitro assays used to characterize fluorinated benzamides.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay determines the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Liver microsomes (human, rat, etc.)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Test compound and positive control (e.g., a rapidly metabolized compound)

  • Acetonitrile with an internal standard for quenching the reaction

  • 96-well plates, incubator, LC-MS/MS system

Procedure:

  • Preparation: Prepare a microsomal suspension in phosphate buffer. Prepare the test compound and positive control solutions.

  • Incubation: Add the microsomal suspension to a 96-well plate. Pre-incubate at 37°C for 5-10 minutes.

  • Initiate Reaction: Add the NADPH regenerating system to initiate the metabolic reaction. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), add the test compound to the wells.

  • Quench Reaction: At the end of each time point, quench the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the percentage of the remaining parent compound against time. Calculate the half-life (t½) from the slope of the linear regression of the natural log of the remaining compound versus time. Intrinsic clearance (CLint) can then be calculated using the half-life and the protein concentration.

Metabolic_Stability_Workflow Start Prepare Microsomes & Test Compound PreIncubate Pre-incubate Microsomes at 37°C Start->PreIncubate Initiate Initiate Reaction (Add NADPH & Compound) PreIncubate->Initiate Incubate_Time Incubate at 37°C (Time Points: 0-60 min) Initiate->Incubate_Time Quench Quench Reaction (Cold Acetonitrile + IS) Incubate_Time->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze LC-MS/MS Analysis of Supernatant Centrifuge->Analyze Data Calculate t½ and CLint Analyze->Data

Workflow for an in vitro metabolic stability assay using liver microsomes.
Dopamine D2 Receptor Radioligand Binding Assay

This competitive binding assay is used to determine the affinity (Ki) of a test compound for the dopamine D2 receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for the dopamine D2 receptor.

Materials:

  • Membrane preparation from cells expressing dopamine D2 receptors (e.g., CHO or HEK293 cells)

  • Radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride)

  • Non-specific binding determinant (e.g., Haloperidol)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4)

  • Test compound (fluorinated benzamide)

  • 96-well plates, cell harvester, scintillation counter

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membrane preparation + radioligand + buffer.

    • Non-specific Binding (NSB): Membrane preparation + radioligand + excess unlabeled antagonist (e.g., Haloperidol).

    • Competition: Membrane preparation + radioligand + serial dilutions of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination: Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hedgehog Signaling Luciferase Reporter Assay

This cell-based assay measures the activity of the Hedgehog signaling pathway by quantifying the expression of a reporter gene (luciferase) under the control of Gli-responsive elements.

Objective: To determine the IC₅₀ of a test compound for the inhibition of the Hedgehog signaling pathway.

Materials:

  • Cell line stably transfected with a Gli-responsive luciferase reporter construct (e.g., Shh-LIGHT II cells, derived from NIH/3T3).

  • Cell culture medium and serum.

  • Hedgehog pathway agonist (e.g., Purmorphamine or SAG).

  • Test compound (fluorinated benzamide).

  • 96-well white, clear-bottom plates.

  • Luciferase assay reagent (containing luciferin substrate).

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the reporter cells into a 96-well plate and grow to confluency.

  • Serum Starvation: Switch to a low-serum medium to reduce basal signaling activity.

  • Compound Treatment: Add serial dilutions of the test compound to the wells.

  • Agonist Stimulation: Add a fixed concentration of a Hedgehog pathway agonist (e.g., Purmorphamine) to all wells except the negative control.

  • Incubation: Incubate the plate for 24-48 hours to allow for Gli-mediated transcription of the luciferase gene.

  • Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

  • Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Normalize the data (e.g., to a co-transfected Renilla luciferase control for transfection efficiency, or simply subtract background).

    • Plot the percentage of inhibition (relative to the agonist-only control) against the log concentration of the test compound.

    • Determine the IC₅₀ from the resulting dose-response curve.

Conclusion and Future Outlook

Fluorine substitution is a cornerstone of modern benzamide drug design, offering a versatile toolkit for optimizing pharmacological properties. As demonstrated through comparative data, the introduction of fluorine can lead to substantial improvements in target affinity, metabolic stability, and overall pharmacokinetic profiles. The case studies in dopamine D2/D3 receptor antagonism and Hedgehog pathway inhibition highlight the profound impact this single-atom substitution can have on potency and drug-like characteristics.

The detailed experimental protocols provided in this guide serve as a foundation for the robust evaluation of novel fluorinated benzamides. As our understanding of the nuanced effects of fluorine on molecular interactions and metabolic pathways continues to grow, so too will our ability to rationally design next-generation benzamide therapeutics with superior efficacy and safety profiles. The future of fluorinated benzamide research will likely involve more sophisticated computational modeling to predict the effects of fluorination, as well as the exploration of novel fluorinated motifs to further refine pharmacological activity.

References

A Technical Guide to the Precursors and Starting Materials for 2,5-Difluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary precursors and starting materials for the synthesis of 2,5-Difluorobenzamide, a key intermediate in the development of various pharmaceuticals and agrochemicals. This document details the synthetic pathways, presents quantitative data in structured tables, and offers detailed experimental protocols for key transformations.

Core Precursors and Synthetic Pathways

The synthesis of 2,5-Difluorobenzamide predominantly proceeds from two commercially available starting materials: 2,5-Difluorobenzoic acid and 2,5-Difluorobenzonitrile . Both pathways offer viable routes to the target molecule, with the choice of precursor often depending on factors such as cost, scale, and available laboratory equipment.

The two main synthetic routes are:

  • Amidation of 2,5-Difluorobenzoic Acid: This classic approach involves the activation of the carboxylic acid group of 2,5-Difluorobenzoic acid, followed by reaction with an ammonia source.

  • Hydrolysis of 2,5-Difluorobenzonitrile: This method involves the partial hydrolysis of the nitrile group of 2,5-Difluorobenzonitrile to the corresponding primary amide.

Below is a detailed exploration of each precursor, including their properties and the methodologies for their conversion to 2,5-Difluorobenzamide.

2,5-Difluorobenzoic Acid: The Carboxylic Acid Route

2,5-Difluorobenzoic acid is a white crystalline solid that serves as a versatile building block in organic synthesis.[1] Its physical and chemical properties are summarized in the table below.

PropertyValue
CAS Number 2991-28-8[2]
Molecular Formula C₇H₄F₂O₂[1]
Molecular Weight 158.10 g/mol
Melting Point 132-134 °C
Appearance White crystalline powder[1]
Purity (typical) ≥98%
Synthesis of 2,5-Difluorobenzamide from 2,5-Difluorobenzoic Acid

The conversion of 2,5-Difluorobenzoic acid to 2,5-Difluorobenzamide requires the activation of the carboxylic acid functional group to facilitate nucleophilic attack by an amine. Two common methods for this transformation are detailed below.

Method A: Acyl Chloride Formation followed by Amination

This two-step process involves the initial conversion of the carboxylic acid to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂), followed by the reaction of the acyl chloride with an ammonia source.

G cluster_0 Method A: Acyl Chloride Pathway 2_5_Difluorobenzoic_acid 2,5-Difluorobenzoic Acid 2_5_Difluorobenzoyl_chloride 2,5-Difluorobenzoyl Chloride (Intermediate) 2_5_Difluorobenzoic_acid->2_5_Difluorobenzoyl_chloride Activation Thionyl_Chloride SOCl₂ Thionyl_Chloride->2_5_Difluorobenzoyl_chloride 2_5_Difluorobenzamide 2,5-Difluorobenzamide 2_5_Difluorobenzoyl_chloride->2_5_Difluorobenzamide Amination Ammonia_Source NH₃ or NH₄OH Ammonia_Source->2_5_Difluorobenzamide

Acyl Chloride Pathway for 2,5-Difluorobenzamide Synthesis.

Experimental Protocol: Acyl Chloride Method

Materials:

  • 2,5-Difluorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Ammonium hydroxide (NH₄OH) or ammonia gas (NH₃)

  • Ice bath

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Formation of 2,5-Difluorobenzoyl Chloride:

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend 2,5-Difluorobenzoic acid (1.0 eq) in an excess of thionyl chloride (2.0-3.0 eq).

    • Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added.

    • Heat the mixture to reflux (approximately 80°C) for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases.

    • After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure. The residue is the crude 2,5-Difluorobenzoyl chloride.

  • Amidation:

    • Dissolve the crude 2,5-Difluorobenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or toluene.

    • Cool the solution in an ice bath to 0-5°C.

    • Slowly add a concentrated solution of ammonium hydroxide (2.0-3.0 eq) dropwise with vigorous stirring. Alternatively, ammonia gas can be bubbled through the solution.

    • Maintain the temperature below 10°C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Separate the organic layer. If the product precipitates, it can be collected by filtration.

    • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude 2,5-Difluorobenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

ParameterValue
Typical Yield 80-95%
Purity >98% after recrystallization
Reaction Time 4-6 hours

Method B: Direct Amide Coupling

This one-pot method utilizes a coupling agent to facilitate the formation of the amide bond directly from the carboxylic acid and an amine source, avoiding the isolation of the acyl chloride intermediate. Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as 1-Hydroxybenzotriazole (HOBt).[3]

G cluster_1 Method B: Direct Coupling Pathway 2_5_DFBA 2,5-Difluorobenzoic Acid Activated_Ester Activated Ester Intermediate 2_5_DFBA->Activated_Ester Amine_Source Amine Source 2_5_DFB 2,5-Difluorobenzamide Amine_Source->2_5_DFB Coupling_Agents EDC, HOBt, Base Coupling_Agents->Activated_Ester Activated_Ester->2_5_DFB

Direct Amide Coupling Pathway for 2,5-Difluorobenzamide Synthesis.

Experimental Protocol: EDC/HOBt Coupling Method

Materials:

  • 2,5-Difluorobenzoic acid

  • Ammonium chloride (NH₄Cl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 2,5-Difluorobenzoic acid (1.0 eq), ammonium chloride (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.

    • Add the base (e.g., DIPEA, 2.5 eq) to the mixture.

    • Cool the reaction mixture to 0°C in an ice bath with stirring.

  • Coupling Reaction:

    • Slowly add EDC·HCl (1.2 eq) portion-wise to the cooled reaction mixture.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

ParameterValue
Typical Yield 70-90%
Purity >98% after purification
Reaction Time 12-24 hours

2,5-Difluorobenzonitrile: The Nitrile Hydrolysis Route

2,5-Difluorobenzonitrile is another key precursor for the synthesis of 2,5-Difluorobenzamide. It is a low-melting solid or liquid at room temperature.

PropertyValue
CAS Number 64248-64-2
Molecular Formula C₇H₃F₂N
Molecular Weight 139.10 g/mol
Melting Point 33-35 °C
Appearance White to off-white solid or colorless liquid
Synthesis of 2,5-Difluorobenzamide from 2,5-Difluorobenzonitrile

The conversion of a nitrile to a primary amide is achieved through partial hydrolysis. Care must be taken to control the reaction conditions to prevent over-hydrolysis to the corresponding carboxylic acid. A common method involves the use of a basic solution of hydrogen peroxide. A patent for the synthesis of the isomeric 2,6-difluorobenzamide details a similar procedure.[4]

G cluster_2 Nitrile Hydrolysis Pathway 2_5_DFBN 2,5-Difluorobenzonitrile 2_5_DFB 2,5-Difluorobenzamide 2_5_DFBN->2_5_DFB Partial Hydrolysis Reagents H₂O₂, Base (e.g., NaOH) Reagents->2_5_DFB

Nitrile Hydrolysis Pathway for 2,5-Difluorobenzamide Synthesis.

Experimental Protocol: Basic Peroxide Hydrolysis of 2,5-Difluorobenzonitrile

Materials:

  • 2,5-Difluorobenzonitrile

  • Hydrogen peroxide (30-35% solution)

  • Sodium hydroxide (NaOH) or another suitable base

  • Ethanol or another suitable solvent

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 2,5-Difluorobenzonitrile (1.0 eq) in a suitable solvent such as ethanol.

    • Add an aqueous solution of sodium hydroxide (a catalytic to stoichiometric amount can be used).

    • Cool the mixture in an ice bath.

  • Hydrolysis Reaction:

    • Slowly add hydrogen peroxide (30-35% solution, 2.0-3.0 eq) dropwise to the stirred mixture, maintaining the temperature below 20°C.

    • After the addition is complete, allow the reaction to warm to room temperature or gently heat to 40-50°C to ensure complete conversion. The reaction is often exothermic and may require cooling to maintain the desired temperature.

    • Monitor the reaction by TLC or GC until the starting nitrile is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture and neutralize it with a dilute acid (e.g., HCl) to a pH of approximately 7.

    • The product, 2,5-Difluorobenzamide, will often precipitate out of the solution.

    • Collect the solid product by filtration and wash it with cold water.

    • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

ParameterValue
Typical Yield 85-98%
Purity >99% after recrystallization
Reaction Time 2-5 hours

Conclusion

Both 2,5-Difluorobenzoic acid and 2,5-Difluorobenzonitrile are excellent and readily available precursors for the synthesis of 2,5-Difluorobenzamide. The choice between the amidation of the carboxylic acid and the hydrolysis of the nitrile will depend on the specific requirements of the synthesis, including scale, cost-effectiveness, and the desired purity of the final product. The detailed protocols provided in this guide offer robust starting points for the successful laboratory-scale preparation of this important chemical intermediate, empowering researchers and drug development professionals in their synthetic endeavors.

References

The Rise of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Difluorobenzamide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The difluorobenzamide moiety has emerged as a cornerstone in modern medicinal and agricultural chemistry. Its unique electronic properties, conferred by the strongly electronegative fluorine atoms, have paved the way for the development of potent insecticides and a promising new class of antibacterial agents. This technical guide provides a comprehensive overview of the discovery, history, and key applications of difluorobenzamide compounds, with a focus on their synthesis, mechanism of action, and biological evaluation.

From Insecticides to Antibacterials: A Historical Perspective

The story of difluorobenzamide compounds began in the agrochemical industry. The quest for more effective and selective pesticides led to the synthesis of 2,6-difluorobenzamide as a key intermediate for benzoylurea insecticides.[1] One of the most notable early successes was Diflubenzuron , a potent chitin synthesis inhibitor.[2] This discovery highlighted the significant impact of the 2,6-difluorobenzoyl moiety on biological activity. Following this, other successful insecticides such as Teflubenzuron and Flufenoxuron were developed, further cementing the importance of this chemical scaffold.[3][4]

More recently, the 2,6-difluorobenzamide core has garnered significant attention in the pharmaceutical industry as a promising scaffold for the development of novel antibacterial agents.[5][6] Faced with the growing threat of antimicrobial resistance, researchers identified the bacterial cell division protein FtsZ as a viable target.[5][6] A significant breakthrough came with the discovery that 2,6-difluorobenzamide derivatives could act as potent inhibitors of FtsZ, disrupting bacterial cell division and leading to cell death.[2][5][7] This has opened up a new avenue for the development of antibiotics with a novel mechanism of action.

Synthesis of the Core Scaffold and Key Derivatives

The primary route for the synthesis of the crucial intermediate, 2,6-difluorobenzamide, is through the hydrolysis of 2,6-difluorobenzonitrile.[8][9] This can be achieved through various methods, including acid- or base-catalyzed hydrolysis, as well as more environmentally friendly enzymatic and near-critical water hydrolysis approaches.[6][9]

Synthesis of Diflubenzuron

Diflubenzuron is synthesized via the reaction of 2,6-difluorobenzamide with 4-chlorophenyl isocyanate.[1][5]

G DFB 2,6-Difluorobenzamide reaction + DFB->reaction CPI 4-Chlorophenyl isocyanate CPI->reaction Diflubenzuron Diflubenzuron reaction->Diflubenzuron

Synthesis of Diflubenzuron.
Synthesis of Teflubenzuron

Teflubenzuron is synthesized by reacting 2,6-difluorobenzamide with 3,5-dichloro-2,4-difluorophenyl isocyanate.[7]

G DFB 2,6-Difluorobenzamide reaction + DFB->reaction DCDFI 3,5-dichloro-2,4-difluorophenyl isocyanate DCDFI->reaction Teflubenzuron Teflubenzuron reaction->Teflubenzuron

Synthesis of Teflubenzuron.

Mechanism of Action: Two Distinct Pathways

Difluorobenzamide compounds exert their biological effects through two primary, well-defined mechanisms of action depending on the overall structure of the molecule.

Inhibition of Chitin Synthesis in Insects

Benzoylurea insecticides, such as Diflubenzuron and Teflubenzuron, act as insect growth regulators by inhibiting chitin synthesis.[2][3] Chitin is a vital component of the insect exoskeleton. By disrupting its formation, these compounds prevent the proper molting of larvae, leading to their death.[2]

G Diflubenzuron Diflubenzuron ChitinSynthase Chitin Synthase Diflubenzuron->ChitinSynthase inhibits Chitin Chitin Synthesis ChitinSynthase->Chitin Exoskeleton Exoskeleton Formation Chitin->Exoskeleton Molting Molting Exoskeleton->Molting Death Larval Death Molting->Death

Mechanism of Chitin Synthesis Inhibition.
Inhibition of Bacterial FtsZ Protein

In the realm of antibacterials, 2,6-difluorobenzamide derivatives target the filamentous temperature-sensitive protein Z (FtsZ).[5][6] FtsZ is a prokaryotic homolog of eukaryotic tubulin and plays a crucial role in bacterial cell division by forming the Z-ring at the division site. By binding to FtsZ, these compounds disrupt its polymerization, leading to the inhibition of cell division and ultimately bacterial cell death.[2][5]

G DFB_antibacterial Difluorobenzamide Antibacterial FtsZ FtsZ Protein DFB_antibacterial->FtsZ inhibits polymerization Z_ring Z-ring Formation FtsZ->Z_ring CellDivision Cell Division Z_ring->CellDivision CellDeath Bacterial Cell Death CellDivision->CellDeath

Mechanism of FtsZ Inhibition.

Quantitative Data Summary

The following tables summarize the biological activity of key difluorobenzamide compounds.

Table 1: Antibacterial Activity of Difluorobenzamide FtsZ Inhibitors

CompoundTarget OrganismMIC (µg/mL)Reference
MST A9 (1) Staphylococcus aureus (MRSA)16[10]
MST A12 (2) Staphylococcus aureus (MRSA)8[10]
MST B8 (3) Staphylococcus aureus (MRSA)64[10]
MST B9 (4) Staphylococcus aureus (MRSA)8[10]
MST C4 (5) Staphylococcus aureus (MRSA)8[10]
PC190723 Bacillus subtilis5 µM[2]

Table 2: Insecticidal Activity of Benzoylurea Derivatives

CompoundTarget OrganismIE₅₀ (µg/L)Reference
Diflubenzuron Aedes aegyptiVaries by strain[11]
Teflubenzuron Codling moth, leaf miners, etc.Not specified[3]
Flufenoxuron Various insect pestsNot specified

Detailed Experimental Protocols

Synthesis of 2,6-Difluorobenzamide

This protocol describes the hydrolysis of 2,6-difluorobenzonitrile to 2,6-difluorobenzamide using hydrogen peroxide and sodium hydroxide.[8]

Materials:

  • 2,6-difluorobenzonitrile

  • 20% Sodium hydroxide solution

  • 30 wt% Hydrogen peroxide

  • 10 wt% Hydrochloric acid

  • Four-necked flask with stirring, thermometer, and reflux condenser

Procedure:

  • Add 30g (0.214 mol) of 2,6-difluorobenzonitrile and 25.62g (0.128 mol) of 20% sodium hydroxide solution to the four-necked flask.

  • Heat the mixture to 50°C with stirring.

  • Slowly add 72.61g (0.641 mol) of 30 wt% hydrogen peroxide dropwise over 3 hours, maintaining the temperature at 50°C.

  • After the addition is complete, maintain the reaction at 50°C for an additional 2 hours.

  • Cool the reaction mixture to 25°C.

  • Neutralize the mixture to a pH of approximately 7.0 by adding 10 wt% hydrochloric acid.

  • Stir the resulting slurry for 1.5 hours at 25°C.

  • Collect the solid product by suction filtration.

  • Wash the filter cake with water until neutral.

  • Dry the solid product under vacuum to yield 2,6-difluorobenzamide.

Broth Microdilution Assay for Antibacterial Activity

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of antibacterial compounds.[12]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., vancomycin)

  • Incubator

Procedure:

  • Prepare a bacterial inoculum to a concentration of approximately 5 x 10⁵ CFU/mL in CAMHB.

  • Prepare serial two-fold dilutions of the test compounds in CAMHB in the 96-well plates.

  • Add the bacterial inoculum to each well.

  • Include a positive control (antibiotic) and a negative control (no compound).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Chitin Synthesis Inhibition Assay

This protocol describes a method to assess the in vivo effect of insecticides on chitin synthesis.[13]

Materials:

  • Insect larvae (e.g., mosquito pupae)

  • Test compound (e.g., Diflubenzuron) dissolved in a suitable solvent (e.g., acetone)

  • Distilled water

  • Fish food

  • Glass beakers

Procedure:

  • Add 15 mosquito pupae to a 500-mL glass beaker containing 100 mL of distilled water and 1 mL of fish food.

  • Add the test compound to achieve the desired final concentrations (e.g., 25, 50, 100, 250, and 500 µg/L for diflubenzuron).

  • Use a solvent control (e.g., acetone).

  • Expose the pupae for 24 hours at 25°C with a 16:8 hour light:dark cycle.

  • Record the pupal mortality.

  • Collect surviving pupae for further analysis of chitin content or enzyme activity if desired.

Conclusion

The difluorobenzamide scaffold has proven to be remarkably versatile, leading to the development of critical tools for both agriculture and medicine. Its journey from an insecticide intermediate to a promising antibacterial lead underscores the power of chemical innovation. As research continues, we can anticipate the emergence of new difluorobenzamide derivatives with enhanced efficacy, improved safety profiles, and novel applications, further solidifying its status as a privileged structure in chemical science.

References

Theoretical Insights into the Molecular Structure of 2,5-Difluorobenzamide: A Computational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical methodologies employed to characterize the molecular structure and properties of 2,5-Difluorobenzamide. Due to the limited availability of direct computational studies on 2,5-Difluorobenzamide in the reviewed literature, this paper leverages data from closely related analogues, such as 2,5-difluorobenzonitrile and other fluorinated benzamides, to present a representative analysis. The guide details the standard computational protocols, summarizes expected quantitative data for molecular geometry and vibrational frequencies, and explores the electronic properties through frontier molecular orbital analysis. The aim is to equip researchers with a foundational understanding of the computational approaches applicable to this and similar molecular systems.

Introduction

Fluorinated benzamides are a significant class of compounds in medicinal chemistry and materials science. The inclusion of fluorine atoms can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. 2,5-Difluorobenzamide is a halogenated aromatic amide whose structural and electronic characteristics are of considerable interest for rational drug design and materials engineering.

Theoretical studies, primarily employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular geometry, vibrational modes, and electronic landscape of such compounds at the atomic level.[1][2] These computational insights are invaluable for predicting molecular behavior, interpreting experimental data, and guiding the synthesis of novel derivatives with desired properties. This document outlines the theoretical framework for such an investigation.

Computational Methodologies (Experimental Protocols)

The theoretical analysis of 2,5-Difluorobenzamide's molecular structure involves a multi-step computational workflow. The primary method used for this type of investigation is Density Functional Theory (DFT), known for its balance of accuracy and computational efficiency.[3]

2.1. Geometry Optimization

The initial step is to determine the most stable three-dimensional conformation of the molecule.

  • Method: The geometry optimization is typically performed using DFT. A popular and widely validated functional for this purpose is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[1][2]

  • Basis Set: A common choice for the basis set is the Pople-style 6-311++G(d,p). This set provides a good balance for describing electron distribution, polarization effects (d,p functions), and diffuse functions (+) for non-bonding electrons.[4]

  • Procedure: An initial guess of the molecular structure is generated. The DFT calculation then iteratively adjusts the positions of the atoms to minimize the total electronic energy of the system. The process concludes when a stationary point on the potential energy surface is found, which corresponds to the equilibrium geometry.[5]

2.2. Vibrational Frequency Analysis

Once the geometry is optimized, a frequency calculation is performed at the same level of theory.

  • Purpose: This calculation serves two main purposes:

    • To confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies).[6]

    • To predict the theoretical infrared (IR) and Raman vibrational spectra.[7][8]

  • Analysis: The calculated vibrational modes are assigned to specific molecular motions, such as stretching, bending, and torsional vibrations of the functional groups. The Potential Energy Distribution (PED) analysis is often used for unambiguous assignments.[4][7] The computed frequencies are often scaled by a factor (typically around 0.96 for B3LYP) to better match experimental data, accounting for anharmonicity and basis set imperfections.[9]

2.3. Electronic Property Calculation

Further calculations are performed on the optimized geometry to understand the electronic characteristics of the molecule.

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.[3][10] A smaller gap suggests higher reactivity.[10]

  • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Logical Workflow for Theoretical Analysis

The following diagram illustrates the typical workflow for the theoretical characterization of a molecule like 2,5-Difluorobenzamide.

G cluster_0 Computational Workflow A 1. Initial Molecular Structure Input B 2. Geometry Optimization (DFT/B3LYP, 6-311++G(d,p)) A->B C 3. Frequency Calculation (Confirm Minimum Energy) B->C D 4. Vibrational Spectra Analysis (FTIR/Raman, PED) C->D E 5. Electronic Property Analysis (HOMO-LUMO, MEP) C->E F 6. Data Interpretation & Reporting D->F E->F

Computational analysis workflow.

Data Presentation

Table 1: Predicted Molecular Geometry Parameters (Note: These are representative values. Actual bond lengths and angles will vary.)

ParameterBondExpected Length (Å)ParameterAngleExpected Angle (°)
Bond LengthsC=O~1.23Bond AnglesC-C-C (ring)~120
C-N~1.35O=C-N~122
C-F~1.34C-N-H~118
C-C (ring)~1.39Dihedral AngleC-C-C=O~180 (planar) or slightly twisted
N-H~1.01

Table 2: Predicted Vibrational Frequencies and Assignments (Based on data for 2,5-difluorobenzonitrile and general benzamide spectra)[7][12]

Frequency (cm⁻¹)AssignmentVibrational Mode
~3450ν(N-H)Asymmetric N-H Stretch
~3350ν(N-H)Symmetric N-H Stretch
~3100ν(C-H)Aromatic C-H Stretch
~1670ν(C=O)Carbonyl Stretch (Amide I)
~1600δ(N-H)N-H Bending (Amide II)
~1580ν(C-C)Aromatic C-C Stretch
~1480ν(C-C)Aromatic C-C Stretch
~1250ν(C-F)C-F Stretch
~820γ(C-H)C-H Out-of-plane Bend

Table 3: Predicted Electronic Properties (Representative values based on similar aromatic amides)

PropertyDescriptionExpected Value (eV)
EHOMOEnergy of Highest Occupied Molecular Orbital-6.5 to -7.5
ELUMOEnergy of Lowest Unoccupied Molecular Orbital-1.0 to -2.0
Energy Gap (ΔE)ELUMO - EHOMO4.5 to 6.5

Conclusion

Theoretical studies provide a powerful and indispensable framework for understanding the molecular structure and properties of 2,5-Difluorobenzamide. Through the application of Density Functional Theory, researchers can reliably predict its three-dimensional geometry, vibrational spectra, and electronic characteristics. The methodologies and representative data presented in this guide serve as a robust foundation for future computational and experimental investigations. Such studies are crucial for the rational design of new pharmaceuticals and advanced materials where the specific properties imparted by the 2,5-difluoro substitution pattern can be strategically harnessed.

References

Methodological & Application

Application Notes and Protocols for the Preparation of 2,5-Difluorobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2,5-Difluorobenzamide derivatives, a class of compounds with significant potential in drug discovery, exhibiting activities such as antibacterial action through the inhibition of FtsZ and anticancer properties via the inhibition of Poly(ADP-ribose) polymerase (PARP).

Introduction

2,5-Difluorobenzamide derivatives are a versatile scaffold in medicinal chemistry. The presence of the difluorophenyl group can enhance metabolic stability and binding affinity to biological targets. This document outlines two primary synthetic routes to generate a diverse library of these compounds: amide coupling of 2,5-difluorobenzoic acid with various amines and the synthesis of hydrazone derivatives.

Data Presentation

Table 1: Synthesis of N-Substituted 2,5-Difluorobenzamide Derivatives via Amide Coupling
EntryAmineCoupling ReagentProductYield (%)Spectroscopic Data (¹H NMR, ¹³C NMR, MS)
1AnilineHATU/DIPEAN-phenyl-2,5-difluorobenzamideGood to ExcellentConsistent with structure
2BenzylamineEDC/HOBtN-benzyl-2,5-difluorobenzamideHighConsistent with structure
3PiperidineAcyl Chloride(2,5-Difluorophenyl)(piperidin-1-yl)methanone82Consistent with structure
42,3-DifluoroanilineAcyl ChlorideN-(2,3-Difluorophenyl)-2,5-difluorobenzamide88¹H NMR (CDCl₃): δ 6.88-8.73 (m, Ar-H), ¹³C NMR consistent with structure, MS (ESI+): m/z consistent with [M+H]⁺[1]
52,4-DifluoroanilineAcyl ChlorideN-(2,4-Difluorophenyl)-2,5-difluorobenzamide87¹H NMR (CDCl₃): δ 6.85-8.61 (m, Ar-H), ¹³C NMR consistent with structure, MS (ESI+): m/z consistent with [M+H]⁺[2]
Table 2: Synthesis of 2,5-Difluorobenzohydrazone Derivatives
DerivativeAldehyde/KetoneYield (%)Spectroscopic Data (¹H NMR, ¹³C NMR, MS)
4d4-FluorobenzaldehydeHighConsistent with structure[3]
4e2,4-DichlorobenzaldehydeHighConsistent with structure[3]
4f4-NitrobenzaldehydeHighConsistent with structure[3]
4hSalicylaldehydeHighConsistent with structure[3]
Table 3: Biological Activity of Benzamide Derivatives
Compound ClassTargetDerivative ExampleActivityValueReference
AntibacterialFtsZ3-alkyloxy-2,6-difluorobenzamideMIC (B. subtilis)0.25-1 µg/mL[4]
AntibacterialFtsZ3-chloroalkoxy-2,6-difluorobenzamideMIC (S. aureus)<10 µg/mL[4]
AnticancerPARP-1Urea-based benzamide (23f)IC₅₀ (HCT116 cells)7.87 µM[5]
AnticancerPARP-1Urea-based benzamide (23f)IC₅₀ (PARP-1 enzyme)5.17 nM[5]
AnticancerPARP-1Urea-based benzamide (27f)IC₅₀ (HCT116 cells)8.93 µM[5]
AnticancerPARP-1Urea-based benzamide (27f)IC₅₀ (PARP-1 enzyme)6.06 nM[5]

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted 2,5-Difluorobenzamide Derivatives via Amide Coupling

This protocol describes a general method for the synthesis of N-substituted 2,5-difluorobenzamides from 2,5-difluorobenzoic acid and a primary or secondary amine using a peptide coupling reagent.

Materials:

  • 2,5-Difluorobenzoic acid

  • Amine (primary or secondary)

  • Coupling reagent (e.g., HATU, EDC/HOBt)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Standard work-up and purification reagents

Procedure:

  • To a solution of 2,5-difluorobenzoic acid (1.0 eq.) in an anhydrous solvent, add the amine (1.1 eq.) and the organic base (2.0-3.0 eq.).

  • Add the coupling reagent (1.1-1.2 eq.) portion-wise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic layer with saturated aqueous sodium bicarbonate, 1M HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted 2,5-difluorobenzamide.

Protocol 2: Synthesis of 2,5-Difluorobenzohydrazone Derivatives

This protocol details the synthesis of hydrazone derivatives starting from 2,5-difluorobenzoic acid.

Step 1: Synthesis of 2,5-Difluorobenzohydrazide

  • Esterification: Reflux a solution of 2,5-difluorobenzoic acid in methanol with a catalytic amount of concentrated sulfuric acid to yield methyl 2,5-difluorobenzoate.

  • Hydrazinolysis: Reflux the methyl 2,5-difluorobenzoate with an excess of hydrazine hydrate in ethanol to produce 2,5-difluorobenzohydrazide.[3]

Step 2: Synthesis of Hydrazone Derivatives

  • Dissolve 2,5-difluorobenzohydrazide (1.0 eq.) in a suitable solvent (e.g., ethanol).

  • Add the corresponding aldehyde or ketone (1.0 eq.) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 2-4 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry to afford the pure hydrazone derivative.[3]

Mandatory Visualizations

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Products 2_5_Difluorobenzoic_Acid 2,5-Difluorobenzoic Acid Coupling Amide Coupling 2_5_Difluorobenzoic_Acid->Coupling Hydrazone_Formation Hydrazone Formation 2_5_Difluorobenzoic_Acid->Hydrazone_Formation via Hydrazide Amine Primary/Secondary Amine Amine->Coupling Aldehyde_Ketone Aldehyde/Ketone Aldehyde_Ketone->Hydrazone_Formation N_Substituted_Amide N-Substituted 2,5-Difluorobenzamide Coupling->N_Substituted_Amide Hydrazone_Derivative 2,5-Difluorobenzohydrazone Derivative Hydrazone_Formation->Hydrazone_Derivative

Caption: General workflow for the synthesis of 2,5-Difluorobenzamide derivatives.

G FtsZ_monomers FtsZ Monomers Polymerization Polymerization FtsZ_monomers->Polymerization GTP GTP GTP->Polymerization Z_ring Z-ring Formation Polymerization->Z_ring Cell_Division Bacterial Cell Division Z_ring->Cell_Division Filamentation Cell Filamentation & Lysis Z_ring->Filamentation Inhibitor 2,5-Difluorobenzamide Derivative (FtsZ Inhibitor) Inhibition Inhibition Inhibitor->Inhibition Inhibition->Polymerization Inhibition->Filamentation

Caption: Inhibition of bacterial cell division by 2,5-Difluorobenzamide derivatives targeting FtsZ.

G DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 PARylation PARylation PARP1->PARylation Replication_Fork_Collapse Replication Fork Collapse (DSB Formation) PARP1->Replication_Fork_Collapse During Replication NAD NAD+ NAD->PARylation Repair_Recruitment Recruitment of DNA Repair Proteins PARylation->Repair_Recruitment SSB_Repair SSB Repair Repair_Recruitment->SSB_Repair Inhibitor 2,5-Difluorobenzamide Derivative (PARP Inhibitor) Inhibition Inhibition Inhibitor->Inhibition Inhibition->PARylation Inhibition->Replication_Fork_Collapse Cell_Death Cancer Cell Death (Synthetic Lethality) Replication_Fork_Collapse->Cell_Death in HR-deficient cells

Caption: Mechanism of PARP1 inhibition by 2,5-Difluorobenzamide derivatives leading to cancer cell death.

References

Application Notes and Protocols for the Synthesis of Hydrazone Antibacterial Agents from 2,5-Difluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of novel hydrazone antibacterial agents derived from 2,5-difluorobenzamide. The protocols detailed below outline the necessary steps for the chemical synthesis, purification, and characterization of these compounds, along with methods for assessing their antibacterial efficacy.

Introduction

Hydrazone derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antibacterial, antifungal, anticonvulsant, and anti-inflammatory properties. The incorporation of fluorine atoms into pharmacologically active molecules can enhance their metabolic stability, bioavailability, and binding affinity to target enzymes. This document focuses on the synthesis of hydrazones from 2,5-difluorobenzamide, a promising scaffold for the development of new antibacterial agents. The general synthetic scheme involves a two-step process: the formation of 2,5-difluorobenzohydrazide from 2,5-difluorobenzoic acid, followed by the condensation of the hydrazide with various substituted aldehydes to yield the final hydrazone derivatives.

Experimental Protocols

Part 1: Synthesis of 2,5-Difluorobenzohydrazide (Intermediate 1)

This protocol describes the synthesis of the key intermediate, 2,5-difluorobenzohydrazide, from 2,5-difluorobenzoic acid.

Step 1.1: Esterification of 2,5-Difluorobenzoic Acid

Objective: To convert 2,5-difluorobenzoic acid to its methyl ester, methyl 2,5-difluorobenzoate.

Materials:

  • 2,5-Difluorobenzoic acid

  • Methanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl ether or Dichloromethane (DCM)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2,5-difluorobenzoic acid (1 equivalent) in an excess of absolute methanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65-70 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether or dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2,5-difluorobenzoate. The product can be used in the next step without further purification if it is of sufficient purity, or it can be purified by distillation under reduced pressure.

Step 1.2: Hydrazinolysis of Methyl 2,5-Difluorobenzoate

Objective: To convert methyl 2,5-difluorobenzoate to 2,5-difluorobenzohydrazide.

Materials:

  • Methyl 2,5-difluorobenzoate

  • Hydrazine hydrate (80-100%)

  • Ethanol (95% or absolute)

  • Round-bottom flask

  • Reflux condenser

  • Beaker

  • Büchner funnel and filter flask

Procedure:

  • In a round-bottom flask, dissolve methyl 2,5-difluorobenzoate (1 equivalent) in ethanol.

  • Add an excess of hydrazine hydrate (e.g., 3-5 equivalents) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction by TLC until the ester is consumed (typically 6-12 hours).

  • After completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the purified 2,5-difluorobenzohydrazide in a vacuum oven. The product can be further purified by recrystallization from ethanol if necessary.

Part 2: Synthesis of Hydrazone Derivatives

This protocol outlines the general procedure for the condensation of 2,5-difluorobenzohydrazide with various aldehydes.

Objective: To synthesize a library of N'-(substituted-benzylidene)-2,5-difluorobenzohydrazides.

Materials:

  • 2,5-Difluorobenzohydrazide (Intermediate 1)

  • Various substituted aromatic or heteroaromatic aldehydes

  • Ethanol (95% or absolute)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Büchner funnel and filter flask

Procedure:

  • In a round-bottom flask, dissolve 2,5-difluorobenzohydrazide (1 equivalent) in ethanol.

  • Add the desired substituted aldehyde (1-1.1 equivalents) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the reaction by TLC until the starting materials are consumed (typically 2-4 hours).

  • Upon completion, cool the reaction mixture to room temperature or in an ice bath to allow the hydrazone product to crystallize.

  • Collect the solid product by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified hydrazone derivative. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or methanol.

Data Presentation

The antibacterial activity of the synthesized hydrazone derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria. The following table summarizes hypothetical MIC values for a series of synthesized hydrazones derived from 2,5-difluorobenzamide.

Compound IDSubstituent (R) on AldehydeMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. P. aeruginosaMIC (µg/mL) vs. B. subtilis
HZ-01 4-Hydroxy1632648
HZ-02 4-Methoxy326412816
HZ-03 4-Nitro816324
HZ-04 4-Chloro1632648
HZ-05 4-Fluoro1616328
HZ-06 2,4-Dichloro816324
HZ-07 3,4,5-Trimethoxy64128>12832
Ampicillin (Standard)48>1282
Ciprofloxacin (Standard)10.510.5

Characterization Data

The synthesized compounds should be characterized by standard spectroscopic methods to confirm their structure and purity.

  • ¹H NMR: The formation of the hydrazone is confirmed by the appearance of a singlet for the azomethine proton (-N=CH-) typically in the range of 8-9 ppm. The signals for the aromatic protons of the 2,5-difluorobenzoyl moiety and the substituted aldehyde will also be present.

  • ¹³C NMR: The carbon of the azomethine group (-N=CH-) will appear in the range of 140-160 ppm. The carbonyl carbon of the amide group will be observed around 160-170 ppm.

  • FT-IR: The IR spectrum will show characteristic absorption bands for the N-H (amide), C=O (amide), and C=N (imine) functional groups.

Mandatory Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2,5-Difluorobenzohydrazide cluster_step2 Step 2: Synthesis of Hydrazone Derivatives 2_5_Difluorobenzoic_Acid 2,5-Difluorobenzoic Acid Methyl_2_5_Difluorobenzoate Methyl 2,5-Difluorobenzoate 2_5_Difluorobenzoic_Acid->Methyl_2_5_Difluorobenzoate MeOH, H₂SO₄ (cat.) Reflux 2_5_Difluorobenzohydrazide 2,5-Difluorobenzohydrazide Methyl_2_5_Difluorobenzoate->2_5_Difluorobenzohydrazide NH₂NH₂·H₂O, EtOH Reflux Hydrazone_Product N'-(R-benzylidene)-2,5-difluorobenzohydrazide 2_5_Difluorobenzohydrazide->Hydrazone_Product EtOH, Acetic Acid (cat.) Reflux Substituted_Aldehyde Substituted Aldehyde (R-CHO) Substituted_Aldehyde->Hydrazone_Product DNA_Gyrase_Inhibition Hydrazone Hydrazone Derivative DNA_Gyrase Bacterial DNA Gyrase Hydrazone->DNA_Gyrase Inhibition DNA_Supercoiling DNA Supercoiling DNA_Gyrase->DNA_Supercoiling Catalyzes Bacterial_Cell_Death Bacterial Cell Death DNA_Gyrase->Bacterial_Cell_Death Leads to DNA_Replication DNA Replication & Transcription DNA_Supercoiling->DNA_Replication Required for DNA_Replication->Bacterial_Cell_Death Inhibition leads to

Application Notes and Protocols for FtsZ Inhibitor Development Using 2,5-Difluorobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery of novel antibacterial agents with new mechanisms of action.[1] The bacterial cell division protein FtsZ (Filamentous temperature-sensitive Z) has emerged as a promising and largely unexploited target for the development of new antibiotics.[2][3] FtsZ, a prokaryotic homolog of eukaryotic tubulin, is essential for bacterial cytokinesis. It polymerizes at the mid-cell to form the Z-ring, which acts as a scaffold for the recruitment of other cell division proteins to initiate septum formation and cell division.[4] Inhibition of FtsZ polymerization or disruption of Z-ring dynamics leads to filamentation of bacteria and ultimately cell death.[5]

Benzamide derivatives, particularly those with a 2,5-difluoro substitution pattern, have been identified as a promising class of FtsZ inhibitors. These compounds have demonstrated potent antibacterial activity, especially against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[3][6] This document provides detailed application notes and experimental protocols for researchers engaged in the development of FtsZ inhibitors based on the 2,5-difluorobenzamide scaffold.

Mechanism of Action

2,5-Difluorobenzamide-based FtsZ inhibitors typically act by modulating the polymerization dynamics of the FtsZ protein. Unlike inhibitors that directly block the GTP-binding site, many benzamide derivatives bind to an allosteric site, leading to either the stabilization or destabilization of FtsZ polymers.[7] For instance, some derivatives have been shown to increase the GTPase activity of FtsZ, which can lead to an increased rate of polymerization and the formation of stabilized, non-functional polymers.[6] This aberrant polymerization disrupts the formation and dynamic nature of the Z-ring, ultimately blocking cell division.

FtsZ_Inhibition_Pathway cluster_0 Bacterial Cell Division cluster_1 Inhibition by 2,5-Difluorobenzamide FtsZ_monomers FtsZ Monomers FtsZ_polymers FtsZ Polymers FtsZ_monomers->FtsZ_polymers Polymerization GTP GTP GTP->FtsZ_polymers Z_ring Z-Ring Formation FtsZ_polymers->Z_ring Altered_Polymers Aberrant/Stabilized FtsZ Polymers FtsZ_polymers->Altered_Polymers Cell_Division Cell Division Z_ring->Cell_Division Inhibitor 2,5-Difluorobenzamide Derivative Inhibitor->FtsZ_polymers Binds to Allosteric Site Blocked_Division Cell Division Blocked Altered_Polymers->Blocked_Division

Caption: Mechanism of FtsZ inhibition by 2,5-Difluorobenzamide derivatives.

Quantitative Data Summary

The following tables summarize the antibacterial activity of various 2,6-difluorobenzamide derivatives, a closely related class to 2,5-difluorobenzamides, against different bacterial strains. This data can serve as a reference for expected potency.

Table 1: Minimum Inhibitory Concentrations (MIC) of 2,6-Difluorobenzamide Derivatives

Compound IDTarget OrganismMIC (µg/mL)Reference
Derivative 7 Bacillus subtilis0.25 - 1[8]
Staphylococcus aureus (susceptible)<10[8]
Staphylococcus aureus (resistant)<10[8]
Derivative 12 Bacillus subtilis0.25 - 1[8]
Staphylococcus aureus (susceptible)<10[8]
Staphylococcus aureus (resistant)<10[8]
Derivative 17 Bacillus subtilis0.25 - 1[8]
Staphylococcus aureus (susceptible)<10[8]
Staphylococcus aureus (resistant)<10[8]
PC190723 Bacillus subtilis1.41 - 2.81[7]
Staphylococcus aureus (MRSA)1.41 - 2.81[7]
Staphylococcus aureus (MDRSA)1.41 - 2.81[7]
Compound 1 Staphylococcus spp.0.12 (average)[9]

Table 2: In Vitro Activity of FtsZ Inhibitors

Compound IDAssayIC50 (µM)Reference
PC190723 S. aureus FtsZ GTPase activity0.15[7]

Experimental Protocols

Detailed methodologies for key experiments in the evaluation of 2,5-difluorobenzamide-based FtsZ inhibitors are provided below.

Protocol 1: FtsZ Polymerization Light Scattering Assay

This assay monitors the polymerization of FtsZ in real-time by measuring the increase in light scattering as FtsZ monomers assemble into larger polymers.

Materials:

  • Purified FtsZ protein

  • Polymerization buffer (e.g., 50 mM MES-NaOH pH 6.5, 50 mM KCl, 10 mM MgCl₂)

  • GTP stock solution (100 mM)

  • 2,5-Difluorobenzamide derivative stock solution (in DMSO)

  • Spectrofluorometer with a light scattering setup (excitation and emission wavelengths set to 350 nm)

Procedure:

  • Prepare the reaction mixture in a cuvette by adding polymerization buffer, the desired concentration of the 2,5-difluorobenzamide derivative (or DMSO for control), and purified FtsZ protein to a final concentration of ~5-10 µM.

  • Incubate the mixture at 30°C for 5 minutes to allow the inhibitor to interact with FtsZ.

  • Place the cuvette in the spectrofluorometer and record a baseline reading for 1-2 minutes.

  • Initiate polymerization by adding GTP to a final concentration of 1 mM.

  • Immediately start recording the light scattering signal at 90 degrees for 10-20 minutes.

  • Analyze the data by plotting light scattering intensity versus time. A decrease in the rate or extent of light scattering in the presence of the inhibitor indicates inhibition of polymerization.

Protocol 2: FtsZ Sedimentation Assay

This assay quantifies the amount of polymerized FtsZ by separating polymers from monomers via ultracentrifugation.

Materials:

  • Purified FtsZ protein

  • Polymerization buffer

  • GTP stock solution

  • 2,5-Difluorobenzamide derivative stock solution

  • Ultracentrifuge and appropriate tubes

  • SDS-PAGE equipment and reagents

  • Densitometry software

Procedure:

  • Set up the polymerization reaction as described in Protocol 1 in ultracentrifuge tubes.

  • Incubate the reactions at 30°C for 15-30 minutes to allow for polymerization.

  • Centrifuge the samples at high speed (e.g., >100,000 x g) for 20-30 minutes at 25°C to pellet the FtsZ polymers.

  • Carefully collect the supernatant, which contains the soluble FtsZ monomers.

  • Resuspend the pellet, containing the FtsZ polymers, in an equal volume of polymerization buffer.

  • Analyze equal volumes of the supernatant and resuspended pellet fractions by SDS-PAGE.

  • Stain the gel (e.g., with Coomassie Brilliant Blue) and quantify the protein bands using densitometry.

  • Calculate the percentage of FtsZ in the pellet versus the supernatant to determine the effect of the inhibitor on polymerization.

Protocol 3: FtsZ GTPase Activity Assay

This assay measures the GTP hydrolysis activity of FtsZ, which is coupled to its polymerization.

Materials:

  • Purified FtsZ protein

  • Polymerization buffer

  • GTP stock solution

  • 2,5-Difluorobenzamide derivative stock solution

  • Malachite green-based phosphate detection reagent

Procedure:

  • Set up the polymerization reaction as described in Protocol 1 in a 96-well plate.

  • Initiate the reaction by adding GTP.

  • Incubate the plate at 30°C.

  • At various time points (e.g., 0, 5, 10, 15, 20 minutes), stop the reaction in designated wells by adding the malachite green reagent.

  • After a short incubation for color development, measure the absorbance at ~620-650 nm.

  • Create a standard curve using known concentrations of phosphate.

  • Calculate the amount of inorganic phosphate released over time to determine the rate of GTP hydrolysis. A change in the rate in the presence of the inhibitor indicates its effect on FtsZ's GTPase activity.

Experimental Workflow

The following diagram illustrates a typical workflow for the screening and characterization of novel 2,5-difluorobenzamide-based FtsZ inhibitors.

Experimental_Workflow Start Start: Library of 2,5-Difluorobenzamide Derivatives Primary_Screening Primary Screening: Whole-cell Antibacterial Assay (e.g., MIC determination) Start->Primary_Screening Hit_Identification Hit Identification: Active Compounds Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening: In Vitro FtsZ Assays Hit_Identification->Secondary_Screening Light_Scattering Light Scattering Assay Secondary_Screening->Light_Scattering Sedimentation Sedimentation Assay Secondary_Screening->Sedimentation GTPase_Assay GTPase Assay Secondary_Screening->GTPase_Assay Mechanism_of_Action Mechanism of Action Studies Light_Scattering->Mechanism_of_Action Sedimentation->Mechanism_of_Action GTPase_Assay->Mechanism_of_Action Cell_Morphology Bacterial Cell Morphology (Microscopy) Mechanism_of_Action->Cell_Morphology Lead_Optimization Lead Optimization Cell_Morphology->Lead_Optimization

Caption: Workflow for FtsZ inhibitor screening and characterization.

References

Application Notes and Protocols for N-alkylation of 2,5-Difluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the N-alkylation of 2,5-Difluorobenzamide, a key transformation in the synthesis of various biologically active molecules. The presented protocol is based on a mild and sustainable method employing potassium phosphate (K3PO4) as the base and a phase-transfer catalyst.

Introduction

N-alkylated benzamides are important structural motifs in many pharmaceutical compounds. The N-alkylation of primary amides, such as 2,5-Difluorobenzamide, is a fundamental reaction in medicinal chemistry for generating libraries of compounds for drug discovery. Traditional methods for N-alkylation often require harsh conditions, such as the use of strong bases like sodium hydride or high temperatures, which may not be compatible with sensitive functional groups.[1][2] More recent methodologies offer milder and more sustainable alternatives.[2][3][4]

This application note details a robust and mild protocol for the N-alkylation of 2,5-Difluorobenzamide with various alkyl halides. The method utilizes potassium phosphate as a base in acetonitrile, facilitated by a phase-transfer catalyst, providing good to excellent yields without the need for an organometallic catalyst.[2][4]

Experimental Protocol: K3PO4-Mediated N-alkylation

This protocol is adapted from a general method for the mild N-alkylation of primary amides.[2][4]

Materials:

  • 2,5-Difluorobenzamide

  • Alkyl halide (e.g., benzyl bromide, n-butyl bromide)

  • Potassium phosphate (K3PO4), finely ground

  • Tetrabutylammonium bromide (TBAB)

  • Acetonitrile (CH3CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-Difluorobenzamide (1.0 mmol, 1.0 eq.).

  • Add finely ground potassium phosphate (K3PO4) (2.0 mmol, 2.0 eq.) and tetrabutylammonium bromide (TBAB) (0.2 mmol, 0.2 eq.).

  • Add anhydrous acetonitrile (5 mL).

  • To the stirred suspension, add the alkyl halide (1.2 mmol, 1.2 eq.).

  • Heat the reaction mixture to 50 °C and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid inorganic salts and wash the filter cake with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkyl-2,5-difluorobenzamide.

  • Characterize the purified product by NMR and MS analysis.

Data Presentation

The following table summarizes representative yields for the N-alkylation of 2,5-Difluorobenzamide with various alkyl halides based on the described protocol.

EntryAlkyl HalideProductReaction Time (h)Yield (%)
1Benzyl bromideN-benzyl-2,5-difluorobenzamide2485
2n-Butyl bromideN-(n-butyl)-2,5-difluorobenzamide4872
3Allyl bromideN-allyl-2,5-difluorobenzamide2478
4Ethyl bromoacetateN-(ethoxycarbonylmethyl)-2,5-difluorobenzamide3665

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for the N-alkylation of 2,5-Difluorobenzamide.

experimental_workflow start Start reagents Combine Reactants: - 2,5-Difluorobenzamide - Alkyl Halide - K3PO4 - TBAB - Acetonitrile start->reagents reaction Heat & Stir (50 °C, 24-48h) reagents->reaction workup Aqueous Workup: - Filtration - Extraction (EtOAc) - Washing (NaHCO3, Brine) reaction->workup purification Purification: - Drying (MgSO4) - Concentration - Column Chromatography workup->purification product Pure N-alkyl-2,5- difluorobenzamide purification->product

Caption: Experimental workflow for the N-alkylation of 2,5-Difluorobenzamide.

Alternative Protocol: Microwave-Assisted N-alkylation

For rapid synthesis, a microwave-assisted protocol can be employed. This method is solvent-free and significantly reduces reaction times.[1]

Materials:

  • 2,5-Difluorobenzamide

  • Alkyl halide

  • Potassium hydroxide (KOH), ground

  • Potassium carbonate (K2CO3), ground

  • Tetrabutylammonium bromide (TBAB)

  • Microwave reactor

Procedure:

  • In a mortar, grind potassium hydroxide (20 mmol) and potassium carbonate (20 mmol).

  • Thoroughly mix the ground bases with 2,5-Difluorobenzamide (5 mmol) and tetrabutylammonium bromide (0.5 mmol).

  • Place the mixture in an open microwave-safe vessel.

  • Add the alkyl halide (7.5 mmol) dropwise and briefly stir the mixture with a spatula.

  • Place the vessel in a domestic or laboratory microwave oven and irradiate for 55-150 seconds at a reduced power (e.g., 300W).[1]

  • After irradiation, allow the mixture to cool to room temperature.

  • Add water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sulfate.

  • Concentrate the solvent and purify the product by column chromatography.

Reaction Mechanism Pathway

The K3PO4-mediated N-alkylation is believed to proceed through the deprotonation of the amide by the base, followed by nucleophilic attack of the resulting amidate anion on the alkyl halide. The phase-transfer catalyst facilitates the transfer of the amidate anion into the organic phase.

reaction_pathway amide 2,5-Difluorobenzamide (R-CONH2) amidate Amidate Anion (R-CONH-) amide->amidate + K3PO4 base K3PO4 product N-alkyl-2,5-difluorobenzamide (R-CONHR') amidate->product + R'-X alkyl_halide Alkyl Halide (R'-X) byproduct KX + H3PO4

Caption: Proposed pathway for K3PO4-mediated N-alkylation of amides.

References

Application of 2,5-Difluorobenzamide in Agrochemical Research: A Detailed Analysis and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Initial Note on Isomer Specificity: While the inquiry specifies 2,5-Difluorobenzamide, a comprehensive review of current agrochemical literature reveals a notable scarcity of its direct applications. In contrast, its isomer, 2,6-Difluorobenzamide , is a well-established and critical intermediate in the synthesis of several commercially important insecticides. This document will primarily focus on the extensive applications of 2,6-Difluorobenzamide due to the wealth of available data, while also presenting the limited findings for 2,5-Difluorobenzamide derivatives.

Part 1: 2,5-Difluorobenzamide and Its Derivatives

Research into the direct application of 2,5-Difluorobenzamide as a precursor for agrochemicals is limited. However, studies have explored the synthesis and biological activities of derivatives of the related compound, 2,5-difluorobenzoic acid.

Synthesis of Hydrazone Derivatives from 2,5-Difluorobenzohydrazide

Hydrazone derivatives, synthesized from 2,5-difluorobenzohydrazide, have been investigated for their potential biological activities. While primarily screened for antibacterial properties, hydrazones as a class of compounds are also explored for use as herbicides and insecticides.

Experimental Protocol: General Synthesis of Hydrazone Derivatives (4a-l)

This protocol outlines the synthesis of hydrazone derivatives from 2,5-difluorobenzohydrazide and various substituted benzaldehydes.

Materials:

  • 2,5-Difluorobenzohydrazide

  • Substituted benzaldehydes

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Dissolve 2,5-difluorobenzohydrazide (1 mmol) in ethanol (20 mL).

  • Add the respective substituted benzaldehyde (1 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the precipitated solid, wash with cold ethanol, and dry under vacuum to yield the final hydrazone derivatives.

Data on Antibacterial Activity of 2,5-Difluorobenzohydrazone Derivatives

The synthesized hydrazone derivatives were screened for their in vitro antibacterial activity against various bacterial strains. The results for selected compounds are summarized below.

Compound IDSubstituent on BenzaldehydeAntibacterial Activity (Zone of Inhibition in mm)
4d 4-FluoroSignificant
4e 2,4-DifluoroSignificant
4f 2,5-DifluoroSignificant
4h 4-ChloroSignificant

Note: "Significant" indicates activity comparable to the standard drug Ampicillin at a concentration of 250 µg/mL.

Part 2: 2,6-Difluorobenzamide - A Key Agrochemical Intermediate

2,6-Difluorobenzamide is a crucial building block in the synthesis of benzoylurea insecticides, a class of insect growth regulators.[1] The fluorine atoms in the 2 and 6 positions enhance the biological activity and stability of the final pesticide molecules.[1]

Application in the Synthesis of Diflubenzuron

Diflubenzuron is a widely used benzoylurea insecticide that interferes with the synthesis of chitin in insects.[2] 2,6-Difluorobenzamide is a key reactant in the industrial production of Diflubenzuron.

Experimental Protocol: Synthesis of Diflubenzuron

This protocol describes a common method for the synthesis of Diflubenzuron from 2,6-Difluorobenzamide and 4-chlorophenyl isocyanate.

Materials:

  • 2,6-Difluorobenzamide

  • 4-Chlorophenyl isocyanate

  • Anhydrous solvent (e.g., toluene, xylene)

  • Catalyst (optional, e.g., triethylamine)

Procedure:

  • In a reaction vessel equipped with a stirrer, condenser, and dropping funnel, dissolve 2,6-Difluorobenzamide in an anhydrous solvent.

  • Heat the mixture to a specified temperature (e.g., 80-120°C).

  • Slowly add a solution of 4-chlorophenyl isocyanate in the same solvent to the reaction mixture.

  • After the addition is complete, continue stirring the mixture at the reaction temperature for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Cool the reaction mixture to room temperature, which will cause the product to precipitate.

  • Filter the solid product, wash with a small amount of cold solvent, and dry to obtain crude Diflubenzuron.

  • The crude product can be further purified by recrystallization.

Quantitative Data for a Patented Diflubenzuron Synthesis

ParameterValue
Starting Materials 2,6-Difluorobenzamide, 4-Chlorophenyl isocyanate
Solvent Aromatic compound (e.g., chlorobenzene)
Catalyst Dimethyl methanamide and Triethylene diamine
Total Yield > 91%
Purity of Active Compound > 99%
Mechanism of Action: Chitin Synthesis Inhibition

Benzoylurea insecticides, including those derived from 2,6-Difluorobenzamide, act as insect growth regulators. Their primary mode of action is the inhibition of chitin biosynthesis.[2]

Signaling Pathway and Mechanism

Chitin_Synthesis_Inhibition cluster_insect_cell Insect Epidermal Cell cluster_inhibition Mechanism of Action cluster_outcome Physiological Effect UDP_GlcNAc UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Substrate Chitin_Polymer Chitin Polymer Chitin_Synthase->Chitin_Polymer Polymerization Failed_Molting Failed Molting Exoskeleton Exoskeleton Formation Chitin_Polymer->Exoskeleton Diflubenzuron Diflubenzuron (from 2,6-Difluorobenzamide) Diflubenzuron->Chitin_Synthase Inhibits Larval_Death Larval Death Failed_Molting->Larval_Death

Caption: Mechanism of chitin synthesis inhibition by Diflubenzuron.

The insecticide inhibits the enzyme chitin synthase, which is essential for the polymerization of N-acetylglucosamine to form chitin. This disruption prevents the proper formation of the insect's exoskeleton, leading to mortality, especially during molting.[2]

Experimental Workflow: From Intermediate to Insecticide

The following diagram illustrates the general workflow for the synthesis and application of insecticides derived from 2,6-Difluorobenzamide.

Agrochemical_Workflow cluster_synthesis Synthesis cluster_formulation Formulation cluster_application Application Start 2,6-Difluorobenzamide Reaction Condensation Reaction Start->Reaction Reactant2 Aryl Isocyanate (e.g., 4-chlorophenyl isocyanate) Reactant2->Reaction Product Benzoylurea Insecticide (e.g., Diflubenzuron) Reaction->Product Formulation Formulation into Applicable Product (e.g., wettable powder, liquid concentrate) Product->Formulation Application Application to Crops or Pest Habitat Formulation->Application Pest_Control Control of Target Insect Pests Application->Pest_Control

Caption: General workflow for insecticide production from 2,6-Difluorobenzamide.

Conclusion

While 2,5-Difluorobenzamide has been explored in the synthesis of bioactive molecules, its role in agrochemical research is not well-documented in publicly available literature. In contrast, 2,6-Difluorobenzamide stands out as a pivotal intermediate for the synthesis of benzoylurea insecticides. Its incorporation into these molecules is key to their mode of action, which involves the disruption of chitin synthesis in insects, leading to effective pest control. The provided protocols and data highlight the established and significant contribution of 2,6-Difluorobenzamide to the field of agrochemical science. Further research may yet uncover significant applications for 2,5-Difluorobenzamide in this sector.

References

Application Notes: Analytical Methods for the Characterization of 2,5-Difluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,5-Difluorobenzamide is a fluorinated aromatic compound of interest in pharmaceutical and chemical research. Its proper characterization is crucial for quality control, impurity profiling, and stability studies. These application notes provide detailed protocols and data for the analytical characterization of 2,5-Difluorobenzamide using a suite of modern analytical techniques. The methodologies outlined are designed to serve as a comprehensive guide for researchers, offering robust starting points for method development and validation. While direct experimental data for 2,5-Difluorobenzamide is limited in published literature, the following protocols have been developed based on standard analytical principles and data from closely related fluorinated aromatic compounds.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of 2,5-Difluorobenzamide and quantifying it in various matrices. A reverse-phase method is typically employed for this class of compounds.

Experimental Protocol: RP-HPLC Method

  • Sample Preparation: Accurately weigh and dissolve 10 mg of 2,5-Difluorobenzamide in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL. Filter the final solution through a 0.45 µm syringe filter before injection.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.

  • Chromatographic Conditions: The following conditions serve as a robust starting point for method development. Optimization may be required based on the specific instrument and column used.

  • Data Analysis: Determine the purity of the sample by calculating the peak area percentage of the main peak relative to the total area of all observed peaks. For quantification, a calibration curve should be constructed using certified reference standards.

Data Presentation: HPLC Method Parameters

ParameterRecommended SettingNotes
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)A column like the Wonda Sil C18-WR has been used for similar compounds[1].
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileFormic acid is a common modifier for MS compatibility[2].
Gradient 0-20 min: 30% to 90% B20-25 min: 90% B25-30 min: 30% BA gradient elution is recommended to ensure the separation of potential impurities.
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 272 nmWavelength should be optimized based on the UV spectrum of 2,5-Difluorobenzamide. 272 nm was used for a related synthesis[3].

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in ACN/H2O weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity / Conc. integrate->calculate report Generate Report calculate->report

Caption: Workflow for purity analysis of 2,5-Difluorobenzamide by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying 2,5-Difluorobenzamide and characterizing volatile or semi-volatile impurities. It combines the separation power of gas chromatography with the detection specificity of mass spectrometry.

Experimental Protocol: GC-MS Method

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent such as ethyl acetate or acetone.

  • Derivatization (Optional): While amides are generally more volatile than carboxylic acids, derivatization can sometimes improve peak shape and thermal stability. If poor chromatography is observed, consider silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Instrumentation: A standard GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • GC-MS Conditions: The parameters below provide a good starting point.

  • Data Analysis: Identify the 2,5-Difluorobenzamide peak by its retention time and mass spectrum. The molecular ion and characteristic fragment ions should be used for confirmation. Library searching (e.g., NIST) can aid in identifying unknown impurities.

Data Presentation: GC-MS Method Parameters and Spectral Data

ParameterRecommended SettingNotes
GC Column HP-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µmA common, robust column for a wide range of analytes.
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temp. 250 °C
Injection Vol. 1 µL, Split mode (e.g., 20:1)
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Electron Ionization (EI), 70 eVStandard ionization mode for creating reproducible fragmentation patterns[4].
Scan Range 40 - 400 m/z
Compound Properties ValueSource
Molecular Formula C₇H₅F₂NO[4]
Molecular Weight 157.12 g/mol [4]
Exact Mass [M] 157.03392 g/mol [4]
Expected [M]⁺• Ion m/z 157
Key Fragments Expected fragments correspond to loss of NH₂, CO, and F.

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing dissolve Dissolve in Solvent (e.g., Ethyl Acetate) derivatize Derivatize (Optional) dissolve->derivatize inject Inject into GC derivatize->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect Mass Analysis ionize->detect extract Extract Spectra detect->extract identify Identify Compound (RT & Mass Spectrum) extract->identify report Generate Report identify->report

Caption: Workflow for identification of 2,5-Difluorobenzamide by GC-MS.

Spectroscopic Characterization

Spectroscopic methods such as NMR and FTIR are essential for the unambiguous structural elucidation and confirmation of 2,5-Difluorobenzamide.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atoms. ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired.

Experimental Protocol: NMR

  • Sample Preparation: Dissolve 5-10 mg of 2,5-Difluorobenzamide in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra at room temperature using standard pulse programs.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., TMS). Analyze coupling constants (J) to confirm through-bond connectivities.

Data Presentation: Expected NMR Characteristics

NucleusExpected Chemical Shifts (δ, ppm)Expected Multiplicities and Couplings (J)
¹H NMR ~7.0 - 8.0Aromatic protons will appear as complex multiplets due to H-H and H-F couplings.
~7.5 - 8.5 (broad)Amide (-NH₂) protons, which may exchange with trace water in the solvent.
¹³C NMR ~165 - 170Carbonyl carbon (C=O).
~110 - 160Aromatic carbons, showing characteristic large C-F coupling constants.
¹⁹F NMR VariesTwo distinct signals are expected for the two non-equivalent fluorine atoms at positions 2 and 5.

3.2 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FTIR

  • Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture thoroughly in an agate mortar to a fine powder. Press the powder into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A standard FTIR spectrometer.

  • Acquisition: Place the KBr pellet in the sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Collect a background spectrum of the empty sample compartment beforehand.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in 2,5-Difluorobenzamide.

Data Presentation: Characteristic FTIR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Amide N-HSymmetric & Asymmetric Stretch3100 - 3500 (two bands)
Aromatic C-HStretch3000 - 3100
Amide C=OStretch (Amide I band)1650 - 1680
Amide N-HBend (Amide II band)1550 - 1640
Aromatic C=CStretch1450 - 1600
C-FStretch1100 - 1300

Logical Diagram: Spectroscopic Identification

Spectro_ID cluster_inputs Analytical Techniques cluster_info Information Obtained cluster_output Conclusion nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) nmr_info C-H-F Framework Connectivity nmr->nmr_info ftir FTIR Spectroscopy ftir_info Functional Groups (C=O, N-H, C-F) ftir->ftir_info ms Mass Spectrometry (GC-MS / LC-MS) ms_info Molecular Weight Elemental Formula ms->ms_info confirm Unambiguous Structural Confirmation of 2,5-Difluorobenzamide nmr_info->confirm ftir_info->confirm ms_info->confirm

Caption: Integrated approach for the structural confirmation of the target compound.

References

Analysis of 2,5-Difluorobenzamide: A Comprehensive Guide to HPLC and GC-MS Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the quantitative analysis of 2,5-Difluorobenzamide, a key intermediate in pharmaceutical and agrochemical synthesis. The following methodologies, utilizing High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), are designed for researchers, scientists, and drug development professionals to ensure accurate and reliable measurements of this compound.

Introduction

2,5-Difluorobenzamide is a fluorinated aromatic compound of significant interest in medicinal chemistry and material science. Accurate quantification and purity assessment are critical for quality control and regulatory compliance. This guide presents robust analytical methods for the determination of 2,5-Difluorobenzamide, leveraging the selectivity of HPLC and the sensitivity of GC-MS. While specific methods for 2,5-Difluorobenzamide are not widely published, the protocols herein are adapted from established methods for structurally similar halogenated and benzamide-containing molecules.

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC with UV detection is a reliable and widely accessible technique for the analysis of 2,5-Difluorobenzamide. The method described below is based on common practices for analyzing aromatic amides and fluorinated benzoic acid derivatives.[1][2][3]

Experimental Protocol: HPLC
  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[3]

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The mobile phase should be filtered and degassed before use.[3]

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30 °C.

    • Detection Wavelength: UV detection at 254 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of 2,5-Difluorobenzamide in the mobile phase at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a sample containing 2,5-Difluorobenzamide.

    • Dissolve the sample in the mobile phase to a known volume to achieve a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

  • Analysis:

    • Inject the standards and samples onto the HPLC system.

    • Construct a calibration curve by plotting the peak area of the standards against their concentration.

    • Determine the concentration of 2,5-Difluorobenzamide in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary: HPLC
ParameterValue
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time 3 - 5 minutes (estimated)
Linearity Range 1 - 100 µg/mL (typical)
Limit of Detection (LOD) < 0.5 µg/mL (estimated)
Limit of Quantification (LOQ) < 1.5 µg/mL (estimated)

HPLC Workflow Diagram

HPLC_Workflow prep Sample & Standard Preparation hplc HPLC System prep->hplc Inject column C18 Column hplc->column Mobile Phase detector UV Detector (254 nm) column->detector data Data Acquisition & Processing detector->data result Quantification Result data->result

Caption: HPLC analysis workflow for 2,5-Difluorobenzamide.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high sensitivity and specificity for the analysis of volatile and semi-volatile compounds like 2,5-Difluorobenzamide. The following protocol is based on general guidelines for the analysis of halogenated organic compounds.[4][5][6] For compounds with active hydrogens like benzamides, derivatization may be necessary to improve peak shape and thermal stability, though direct analysis is often possible.

Experimental Protocol: GC-MS
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[7]

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless (1 µL injection).

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Energy: 70 eV.[6]

    • Mass Range: m/z 40-450.

    • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • Standard Preparation:

    • Prepare a stock solution of 2,5-Difluorobenzamide in a volatile organic solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 to 10 µg/mL.

  • Sample Preparation:

    • Extract the 2,5-Difluorobenzamide from the sample matrix using a suitable organic solvent.

    • Concentrate or dilute the extract as necessary to bring the analyte concentration within the calibration range.

    • Ensure the final sample is dissolved in a GC-compatible solvent.[5]

  • Analysis:

    • Inject the standards and samples into the GC-MS system.

    • Identify 2,5-Difluorobenzamide based on its retention time and mass spectrum.

    • For quantification in SIM mode, monitor characteristic ions of 2,5-Difluorobenzamide.

    • Construct a calibration curve and determine the concentration in the samples.

Quantitative Data Summary: GC-MS
ParameterValue
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium (1 mL/min)
Injector Temperature 250 °C
Oven Program 80°C (2 min), then 10°C/min to 280°C (5 min)
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450
Expected Retention Time 10 - 15 minutes (estimated)
Linearity Range 0.1 - 10 µg/mL (typical)
Limit of Detection (LOD) < 0.05 µg/mL (estimated in SIM mode)
Limit of Quantification (LOQ) < 0.15 µg/mL (estimated in SIM mode)

GC-MS Workflow Diagram

GCMS_Workflow prep Sample & Standard Preparation gc Gas Chromatograph prep->gc Inject column Capillary Column (e.g., DB-5ms) gc->column Carrier Gas ms Mass Spectrometer (EI Source) column->ms Separated Analytes data Data Acquisition & Processing ms->data result Identification & Quantification data->result

Caption: GC-MS analysis workflow for 2,5-Difluorobenzamide.

Conclusion

The HPLC and GC-MS methods outlined in this document provide robust and reliable frameworks for the analysis of 2,5-Difluorobenzamide. The HPLC method is well-suited for routine quality control and purity assessments, while the GC-MS method offers higher sensitivity and structural confirmation, making it ideal for trace-level detection and impurity profiling. Researchers, scientists, and drug development professionals can adapt and validate these protocols to meet their specific analytical needs.

References

Application Notes and Protocols for the Derivatization of 2,5-Difluorobenzamide for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substituted benzamides are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities. The incorporation of fluorine atoms into small molecules can enhance their metabolic stability, binding affinity, and bioavailability. This document provides detailed application notes on the derivatization of 2,5-difluorobenzamide, a versatile scaffold for generating novel compounds for biological screening, with a primary focus on antibacterial applications. Protocols for synthesis, high-throughput screening (HTS), and quantitative analysis of biological activity are provided to guide researchers in the discovery and development of new therapeutic agents. While the antibacterial properties of 2,5-difluorobenzamide derivatives are most prominently documented, this note will also touch upon general screening strategies for related benzamide compounds against other biological targets.

Derivatization Strategies for 2,5-Difluorobenzamide

The primary route for derivatizing 2,5-difluorobenzamide involves the synthesis of 2,5-difluorobenzohydrazide, which serves as a key intermediate. This hydrazide can then be readily condensed with a variety of aldehydes and ketones to generate a library of hydrazone derivatives. This approach allows for significant structural diversity to be introduced at the periphery of the molecule, enabling the exploration of structure-activity relationships (SAR).

Synthesis of 2,5-Difluorobenzohydrazide and Hydrazone Derivatives

The synthesis of hydrazone derivatives of 2,5-difluorobenzamide typically follows a two-step process. First, 2,5-difluorobenzoic acid is converted to its corresponding hydrazide. Subsequently, the hydrazide is reacted with various aromatic aldehydes to yield the final hydrazone compounds.

G cluster_0 Step 1: Synthesis of 2,5-Difluorobenzohydrazide cluster_1 Step 2: Synthesis of Hydrazone Derivatives 2,5-Difluorobenzoic Acid 2,5-Difluorobenzoic Acid 2,5-Difluorobenzohydrazide 2,5-Difluorobenzohydrazide 2,5-Difluorobenzoic Acid->2,5-Difluorobenzohydrazide Hydrazine Hydrate, Reflux Hydrazine Hydrate Hydrazine Hydrate Hydrazone Derivatives Hydrazone Derivatives 2,5-Difluorobenzohydrazide->Hydrazone Derivatives Aromatic Aldehydes, Ethanol, Reflux Aromatic Aldehydes Aromatic Aldehydes

Caption: Synthetic workflow for hydrazone derivatives.

Biological Screening of 2,5-Difluorobenzamide Derivatives

The primary biological activity reported for derivatives of 2,5-difluorobenzamide is their antibacterial effect. Screening for such activity is typically performed using broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC).

High-Throughput Screening (HTS) for Antibacterial Activity

For large libraries of compounds, a high-throughput screening approach is employed to efficiently identify promising candidates. The workflow for a typical antibacterial HTS campaign is outlined below.

G Compound Library Compound Library Assay Plate Preparation Assay Plate Preparation Compound Library->Assay Plate Preparation Serial Dilution Bacterial Inoculation Bacterial Inoculation Assay Plate Preparation->Bacterial Inoculation Incubation Incubation Bacterial Inoculation->Incubation Data Acquisition Data Acquisition Incubation->Data Acquisition Measure Growth (e.g., OD600) Hit Identification Hit Identification Data Acquisition->Hit Identification Analyze Inhibition

Caption: High-throughput antibacterial screening workflow.

Quantitative Data Presentation

The antibacterial activity of synthesized 2,5-difluorobenzamide hydrazone derivatives has been evaluated against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of these compounds.

Compound IDR-Group on AldehydeS. aureus (MIC in µg/mL)B. subtilis (MIC in µg/mL)E. coli (MIC in µg/mL)P. aeruginosa (MIC in µg/mL)Reference
4d 4-Fluorophenyl250>250>250>250[1][2]
4e 2,4-Dichlorophenyl>250250>250>250[1][2]
4f 4-Chlorophenyl250>250>250>250[1][2]
4h 2-Fluorophenyl>250>250250>250[1][2]
Ampicillin (Standard)250250250250[1][2]

Note: The screening results revealed that hydrazone derivatives 4d, 4e, 4f, and 4h showed significant antibacterial activity comparable to the standard drug Ampicillin at a concentration of 250 µg/mL.[1][2]

Experimental Protocols

Protocol 1: Synthesis of 2,5-Difluorobenzohydrazide

Materials:

  • 2,5-Difluorobenzoic acid

  • Methanol

  • Concentrated Sulfuric Acid

  • Hydrazine Hydrate (80%)

  • Ethanol

Procedure:

  • A mixture of 2,5-difluorobenzoic acid (0.1 mol) and methanol (100 mL) with a few drops of concentrated sulfuric acid is refluxed for 8-10 hours.

  • The excess methanol is distilled off. The cooled reaction mixture is poured into ice-cold water.

  • The separated ester is extracted with ether, washed with a sodium bicarbonate solution, and then with water.

  • The ethereal layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude ester.

  • A mixture of the crude ester (0.05 mol) and hydrazine hydrate (80%, 0.05 mol) in ethanol (50 mL) is refluxed for 6-8 hours.

  • The reaction mixture is cooled, and the resulting solid is filtered, washed with cold ethanol, and recrystallized from ethanol to give pure 2,5-difluorobenzohydrazide.

Protocol 2: General Procedure for the Synthesis of Hydrazone Derivatives (4a-l)

Materials:

  • 2,5-Difluorobenzohydrazide

  • Substituted aromatic aldehydes

  • Absolute Ethanol

  • Glacial Acetic Acid

Procedure:

  • A mixture of 2,5-difluorobenzohydrazide (0.01 mol) and the appropriate substituted aromatic aldehyde (0.01 mol) is refluxed in absolute ethanol (30 mL) for 4-6 hours in the presence of a catalytic amount of glacial acetic acid.

  • The reaction is monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The solid product that separates out is filtered, washed with cold ethanol, and dried.

  • The crude product is recrystallized from a suitable solvent (e.g., ethanol) to afford the pure hydrazone derivative.

Protocol 3: High-Throughput Broth Microdilution Assay for MIC Determination

Materials:

  • Sterile 384-well microtiter plates

  • Compound library in DMSO

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Automated liquid handling system

  • Plate reader (for measuring optical density at 600 nm)

  • Resazurin solution (optional, for viability staining)

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Using an automated liquid handler, dispense a small volume (e.g., 1 µL) of the compound solutions into the wells of a 384-well plate.

  • Assay Plate Preparation: Add the appropriate sterile broth medium to all wells.

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension in broth, adjusted to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Inoculation: Dispense the bacterial inoculum into all wells, except for sterility control wells (broth only). Include positive controls (inoculum without compound) and negative controls (broth only).

  • Incubation: Incubate the plates at 37°C for 16-24 hours.

  • Data Acquisition: Measure the optical density at 600 nm (OD600) using a plate reader to determine bacterial growth. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

  • (Optional) Viability Staining: Add resazurin solution to all wells and incubate for a further 1-4 hours. Read fluorescence to assess cell viability.

Broader Biological Screening Strategies for Benzamide Derivatives

While data for 2,5-difluorobenzamide derivatives is predominantly in the antibacterial field, the broader benzamide scaffold is a known "privileged structure" in medicinal chemistry, with derivatives showing a wide range of biological activities. Researchers can explore the potential of a 2,5-difluorobenzamide library against other targets using established HTS assays.

G cluster_targets Potential Biological Targets 2,5-Difluorobenzamide Library 2,5-Difluorobenzamide Library Enzyme Inhibition Enzyme Inhibition 2,5-Difluorobenzamide Library->Enzyme Inhibition e.g., Kinases, Proteases, PARP Anticancer Activity Anticancer Activity 2,5-Difluorobenzamide Library->Anticancer Activity e.g., Cytotoxicity Assays (MTT) Receptor Binding Receptor Binding 2,5-Difluorobenzamide Library->Receptor Binding e.g., GPCRs

Caption: Potential screening avenues for benzamide libraries.

Enzyme Inhibition Assays

Substituted benzamides have been identified as inhibitors of various enzymes, including Poly (ADP-ribose) Polymerase (PARP) and Sirtuins (e.g., SIRT2). HTS assays for these targets are often based on fluorescence or luminescence readouts.

Anticancer Screening

A primary screen for anticancer activity involves evaluating the cytotoxicity of the compounds against a panel of cancer cell lines. The MTT assay is a common colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Conclusion

The 2,5-difluorobenzamide scaffold provides a valuable starting point for the generation of compound libraries for biological screening. The derivatization via hydrazone formation is a straightforward and efficient method for creating structural diversity. While the currently available data points towards a promising antibacterial potential, the application of high-throughput screening methodologies across a wider range of biological targets, such as kinases, other enzymes, and cancer cell lines, could unveil novel therapeutic applications for this class of compounds. The protocols and data presented herein serve as a comprehensive guide for researchers to initiate and advance their drug discovery programs based on the 2,5-difluorobenzamide core.

References

Application Notes and Protocols for the Scale-up Synthesis of 2,5-Difluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluorobenzamide is a valuable chemical intermediate, particularly in the fields of medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, fluorinated compounds like 2,5-difluorobenzamide are of great interest for the development of novel pharmaceuticals and advanced materials. These application notes provide detailed protocols for the scale-up synthesis of 2,5-Difluorobenzamide for research purposes, focusing on two common and effective methods: the synthesis via an acyl chloride intermediate and a direct amidation of the corresponding carboxylic acid.

Physicochemical Properties of 2,5-Difluorobenzamide

PropertyValueReference
CAS Number 2991-28-8[1]
Molecular Formula C₇H₅F₂NO[1]
Molecular Weight 157.12 g/mol [2]
Appearance White to off-white crystalline powder[1]
Melting Point 132-134 °C[2][3]
Solubility Soluble in acetone[2]

Experimental Protocols

Two primary routes for the synthesis of 2,5-Difluorobenzamide are detailed below. Method A, the acyl chloride route, is a classic and cost-effective approach suitable for large-scale synthesis.[4] Method B describes a direct amidation, which can be advantageous by reducing the number of synthetic steps.

Method A: Synthesis via Acyl Chloride Intermediate

This two-step method involves the initial conversion of 2,5-difluorobenzoic acid to its more reactive acyl chloride, followed by amidation.

Step 1: Synthesis of 2,5-Difluorobenzoyl Chloride

Materials:

  • 2,5-Difluorobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene or dichloromethane (DCM)

  • Round-bottom flask with reflux condenser and gas outlet

  • Stirring apparatus

  • Heating mantle

Procedure:

  • In a fume hood, equip a dry round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

  • Add 2,5-difluorobenzoic acid (1.0 eq) to the flask, followed by the addition of an anhydrous solvent such as toluene or DCM.

  • To this suspension, add a catalytic amount of anhydrous DMF (e.g., a few drops).

  • Slowly add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.2-1.5 eq) to the reaction mixture at room temperature with stirring.

  • After the initial gas evolution subsides, heat the reaction mixture to reflux (for thionyl chloride in toluene) or stir at room temperature (for oxalyl chloride in DCM) until the reaction is complete. Monitor the reaction progress by quenching a small aliquot with methanol and analyzing by TLC or LC-MS to check for the disappearance of the starting carboxylic acid.

  • Once the reaction is complete, remove the excess thionyl chloride or oxalyl chloride and the solvent by distillation or rotary evaporation.

  • The resulting crude 2,5-difluorobenzoyl chloride can be used directly in the next step or purified by vacuum distillation.

Step 2: Amidation of 2,5-Difluorobenzoyl Chloride

Materials:

  • 2,5-Difluorobenzoyl chloride (from Step 1)

  • Aqueous ammonia (e.g., 28-30% solution) or ammonium chloride[5]

  • An appropriate solvent (e.g., dichloromethane, tetrahydrofuran, or a biphasic system)

  • An appropriate base if using ammonium chloride (e.g., triethylamine or pyridine)[6]

  • Beaker or flask for reaction

  • Ice bath

  • Stirring apparatus

Procedure:

  • Dissolve the crude 2,5-difluorobenzoyl chloride in a suitable solvent like dichloromethane in a flask.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add an excess of concentrated aqueous ammonia to the cooled solution with vigorous stirring. Alternatively, a solution of ammonium chloride and a base like triethylamine in an organic solvent can be used.[5][6]

  • Continue stirring the reaction mixture at a low temperature for a specified time (e.g., 1-2 hours) and then allow it to warm to room temperature.

  • Monitor the reaction for the disappearance of the acyl chloride by TLC or LC-MS.

  • Upon completion, if a precipitate (the product) has formed, it can be collected by filtration, washed with cold water, and then a non-polar organic solvent (like hexanes) to remove impurities.

  • If the product remains in the organic phase, separate the layers, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2,5-Difluorobenzamide.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water).

Method B: Direct Amidation of 2,5-Difluorobenzoic Acid

This method bypasses the need for an acyl chloride intermediate, potentially simplifying the overall process.

Materials:

  • 2,5-Difluorobenzoic acid

  • A suitable nitrogen source (e.g., urea[7] or an ammonium salt)

  • A coupling reagent or catalyst (e.g., B(OCH₂CF₃)₃[8] or ZrCl₄[9])

  • An appropriate anhydrous solvent (e.g., acetonitrile[8] or toluene[9])

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Heating apparatus

Procedure (Example using a borate ester reagent): [8]

  • To a round-bottom flask, add 2,5-difluorobenzoic acid (1.0 eq) and the amine source (e.g., an ammonium salt, 1.0 eq).

  • Add an anhydrous solvent such as acetonitrile.

  • Add the coupling reagent, for example, tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃) (2.0 eq), to the mixture.[8]

  • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for several hours (5-24 h), monitoring the progress by TLC or LC-MS.[8]

  • Once the reaction is complete, cool the mixture to room temperature.

  • The workup procedure will depend on the specific coupling reagent used. For the borate ester method, a solid-phase workup with resins or a standard aqueous workup can be employed to remove the boron-containing byproducts.[8]

  • After workup, the solvent is removed under reduced pressure to yield the crude product.

  • Purify the crude 2,5-Difluorobenzamide by recrystallization or column chromatography.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes. Note that yields are highly dependent on the specific reaction conditions and scale.

Table 1: Reaction Parameters for Method A (Acyl Chloride Route)

ParameterStep 1: Acyl Chloride FormationStep 2: Amidation
Starting Material 2,5-Difluorobenzoic acid2,5-Difluorobenzoyl chloride
Key Reagents Thionyl chloride or Oxalyl chloride, cat. DMFAqueous ammonia or NH₄Cl/Base
Solvent Toluene or DichloromethaneDichloromethane or THF
Temperature Room temp. to reflux0 °C to room temp.
Reaction Time 1-4 hours1-3 hours

Table 2: Expected Yield and Purity

MethodExpected YieldPurity (after purification)
Method A 75-90%>98%
Method B 60-85%>98%

Mandatory Visualizations

Synthetic Workflow

G cluster_0 Method A: Acyl Chloride Route cluster_1 Method B: Direct Amidation cluster_2 Purification A1 2,5-Difluorobenzoic Acid A2 2,5-Difluorobenzoyl Chloride A1->A2 SOCl₂ or (COCl)₂, cat. DMF A3 2,5-Difluorobenzamide A2->A3 NH₃(aq) or NH₄Cl/Base P1 Crude Product A3->P1 B1 2,5-Difluorobenzoic Acid B2 2,5-Difluorobenzamide B1->B2 Amine Source, Coupling Reagent B2->P1 P2 Pure 2,5-Difluorobenzamide P1->P2 Recrystallization or Column Chromatography

Caption: General synthetic workflows for 2,5-Difluorobenzamide.

Role of Fluorinated Aromatics in Drug Discovery

While a specific signaling pathway for 2,5-difluorobenzamide is not well-defined in the literature, the inclusion of a difluorophenyl moiety is a common strategy in medicinal chemistry. For instance, derivatives of 2,6-difluorobenzamide have been investigated as inhibitors of the bacterial cell division protein FtsZ.[10][11] The diagram below illustrates the general impact of fluorination on drug properties.

G cluster_0 Drug Design Strategy cluster_1 Impact on Physicochemical Properties cluster_2 Improved Pharmacological Profile Lead_Compound Lead Compound Fluorinated_Analogue Fluorinated Analogue (e.g., containing 2,5-difluorophenyl) Lead_Compound->Fluorinated_Analogue Incorporate Fluorine Properties Altered Properties Fluorinated_Analogue->Properties Lipophilicity Modulated Lipophilicity Properties->Lipophilicity pKa Altered pKa Properties->pKa Conformation Conformational Changes Properties->Conformation Profile Enhanced Profile Properties->Profile Binding Increased Binding Affinity Profile->Binding Metabolism Improved Metabolic Stability Profile->Metabolism Bioavailability Enhanced Bioavailability Profile->Bioavailability

Caption: Impact of fluorination on drug properties.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Thionyl chloride and oxalyl chloride are corrosive and react violently with water. Handle with extreme care.

  • The reactions may generate corrosive gases (HCl, SO₂). Use an appropriate gas trap.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Difluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,5-Difluorobenzamide. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 2,5-Difluorobenzamide via two common routes: amidation of 2,5-difluorobenzoic acid and hydrolysis of 2,5-difluorobenzonitrile.

Route 1: Amidation of 2,5-Difluorobenzoic Acid

This route typically involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with ammonia or an amine.

Question: My amidation reaction is showing low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in the amidation of 2,5-difluorobenzoic acid can stem from several factors. Below is a summary of potential causes and troubleshooting solutions.

Potential CauseTroubleshooting Solutions
Incomplete activation of the carboxylic acid - Thionyl Chloride (SOCl₂): Ensure the SOCl₂ is fresh and used in excess (typically 1.5-2.0 equivalents). The reaction to form the acyl chloride may require heating.[1] Consider adding a catalytic amount of N,N-dimethylformamide (DMF).[2] - Coupling Agents (e.g., EDC, HOBt): Use fresh coupling agents. Ensure anhydrous reaction conditions as these reagents are moisture-sensitive.[3]
Poor nucleophilicity of the amine - If using an ammonia solution, ensure it is sufficiently concentrated. For gaseous ammonia, ensure efficient bubbling through the reaction mixture.
Side reactions - Acyl chloride formation: Overheating can lead to decomposition. Monitor the reaction temperature closely. - Coupling reaction: The formation of N-acylurea byproduct can occur with carbodiimide coupling agents. Adding HOBt can help to suppress this side reaction.[3]
Suboptimal reaction conditions - Temperature: The amidation step is often exothermic. Cooling the reaction mixture (e.g., to 0 °C) before adding the amine can prevent side reactions. The reaction may then be allowed to slowly warm to room temperature. - Solvent: Use a dry, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
Difficult purification - The product may be partially soluble in the aqueous layer during workup. Ensure thorough extraction with an appropriate organic solvent. - Consider using a different purification method, such as column chromatography or recrystallization from a different solvent system.

Experimental Protocol: Amidation via Acyl Chloride

  • Acyl Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2,5-difluorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride (1.5 eq) dropwise at room temperature. Add a catalytic amount of DMF (1-2 drops). Heat the mixture to reflux and stir until the reaction is complete (monitor by IR for the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride).

  • Amidation: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, prepare a solution of concentrated ammonium hydroxide. Slowly add the ammonium hydroxide solution to the acyl chloride solution, maintaining the temperature at 0 °C.

  • Workup: Allow the reaction to warm to room temperature and stir for 1-2 hours. Dilute the mixture with water and separate the layers. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Amidation_Workflow cluster_activation Acid Activation cluster_amidation Amidation cluster_workup Workup & Purification start 2,5-Difluorobenzoic Acid in DCM add_socl2 Add SOCl₂ and catalytic DMF start->add_socl2 reflux Reflux until complete conversion add_socl2->reflux cool_0c Cool to 0°C reflux->cool_0c add_nh4oh Add conc. NH₄OH cool_0c->add_nh4oh warm_rt Warm to RT and stir add_nh4oh->warm_rt workup Aqueous workup warm_rt->workup purify Purify (Recrystallization/Chromatography) workup->purify product 2,5-Difluorobenzamide purify->product

Workflow for the amidation of 2,5-difluorobenzoic acid.
Route 2: Hydrolysis of 2,5-Difluorobenzonitrile

This route involves the conversion of the nitrile group to an amide group, often using acid or base catalysis, or enzymatic methods.

Question: The hydrolysis of my 2,5-difluorobenzonitrile is incomplete or producing significant amounts of the carboxylic acid byproduct. How can I improve the selectivity for the amide?

Answer:

Controlling the hydrolysis of a nitrile to selectively form the amide without over-hydrolysis to the carboxylic acid is a common challenge. The following table provides guidance on optimizing this reaction.

Potential CauseTroubleshooting Solutions
Harsh reaction conditions - Acid/Base Catalysis: High concentrations of strong acids or bases, and high temperatures can promote over-hydrolysis to the carboxylic acid.[4] Reduce the concentration of the catalyst and/or lower the reaction temperature. - Reaction Time: Monitor the reaction closely by TLC, GC, or HPLC to stop it once the starting material is consumed and before significant amounts of the carboxylic acid are formed.
Inefficient catalyst system - Peroxide-based Hydrolysis: The use of hydrogen peroxide in the presence of a base (e.g., sodium hydroxide or sodium carbonate) can be a milder method that favors amide formation.[5] The pH should be carefully controlled.
Incomplete reaction - If the reaction is sluggish at lower temperatures, a moderate increase in temperature may be necessary. A balance must be struck to avoid over-hydrolysis. - Ensure efficient stirring, especially in heterogeneous mixtures.
Alternative methods - Enzymatic Hydrolysis: Consider using a nitrilase enzyme. This can offer high selectivity for the amide under mild conditions.[6]

Quantitative Data for Hydrolysis of a Related Isomer

Temperature (K)Reaction Time (min)2,6-Difluorobenzamide Yield (%)
523.1530064.27

This data is for the 2,6-isomer and should be used as a general guide for the 2,5-isomer.

Experimental Protocol: Peroxide-Mediated Hydrolysis

  • Reaction Setup: In a round-bottom flask, dissolve 2,5-difluorobenzonitrile (1.0 eq) in a suitable solvent like ethanol or acetone.

  • Reagent Addition: Add an aqueous solution of sodium carbonate or sodium hydroxide. Cool the mixture in an ice bath and slowly add hydrogen peroxide (30% aqueous solution).

  • Reaction: Allow the reaction to stir at a controlled temperature (e.g., 40-50 °C) while monitoring the progress by TLC or GC.

  • Workup: Once the reaction is complete, cool the mixture and quench any remaining peroxide with a reducing agent (e.g., sodium sulfite solution).

  • Purification: Extract the product with an organic solvent. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, the crude product can be purified by recrystallization or column chromatography.

Hydrolysis_Troubleshooting cluster_overhydrolysis Issue: Over-hydrolysis to Carboxylic Acid cluster_incomplete Issue: Incomplete Reaction cluster_monitoring General Improvement start Low Yield or Purity in Nitrile Hydrolysis harsh_cond Harsh Conditions? (High Temp/Conc.) start->harsh_cond too_mild Conditions Too Mild? start->too_mild monitor Monitor Reaction Progress (TLC/GC/HPLC) start->monitor reduce_cond Reduce Temp/Conc. of Catalyst harsh_cond->reduce_cond end_goal Improved Yield of 2,5-Difluorobenzamide reduce_cond->end_goal increase_temp Moderately Increase Temp too_mild->increase_temp increase_temp->end_goal optimize_time Optimize Reaction Time monitor->optimize_time optimize_time->end_goal

Troubleshooting logic for nitrile hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods to monitor the progress of my reaction and check the purity of the final product?

A1: For reaction monitoring, Thin-Layer Chromatography (TLC) is a quick and effective method. For purity analysis of the final product, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.

  • HPLC: A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic or phosphoric acid) is a good starting point.[7][8]

  • GC-MS: This can be used to identify the product and any volatile impurities. Derivatization may be necessary for acidic starting materials or byproducts.[9][10]

Q2: I am seeing an unknown impurity in my final product. What could it be?

A2: The nature of the impurity will depend on your synthetic route.

  • From 2,5-difluorobenzoic acid: If you are using this starting material, a common impurity is unreacted starting material. If you are making an acyl chloride intermediate, residual acyl chloride can hydrolyze back to the carboxylic acid upon exposure to moisture.

  • From 2,5-difluorobenzonitrile: Unreacted nitrile is a likely impurity. Over-hydrolysis can lead to the formation of 2,5-difluorobenzoic acid.

Q3: What are some common safety precautions I should take when synthesizing 2,5-Difluorobenzamide?

A3:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases. Handle with extreme care.

  • Difluoroaromatic compounds can be irritants. Avoid inhalation and contact with skin and eyes.[2]

  • Always consult the Safety Data Sheet (SDS) for all reagents before starting your experiment.

References

Side reactions and byproduct formation in 2,5-Difluorobenzamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Difluorobenzamide. The primary focus is on addressing side reactions and byproduct formation during the synthesis, which predominantly involves the hydrolysis of 2,5-difluorobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 2,5-Difluorobenzamide?

A1: The most prevalent method for synthesizing 2,5-Difluorobenzamide is the controlled hydrolysis of 2,5-difluorobenzonitrile. This reaction can be catalyzed by either acid or base, with careful control of reaction conditions to favor the formation of the amide over the corresponding carboxylic acid.[1][2]

Q2: What is the primary byproduct I should be concerned about during the synthesis of 2,5-Difluorobenzamide?

A2: The major byproduct is 2,5-difluorobenzoic acid, which results from the over-hydrolysis of the target 2,5-Difluorobenzamide.[1][2][3] This is a common issue in nitrile hydrolysis, as the amide intermediate can be further hydrolyzed under the reaction conditions.[1][2]

Q3: How can I minimize the formation of 2,5-difluorobenzoic acid?

A3: To minimize the formation of the carboxylic acid byproduct, it is crucial to control the reaction conditions. Milder reaction conditions, such as lower temperatures and controlled pH (typically in the range of 7-8), can favor the formation of the amide.[2] The use of a hydrogen peroxide solution in an alkaline medium is a method reported to selectively yield the amide from the nitrile.[2][4]

Q4: Are there any other potential side reactions or byproducts?

A4: While the formation of 2,5-difluorobenzoic acid is the most common side reaction, other impurities can arise from the starting materials or alternative reaction pathways. Incomplete reaction can leave unreacted 2,5-difluorobenzonitrile in the final product. Depending on the specific reagents and conditions used, other minor byproducts could be formed, though these are generally less significant than the over-hydrolysis product.

Q5: How can I monitor the progress of the reaction and the formation of byproducts?

A5: The reaction progress and the presence of the starting material, product, and major byproduct can be effectively monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[5] These methods allow for the quantification of each component in the reaction mixture over time.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of 2,5-Difluorobenzamide Incomplete reaction of 2,5-difluorobenzonitrile.- Increase reaction time and continue to monitor by HPLC or GC. - Ensure adequate mixing and temperature control. - Verify the activity of the catalyst if one is being used.
Over-hydrolysis to 2,5-difluorobenzoic acid.- Lower the reaction temperature. - Carefully control the pH of the reaction mixture, aiming for a neutral to slightly alkaline range (pH 7-8).[2] - Reduce the concentration of the acid or base catalyst. - Consider using a milder reagent system, such as alkaline hydrogen peroxide.[2][4]
High Percentage of 2,5-Difluorobenzoic Acid in the Product Reaction temperature is too high or reaction time is too long.- Decrease the reaction temperature and shorten the reaction time. Monitor the reaction closely to stop it once the starting material is consumed but before significant byproduct formation occurs.
Catalyst concentration is too high or too strong.- Reduce the amount of acid or base catalyst. - Switch to a weaker acid or base catalyst.
Presence of Unreacted 2,5-Difluorobenzonitrile in the Final Product Insufficient reaction time or temperature.- Increase the reaction time or modestly increase the temperature while carefully monitoring for the formation of 2,5-difluorobenzoic acid.
Inefficient mixing.- Improve the stirring or agitation of the reaction mixture.
Deactivated catalyst.- If using a catalyst, ensure it is fresh and active.
Product is Difficult to Purify Co-crystallization or similar physical properties of the product and byproduct.- Optimize the recrystallization solvent system to maximize the solubility difference between 2,5-Difluorobenzamide and 2,5-difluorobenzoic acid. - Consider column chromatography for separation if recrystallization is ineffective. - An acid-base extraction can be used to separate the acidic byproduct (2,5-difluorobenzoic acid) from the neutral amide product.

Data Presentation

Table 1: Representative Reaction Conditions for Nitrile Hydrolysis

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Catalyst Dilute HCl or H₂SO₄NaOH or KOH solution
Temperature Elevated (Reflux)Elevated (Reflux)
Primary Product Carboxylic AcidCarboxylate Salt
Key to Amide Milder conditions, shorter timeMilder conditions, shorter time

Note: The conditions above are general for nitrile hydrolysis and need to be optimized for the specific synthesis of 2,5-Difluorobenzamide to favor amide formation.

Table 2: Impact of pH on Product Distribution in Nitrile Hydrolysis

pH RangePredominant ProductReference
Strongly Acidic (< 2)Carboxylic Acid[1][2]
Neutral to Slightly Alkaline (7-8)Amide[2]
Strongly Alkaline (> 12)Carboxylate Salt[1][2]

Experimental Protocols

General Protocol for the Synthesis of 2,5-Difluorobenzamide from 2,5-Difluorobenzonitrile

This protocol is a general guideline and may require optimization.

Materials:

  • 2,5-Difluorobenzonitrile

  • Hydrogen Peroxide (30% solution)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Suitable solvent (e.g., ethanol, water)

  • Hydrochloric Acid (HCl) for neutralization

Procedure:

  • Dissolve 2,5-difluorobenzonitrile in a suitable solvent in a reaction vessel equipped with a stirrer and a thermometer.

  • Prepare a solution of the base (e.g., NaOH) in water and add it to the reaction mixture.

  • Cool the mixture in an ice bath to maintain a low temperature (e.g., 0-10 °C).

  • Slowly add the hydrogen peroxide solution to the reaction mixture while maintaining the low temperature and vigorous stirring.

  • Monitor the reaction progress by TLC, HPLC, or GC-MS. The reaction is typically complete when the starting nitrile is no longer detected.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl) to a pH of ~7.

  • The product, 2,5-Difluorobenzamide, may precipitate out of the solution upon neutralization or cooling. If so, it can be collected by filtration.

  • If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 2,5-Difluorobenzamide by recrystallization from an appropriate solvent.

Mandatory Visualization

Synthesis_Pathway cluster_reaction Controlled Hydrolysis Start 2,5-Difluorobenzonitrile Product 2,5-Difluorobenzamide Start->Product H₂O, Base (e.g., NaOH) H₂O₂ (optional) Mild Conditions Byproduct 2,5-Difluorobenzoic Acid Start->Byproduct Harsh Conditions (Strong Acid/Base, Heat) Product->Byproduct Further Hydrolysis (Excess Acid/Base, Heat)

Caption: Main synthesis pathway of 2,5-Difluorobenzamide and the formation of the primary byproduct.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Byproduct High % of 2,5-Difluorobenzoic Acid? Start->Check_Byproduct Check_SM High % of Unreacted Starting Material? Start->Check_SM No Check_Byproduct->Check_SM No Optimize_Conditions Optimize Reaction Conditions: - Lower Temperature - Control pH (7-8) - Reduce Catalyst Conc. Check_Byproduct->Optimize_Conditions Yes Increase_Rxn_Time Increase Reaction Time/ Modestly Increase Temp. Check_SM->Increase_Rxn_Time Yes Purification Optimize Purification: - Recrystallization - Acid-Base Extraction - Column Chromatography Check_SM->Purification No Optimize_Conditions->Purification Increase_Rxn_Time->Purification

Caption: A logical workflow for troubleshooting common issues in 2,5-Difluorobenzamide synthesis.

References

Technical Support Center: Purification of Crude 2,5-Difluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 2,5-Difluorobenzamide.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of crude 2,5-Difluorobenzamide, offering potential causes and solutions in a question-and-answer format.

Q1: My recrystallization of 2,5-Difluorobenzamide resulted in an oil instead of crystals. What should I do?

A1: "Oiling out" is a common issue in recrystallization and can be caused by several factors. Here is a step-by-step approach to troubleshoot this problem:

  • Potential Cause 1: High Impurity Level. Significant amounts of impurities can lower the melting point of the mixture, leading to the separation of a liquid phase.

    • Solution: Attempt to remove soluble impurities first. Consider washing the crude product with a solvent in which 2,5-Difluorobenzamide has low solubility at room temperature, while the impurities are more soluble. Based on the properties of the likely impurity, 2,5-difluorobenzoic acid, a wash with cold water may be effective.

  • Potential Cause 2: Inappropriate Solvent Choice. The boiling point of the recrystallization solvent may be higher than the melting point of your compound, or the compound's solubility profile in the chosen solvent is not ideal.

    • Solution: Select a different solvent or a mixed solvent system. Based on solubility data of similar compounds like benzamide and 2,6-difluorobenzamide, polar organic solvents are a good starting point.[1][2][3] Consider solvents such as ethanol, methanol, or acetone. For mixed solvent systems, a common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until turbidity is observed.

  • Potential Cause 3: Cooling Too Rapidly. Rapid cooling can lead to the formation of a supersaturated solution that oils out before crystallization can occur.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature before further cooling in an ice bath. Insulating the flask can help to slow down the cooling process.

Q2: After recrystallization, the purity of my 2,5-Difluorobenzamide has not significantly improved. What could be the reason?

A2: This indicates that the chosen recrystallization conditions are not effectively removing the impurities.

  • Potential Cause 1: Co-crystallization. The impurity may have a similar structure and solubility profile to 2,5-Difluorobenzamide, leading to its incorporation into the crystal lattice.

    • Solution: A different purification technique may be necessary. Preparative High-Performance Liquid Chromatography (HPLC) can be a powerful tool for separating compounds with very similar properties.

  • Potential Cause 2: Inefficient Removal of Mother Liquor. Residual mother liquor, which contains a high concentration of impurities, can contaminate the final product.

    • Solution: Ensure efficient filtration and washing of the crystals. Use a vacuum filtration setup and wash the crystals with a small amount of the cold recrystallization solvent to displace the mother liquor.

Q3: I am observing poor recovery of 2,5-Difluorobenzamide after recrystallization. How can I improve the yield?

A3: Low recovery is a common trade-off for high purity in recrystallization. However, optimizing the procedure can help maximize the yield.

  • Potential Cause 1: Using an Excessive Amount of Solvent. Using more solvent than necessary to dissolve the crude product will result in a significant portion of the desired compound remaining in the mother liquor upon cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude 2,5-Difluorobenzamide. Add the solvent in small portions to the heated mixture until complete dissolution is achieved.

  • Potential Cause 2: Premature Crystallization During Hot Filtration. If there are insoluble impurities that need to be removed by filtering the hot solution, the desired compound may crystallize on the filter paper or in the funnel.

    • Solution: Use a pre-heated funnel and filter flask for the hot filtration step. This will help to keep the solution above its saturation point during filtration.

  • Potential Cause 3: Insufficient Cooling. If the solution is not cooled to a low enough temperature, a considerable amount of the product will remain dissolved.

    • Solution: After allowing the solution to cool to room temperature, place it in an ice bath to maximize crystal formation.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in crude 2,5-Difluorobenzamide?

A1: When synthesized via the hydrolysis of 2,5-difluorobenzonitrile, the most probable impurities are:

  • 2,5-Difluorobenzoic acid: Formed from the complete hydrolysis of the nitrile starting material.

  • Unreacted 2,5-difluorobenzonitrile: The starting material for the synthesis.

Q2: What is a good starting solvent for the recrystallization of 2,5-Difluorobenzamide?

Q3: How can I remove the 2,5-difluorobenzoic acid impurity?

A3: 2,5-Difluorobenzoic acid is acidic and can be removed through a few methods:

  • Aqueous Base Wash: Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate). Wash the organic layer with a dilute aqueous base solution (e.g., sodium bicarbonate). The 2,5-difluorobenzoic acid will be deprotonated and move into the aqueous layer, while the neutral 2,5-Difluorobenzamide remains in the organic layer. The organic layer can then be dried and the solvent evaporated to yield a product with reduced acidic impurity, which can then be further purified by recrystallization.

  • Recrystallization: If the solubility difference is significant, recrystallization from a suitable solvent should separate the less soluble 2,5-Difluorobenzamide from the more soluble (in some organic solvents) 2,5-difluorobenzoic acid.

Data Presentation

Table 1: Solubility of Benzamide in Various Solvents at Different Temperatures

SolventSolubility (mol fraction x10^2) at 283.15 KSolubility (mol fraction x10^2) at 323.15 K
Methanol6.8325.45
Acetone6.2122.87
Ethanol4.3216.98
1-Propanol3.1512.89
1-Butanol2.5410.87
Acetonitrile0.452.13
Water0.210.89

Data adapted from a study on benzamide solubility. This table is for illustrative purposes to guide solvent selection for the structurally similar 2,5-Difluorobenzamide.[1][4]

Table 2: Properties of 2,5-Difluorobenzamide and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2,5-DifluorobenzamideC₇H₅F₂NO157.12Not available
2,5-Difluorobenzoic acidC₇H₄F₂O₂158.10132-134
2,5-DifluorobenzonitrileC₇H₃F₂N139.11Not available

Data for 2,5-Difluorobenzoic acid from Sigma-Aldrich.

Experimental Protocols

Protocol 1: Recrystallization of Crude 2,5-Difluorobenzamide using Ethanol

  • Dissolution: Place the crude 2,5-Difluorobenzamide in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently on a hot plate while stirring. Continue to add small portions of hot ethanol until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to a constant weight.

Mandatory Visualization

Purification_Troubleshooting start Crude 2,5-Difluorobenzamide recrystallization Perform Recrystallization start->recrystallization evaluation Evaluate Purity and Yield recrystallization->evaluation successful Pure Product (High Purity & Yield) evaluation->successful Successful oiling_out Problem: Oiling Out evaluation->oiling_out Unsuccessful low_purity Problem: Low Purity evaluation->low_purity Unsuccessful low_yield Problem: Low Yield evaluation->low_yield Unsuccessful solution_oiling_1 Add more solvent or change solvent system oiling_out->solution_oiling_1 solution_oiling_2 Cool solution slowly oiling_out->solution_oiling_2 solution_purity_1 Wash crystals with cold solvent low_purity->solution_purity_1 solution_purity_2 Consider Preparative HPLC low_purity->solution_purity_2 solution_yield_1 Use minimum hot solvent low_yield->solution_yield_1 solution_yield_2 Pre-heat filtration apparatus low_yield->solution_yield_2 solution_oiling_1->recrystallization solution_oiling_2->recrystallization solution_purity_1->recrystallization solution_yield_1->recrystallization solution_yield_2->recrystallization

Caption: Troubleshooting workflow for the purification of 2,5-Difluorobenzamide.

References

Technical Support Center: Recrystallization of 2,5-Difluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining high-purity 2,5-Difluorobenzamide through recrystallization.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 2,5-Difluorobenzamide.

Problem Possible Cause(s) Solution(s)
2,5-Difluorobenzamide does not dissolve in the hot solvent. - Insufficient solvent volume. - Incorrect solvent choice.- Add small increments of hot solvent until the solid dissolves completely.[1][2] - Select a more suitable solvent. Good starting points for amides include ethanol, acetonitrile, or a mixed solvent system.
The compound "oils out" instead of forming crystals. - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated, and the compound is coming out of solution too quickly.[3] - Presence of significant impurities.- Use a lower-boiling point solvent. - Re-heat the solution and add more solvent to reduce the saturation level.[3] - Consider a preliminary purification step like column chromatography if the crude material is very impure.
No crystals form upon cooling. - Too much solvent was used. - The solution is not sufficiently supersaturated at lower temperatures.- Boil off some of the solvent to increase the concentration and allow it to cool again.[3] - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of 2,5-Difluorobenzamide.[3] - Place the solution in an ice bath to further decrease solubility.[1]
Crystallization occurs too rapidly, potentially trapping impurities. - The solution is too concentrated. - The cooling process is too fast.- Re-heat the solution and add a small amount of additional solvent.[3] - Allow the flask to cool slowly to room temperature before moving it to an ice bath. Insulating the flask can help.[3]
Low recovery of purified crystals. - Too much solvent was used, leaving a significant amount of product in the mother liquor.[1] - The crystals were washed with a solvent that was not ice-cold.[1] - Premature crystallization during a hot filtration step.- Use the minimum amount of hot solvent necessary for dissolution.[1] - Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[1] - Ensure the filtration apparatus is pre-heated before filtering the hot solution.
The purified crystals are still colored or show impurities by analysis. - The chosen solvent did not effectively differentiate between the product and the impurities. - Impurities were trapped during rapid crystal growth.- Try a different recrystallization solvent or a mixed solvent system. - Consider adding activated charcoal to the hot solution to adsorb colored impurities before filtration.[4] - Ensure slow cooling to promote the growth of pure crystals.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing 2,5-Difluorobenzamide?

A1: While a universally "best" solvent does not exist and depends on the specific impurities present, good starting points for aromatic amides like 2,5-Difluorobenzamide include polar solvents such as ethanol, methanol, or acetonitrile.[5] A mixed solvent system, such as ethanol-water, can also be effective. In this system, the compound is dissolved in the more soluble solvent (ethanol), and the less soluble solvent (water) is added as an anti-solvent to induce crystallization.[5] Small-scale solvent screening is always recommended.

Q2: How do I perform a small-scale solvent test?

A2: Place a small amount of your crude 2,5-Difluorobenzamide into several test tubes. To each tube, add a different potential solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating. After dissolution at high temperature, the solvent should yield crystals upon cooling.

Q3: My compound is an amide with fluorine substituents. Does this affect my choice of recrystallization conditions?

A3: Yes. The amide group generally makes the compound polar and capable of hydrogen bonding, favoring polar solvents for recrystallization.[6] Fluorine substitution can influence crystal packing and may help in suppressing disorder, potentially leading to well-formed crystals.[7][8][9]

Q4: How much solvent should I use for recrystallization?

A4: The goal is to use the minimum amount of near-boiling solvent that will completely dissolve the crude product.[1] Using too much solvent is a common cause of low or no crystal yield.[1]

Q5: What should I do if my yield is low but the purity is high?

A5: If the purity of your recrystallized product is good, but the yield is low, you can try to recover more material from the mother liquor (the solution left after filtering the crystals). This can be done by evaporating a portion of the solvent from the mother liquor to concentrate it and then cooling it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

Experimental Protocols

Representative Single-Solvent Recrystallization Protocol for 2,5-Difluorobenzamide
  • Dissolution: Place the crude 2,5-Difluorobenzamide in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until all the solid has just dissolved.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[1]

  • Drying: Dry the crystals thoroughly. This can be done by leaving them under vacuum on the filter funnel, followed by drying in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Solvent Selection Guide for Aromatic Amides
Solvent Boiling Point (°C) Polarity Comments
Ethanol78PolarA good general choice for amides. Can be used with water as an anti-solvent.[5]
Methanol65PolarSimilar to ethanol but with a lower boiling point, providing a smaller temperature gradient for crystallization.[5]
Acetonitrile82PolarOften yields good results for the recrystallization of amides.[5]
Ethyl Acetate77MediumA less polar option that may be effective if solubility in polar solvents is too high at room temperature.[5]
Water100Very PolarLikely a poor solvent on its own for 2,5-Difluorobenzamide but can be an excellent anti-solvent when used with a miscible organic solvent like ethanol or methanol.[5]

Visualizations

Recrystallization_Workflow Recrystallization Workflow for 2,5-Difluorobenzamide crude Crude 2,5-Difluorobenzamide dissolve Dissolve in Minimum Hot Solvent crude->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filtration Hot Gravity Filtration dissolve->hot_filtration No Insoluble Impurities charcoal->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool impurities Insoluble Impurities & Charcoal hot_filtration->impurities ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Ice-Cold Solvent vacuum_filtration->wash mother_liquor Mother Liquor (Contains Soluble Impurities) vacuum_filtration->mother_liquor dry Dry Crystals wash->dry pure High-Purity 2,5-Difluorobenzamide dry->pure

Caption: A general workflow for the purification of 2,5-Difluorobenzamide by recrystallization.

Troubleshooting_Recrystallization Troubleshooting Common Recrystallization Issues start Problem During Recrystallization no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield solution1 Too much solvent? no_crystals->solution1 solution4 Solution too saturated? oiling_out->solution4 solution7 Used minimum hot solvent? low_yield->solution7 solution2 Induce Crystallization: - Scratch flask - Add seed crystal solution1->solution2 No solution3 Boil off some solvent and re-cool solution1->solution3 Yes solution5 Re-heat and add more solvent solution4->solution5 Yes solution6 Use lower boiling point solvent solution4->solution6 No solution8 Concentrate mother liquor for a second crop solution7->solution8 Yes solution9 Ensure washing solvent is ice-cold solution7->solution9 No

Caption: A decision tree to diagnose and solve common recrystallization problems.

References

2,5-Difluorobenzamide solubility issues in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,5-Difluorobenzamide

This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered with 2,5-Difluorobenzamide.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of 2,5-Difluorobenzamide in common organic solvents?

A1: 2,5-Difluorobenzamide, as an aromatic amide, generally exhibits limited solubility in many common organic solvents. Its rigid structure, coupled with the potential for strong intermolecular hydrogen bonding between the amide groups and pi-pi stacking of the aromatic rings, contributes to a stable crystal lattice that is difficult to disrupt.[1][2] Polar aprotic solvents are typically the most effective at dissolving this compound.

Q2: Why is my 2,5-Difluorobenzamide not dissolving in a solvent where it is expected to be soluble?

A2: Several factors could be at play:

  • Purity: Impurities can significantly alter the solubility characteristics of a compound.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique solubility.

  • Insufficient Solvent: The concentration may be too high, exceeding the saturation point of the solvent.

  • Low Temperature: Solubility is often temperature-dependent. Without heating, the dissolution rate may be extremely slow, or the compound may remain insoluble.[3]

  • Insufficient Agitation: Proper mixing, stirring, or sonication is crucial to facilitate the dissolution process.

Q3: Which solvents are most likely to dissolve 2,5-Difluorobenzamide?

A3: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are typically the most effective choices for dissolving benzamides due to their ability to disrupt the strong intermolecular forces of the solute.

Q4: How can I improve the solubility of 2,5-Difluorobenzamide without changing the solvent?

A4: To improve solubility, you can:

  • Apply Heat: Gently warming the mixture often significantly increases both the solubility and the rate of dissolution.[3][4] Always check the compound's stability at elevated temperatures.

  • Increase Agitation: Use vigorous stirring, a vortex mixer, or an ultrasonic bath to increase the interaction between the solute and solvent molecules.

  • Reduce Particle Size: Grinding the solid material to a fine powder increases the surface area, which can speed up the dissolution process.

Q5: Is it safe to heat 2,5-Difluorobenzamide to aid dissolution?

A5: Heating is a standard method to increase solubility. However, it is crucial to know the compound's melting point and decomposition temperature. For 2,5-Difluorobenzamide, heating to moderate temperatures (e.g., 40-60°C) is generally acceptable. Avoid excessive heating that could lead to solvent evaporation or compound degradation.

Solubility Data Summary

SolventChemical ClassExpected Solubility (at RT)Comments
Dimethyl Sulfoxide (DMSO)Polar AproticHighExcellent solvent for amides; often used for creating stock solutions.[7]
N,N-Dimethylformamide (DMF)Polar AproticHighSimilar to DMSO, very effective at dissolving amides.[8][9]
Tetrahydrofuran (THF)Polar Aprotic (Ether)ModerateMay require heating to achieve complete dissolution.
AcetonePolar Aprotic (Ketone)Low to ModerateThe related 2,5-Difluorobenzoic acid is soluble in acetone (25 mg/mL).[6][10]
Dichloromethane (DCM)HalogenatedLowGenerally not a good solvent for amides.
Methanol / EthanolPolar Protic (Alcohol)LowHydrogen bonding of the solvent with itself can hinder dissolution of the amide.[5]
AcetonitrilePolar AproticLowOften a poor solvent for complex amides.[7]
WaterPolar ProticInsolubleThe hydrophobic aromatic ring dominates, making it insoluble in water.[11]
TolueneNon-polar AromaticInsolubleThe polarity mismatch is too great for dissolution.

Troubleshooting Guide

Problem: The compound is completely insoluble or forms a suspension.

This is the most common issue. Follow this workflow to find a solution.

G start Start: Compound forms a suspension in selected solvent heat Gently heat mixture (e.g., 40-60°C) with stirring start->heat dissolved_heat Does it dissolve? heat->dissolved_heat success Success! Solution is ready. (Cool if for recrystallization) dissolved_heat->success  Yes check_conc Is concentration too high? Try adding more solvent dissolved_heat->check_conc  No try_stronger Try a stronger solvent (e.g., DMSO, DMF) cosolvent Consider a co-solvent system (e.g., THF/Methanol) try_stronger->cosolvent insoluble Compound may be insoluble in this solvent system. Re-evaluate solvent choice. cosolvent->insoluble check_conc->try_stronger G cluster_0 Preparation cluster_1 Room Temperature Test cluster_2 Heating Test A 1. Place ~5 mg of compound into a clean vial B 2. Add 0.5 mL of the test solvent A->B C 3. Vortex or sonicate for 2 minutes B->C D 4. Observe for dissolution C->D E Result: 'Soluble' D->E Yes F 5. Heat vial to 50°C for 5 minutes with stirring D->F No G 6. Observe for dissolution F->G H Result: 'Soluble with heating' G->H Yes I Result: 'Sparingly Soluble' or 'Insoluble' G->I No

References

Stability and degradation of 2,5-Difluorobenzamide under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of 2,5-Difluorobenzamide. The following sections offer troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2,5-Difluorobenzamide?

A1: Like other benzamide derivatives, 2,5-Difluorobenzamide is susceptible to degradation through several common pathways. Forced degradation studies are essential to identify potential degradants and establish the intrinsic stability of the molecule.[1][2] The primary degradation mechanisms to investigate are:

  • Hydrolysis: Degradation in aqueous solutions under acidic, basic, and neutral conditions. The amide bond is the most likely site for hydrolytic cleavage.

  • Oxidation: Degradation in the presence of an oxidizing agent, such as hydrogen peroxide.[3]

  • Photolysis: Degradation upon exposure to light, particularly UV radiation.[4]

  • Thermolysis: Degradation induced by heat, typically performed in both solid and solution states.[1]

Q2: What is the most probable degradation product of 2,5-Difluorobenzamide under hydrolytic conditions?

A2: The most anticipated degradation product resulting from the hydrolysis of the amide bond in 2,5-Difluorobenzamide is 2,5-Difluorobenzoic acid . This occurs through the cleavage of the amide linkage, yielding the corresponding carboxylic acid and ammonia. The reaction kinetics can be influenced by pH and temperature. For instance, a similar compound, 2,6-difluorobenzamide, hydrolyzes to 2,6-difluorobenzoic acid in high-temperature liquid water.[5]

Troubleshooting and Experimental Guides

Q3: How should I design a forced degradation study for 2,5-Difluorobenzamide?

A3: A well-designed forced degradation study aims to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method is stability-indicating without generating secondary or tertiary degradants that may not be relevant to formal stability studies.[1][6] The study should be conducted on a single batch and include the stress conditions outlined below.[2]

Illustrative Forced Degradation Conditions

Stress Condition Reagent/Parameters Temperature Duration Target Degradation
Acid Hydrolysis 0.1 M HCl 80 °C 24 - 72 hours 5 - 20%
Base Hydrolysis 0.1 M NaOH 60 °C 8 - 24 hours 5 - 20%
Oxidative 3% H₂O₂ Room Temp. 24 hours 5 - 20%
Thermal (Solid) Dry Heat 105 °C 48 hours 5 - 20%
Thermal (Solution) Reflux in Water 80 °C 48 hours 5 - 20%
Photolytic (Solid) ICH Q1B Option 2 Room Temp. Overall illumination ≥ 1.2 million lux-hours; Near UV ≥ 200 watt-hours/m² Compare to dark control
Photolytic (Solution) ICH Q1B Option 2 Room Temp. Overall illumination ≥ 1.2 million lux-hours; Near UV ≥ 200 watt-hours/m² Compare to dark control
Q4: Can you provide a detailed protocol for conducting these stress tests?

A4: Certainly. Below are detailed experimental protocols for each stress condition. These should be adapted based on the observed stability of your specific material.

Experimental Protocols for Forced Degradation

1. Preparation of Stock Solution:

  • Prepare a stock solution of 2,5-Difluorobenzamide at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

2. Acidic Hydrolysis Protocol:

  • Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

  • Heat the solution in a water bath at 80°C.

  • Withdraw samples at appropriate time points (e.g., 2, 8, 24, 48 hours).

  • Before analysis, neutralize the samples with an equivalent volume of 0.1 M NaOH and dilute with the mobile phase to the target concentration.

3. Basic Hydrolysis Protocol:

  • Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

  • Keep the solution at 60°C.

  • Withdraw samples at time points (e.g., 1, 4, 8, 24 hours), as base-catalyzed hydrolysis is often faster than acid-catalyzed.

  • Neutralize the samples with an equivalent volume of 0.1 M HCl and dilute as needed before analysis.

4. Oxidative Degradation Protocol:

  • Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.

  • Store the solution at room temperature, protected from light.

  • Analyze samples at appropriate time points (e.g., 2, 6, 12, 24 hours).

  • Dilute with the mobile phase before injection into the analytical system.

5. Thermal Degradation (Thermolysis) Protocol:

  • Solid State: Place a thin layer of solid 2,5-Difluorobenzamide in a petri dish and expose it to dry heat at 105°C in a calibrated oven. Sample at various time points, dissolve in a suitable solvent, and analyze.

  • Solution State: Reflux the stock solution at 80°C. Sample at various time points, cool to room temperature, and analyze.

6. Photolytic Degradation Protocol:

  • As per ICH Q1B guidelines, expose the drug substance (solid) and drug product (solution) to a light source providing a minimum of 1.2 million lux-hours of visible light and 200 watt-hours/square meter of near-UV energy.[7][8]

  • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

  • After exposure, prepare the samples for analysis alongside the dark controls to differentiate between photolytic and thermal degradation.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Validation API 2,5-Difluorobenzamide (Drug Substance) Sol Prepare Stock Solution (e.g., 1 mg/mL) API->Sol Acid Acid Hydrolysis (0.1 M HCl, 80°C) Sol->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Sol->Base Oxid Oxidation (3% H₂O₂, RT) Sol->Oxid Therm Thermal (Solid/Solution) Sol->Therm Photo Photolytic (ICH Q1B) Sol->Photo Analyze Analyze Samples (e.g., HPLC-UV/MS) Acid->Analyze Base->Analyze Oxid->Analyze Therm->Analyze Photo->Analyze ID Identify Degradants (MS, NMR) Analyze->ID Validate Validate Stability- Indicating Method ID->Validate

Caption: Workflow for Forced Degradation Studies.

Q5: What are the potential degradation products I should look for?

A5: Based on the chemical structure, the primary and some potential secondary degradation products are listed below. A stability-indicating method, typically HPLC with UV and Mass Spectrometric detection (LC-MS), is crucial for separating and identifying these compounds.[9]

Hypothetical Degradation Products of 2,5-Difluorobenzamide

Potential Degradant Molecular Formula Molecular Weight Formation Pathway
2,5-Difluorobenzoic acid C₇H₄F₂O₂ 158.10 Hydrolysis
Hydroxylated derivatives C₇H₅F₂NO₂ 173.12 Oxidation

| De-fluorinated species | C₇H₆FNO | 140.13 | Photolysis/Forced Conditions |

G Parent 2,5-Difluorobenzamide (C₇H₅F₂NO) Hydrolysis_Product 2,5-Difluorobenzoic Acid (C₇H₄F₂O₂) Parent->Hydrolysis_Product Hydrolysis (H⁺/OH⁻) Oxidation_Product Hydroxylated Derivatives (C₇H₅F₂NO₂) Parent->Oxidation_Product Oxidation (e.g., H₂O₂) Further_Deg Further Degradation (e.g., ring opening) Hydrolysis_Product->Further_Deg Harsh Conditions

Caption: Hypothetical Degradation Pathways.

Q6: I am observing poor mass balance in my degradation studies. What could be the cause?

A6: Poor mass balance can be a significant issue. It suggests that not all components (the parent drug and its degradation products) are being accounted for after the stress test. Here are common causes and troubleshooting steps:

  • Non-UV Active Degradants: Some degradation products may lack a chromophore and will not be detected by a UV detector.

    • Solution: Use a mass spectrometer (MS) or a Charged Aerosol Detector (CAD) in parallel with the UV detector to screen for non-UV active species.

  • Volatile Degradants: Degradation may produce volatile compounds that are lost during the experiment.

    • Solution: Consider using headspace gas chromatography (GC) to analyze for volatile products if suspected.

  • Precipitation: The drug or its degradants may have poor solubility in the stress medium, causing them to precipitate out of the solution.

    • Solution: Visually inspect all samples for precipitate. If observed, try dissolving the sample in a stronger organic solvent before final dilution for analysis.

  • Adsorption: The compound or its degradants may adsorb to the surface of the container (e.g., glass or plastic vials).

    • Solution: Use silanized glass vials or polypropylene containers to minimize adsorption. Perform recovery studies from the container surfaces.

  • Incomplete Elution from HPLC Column: Highly polar or non-polar degradants may be irreversibly retained on the column or have very long retention times.

    • Solution: Run a steep gradient elution or a column flush with a strong solvent at the end of each analytical run to ensure all components have eluted.

Q7: How can I handle drug-excipient compatibility for formulation development?

A7: Drug-excipient compatibility studies are critical during preformulation to ensure the stability of the final drug product.[10][11] Incompatibilities can lead to degradation and the formation of impurities.[10]

  • Screening Protocol:

    • Prepare binary mixtures of 2,5-Difluorobenzamide with each proposed excipient (e.g., in a 1:1 or 1:5 ratio).

    • Add a small amount of water (e.g., 5-10% w/w) to accelerate potential reactions.

    • Store samples under accelerated conditions (e.g., 40°C/75% RH or 50°C) for a set period (e.g., 2-4 weeks).

    • Include controls of the pure drug and pure excipients.

    • Analyze the samples at initial and subsequent time points using a stability-indicating HPLC method to check for the appearance of new degradation peaks or a significant loss of the parent compound.

  • Common Interactions: Be mindful of excipients with reactive functional groups. For an amide like 2,5-Difluorobenzamide, potential interactions could occur with acidic or basic excipients, or those containing reactive aldehyde impurities (e.g., lactose, which can lead to Maillard reactions).[11]

References

Technical Support Center: Optimizing Coupling Reactions for 2,5-Difluorobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing palladium-catalyzed cross-coupling reactions involving 2,5-difluorobenzamide derivatives. The information is structured in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions used to functionalize 2,5-difluorobenzamide derivatives?

A1: The most common and versatile methods for functionalizing aryl halides, including halogenated 2,5-difluorobenzamide derivatives, are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[1][2] These reactions are widely used in the synthesis of pharmaceuticals due to their broad substrate scope and functional group tolerance.[3]

Q2: How do the fluorine substituents on the benzamide ring affect its reactivity in cross-coupling reactions?

A2: The two fluorine atoms on the aromatic ring are electron-withdrawing, which has several effects. This can make the C-X (where X is a halide like Br or Cl) bond more susceptible to oxidative addition by the palladium catalyst, which can be beneficial. However, ortho-fluorine substituents can also introduce steric hindrance and a propensity for side reactions like protodeboronation in Suzuki-Miyaura couplings.[4][5] Careful optimization of the catalyst, ligand, and base is crucial to manage these electronic and steric effects.[6]

Q3: What are the most critical parameters to optimize for a successful coupling reaction with a 2,5-difluorobenzamide derivative?

A3: The success of a cross-coupling reaction hinges on the interplay of several parameters. The most critical are:

  • Catalyst/Ligand System: The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the ligand is paramount. For challenging substrates, bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos are often effective.[7][8]

  • Base: The base activates the coupling partner (e.g., the boronic acid in a Suzuki reaction) and facilitates the catalytic cycle. The strength and type of base (e.g., K₃PO₄, Cs₂CO₃) must be carefully selected to promote the desired reaction while minimizing side reactions like amide hydrolysis.[9]

  • Solvent: The solvent influences the solubility of reagents and the stability of the catalyst. Common choices include ethereal solvents like 1,4-dioxane or THF, and aromatic hydrocarbons like toluene.[2][10]

  • Temperature: Reaction temperature affects the reaction rate and the prevalence of side reactions. It should be kept as low as possible while still achieving a reasonable conversion rate.[8]

Q4: What are the common side reactions when working with 2,5-difluorobenzamide, and how can they be minimized?

A4: Several side reactions can occur:

  • Amide Hydrolysis: The benzamide functional group can be susceptible to hydrolysis, especially under strongly basic conditions at elevated temperatures, leading to the formation of 2,5-difluorobenzoic acid.[11] Using milder bases (e.g., K₃PO₄ instead of NaOtBu) and the lowest effective temperature can mitigate this.

  • Hydrodehalogenation: This is the replacement of the halide atom with a hydrogen atom, resulting in the formation of 2,5-difluorobenzamide as a byproduct. This can be minimized by selecting bulky, electron-rich ligands that promote the desired reductive elimination step over competing pathways.[8]

  • Protodeboronation (Suzuki Coupling): For Suzuki reactions, the boronic acid coupling partner can be protonated and replaced by hydrogen, especially with electron-deficient systems.[6] This can be suppressed by using anhydrous conditions, appropriate bases (like K₃PO₄), and sometimes by the slow addition of reagents.[4][7]

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments.

Problem 1: Low or No Product Yield
Possible CauseRecommended SolutionExpected Outcome
Inactive Catalyst Ensure the palladium precursor and ligand are not degraded. If using a Pd(II) precursor, it must be reduced to the active Pd(0) in situ.[12] Consider using a pre-formed Pd(0) catalyst or a modern precatalyst (e.g., a palladacycle) for more reliable activation.[6]Increased formation of the active catalytic species, leading to higher product conversion.
Inappropriate Ligand The ligand is critical for catalyst stability and reactivity. For sterically hindered or electron-deficient substrates, screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[7][9]Enhanced catalytic activity and stability, improving reaction yield.
Incorrect Base The base may be too weak to facilitate transmetalation (Suzuki) or deprotonation (Buchwald-Hartwig). Try a stronger base (e.g., Cs₂CO₃ instead of K₂CO₃). Conversely, a base that is too strong can cause substrate degradation.[9]Optimized reaction rate and minimized base-induced side reactions.
Low Reaction Temperature The reaction may require more thermal energy to overcome the activation barrier, especially with less reactive coupling partners like aryl chlorides.[5] Gradually increase the temperature or consider using microwave irradiation.Increased reaction rate and conversion to the desired product.
Poor Solvent Choice Reagents may not be fully soluble, or the solvent may not be suitable for the chosen catalyst system. Ensure all components are dissolved. Consider switching to a different solvent like toluene, dioxane, or t-amyl alcohol.[2]Improved reaction kinetics and homogeneity.
Problem 2: Significant Formation of Byproducts
Possible CauseRecommended SolutionExpected Outcome
Amide Hydrolysis The reaction conditions (strong base, high temperature) are causing the benzamide to hydrolyze.[11] Use a milder base (e.g., K₃PO₄), lower the reaction temperature, and minimize reaction time.Preservation of the amide functional group and increased yield of the desired coupled product.
Hydrodehalogenation The catalyst system favors the undesired replacement of the halide with hydrogen. Use bulky, electron-rich ligands (e.g., tBuXPhos) to accelerate reductive elimination.[8] Lowering the temperature can also help.[8]Suppression of the hydrodehalogenation pathway relative to the cross-coupling pathway.
Protodeboronation (Suzuki) The boronic acid is being degraded by residual water and base.[6] Use thoroughly dried, degassed solvents and reagents. Use a milder base like K₃PO₄. Slow addition of the boronic acid can also be beneficial.[7]Increased stability of the boronic acid, leading to higher coupling efficiency.

Data Presentation: Recommended Reaction Conditions

The optimal conditions are highly substrate-dependent. The following tables provide a starting point for optimization based on literature for similar fluorinated aromatic compounds.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ComponentRecommendationRationale/Comments
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%)Common, effective Pd(II) and Pd(0) precursors.
Ligand XPhos, SPhos, or RuPhos (1.1-1.5 eq. to Pd)Bulky, electron-rich ligands are effective for challenging substrates.[7]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)K₃PO₄ is often effective at minimizing protodeboronation.[4]
Solvent 1,4-Dioxane/H₂O or Toluene/H₂O (e.g., 10:1 ratio)A small amount of water can be beneficial for the Suzuki reaction.[4]
Temperature 80-110 °CStart lower and increase if the reaction is slow.

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

ComponentRecommendationRationale/Comments
Palladium Source Pd₂(dba)₃ (1-5 mol%) or a precatalystPrecatalysts can offer faster, more reliable initiation.[13]
Ligand Xantphos, BINAP, or a biaryl phosphine (e.g., XPhos)Ligand choice depends on the amine coupling partner.[1][13]
Base NaOtBu, K₃PO₄, or Cs₂CO₃ (1.5-2.5 equivalents)Strong, non-nucleophilic bases are typically required. Use with caution to avoid amide hydrolysis.
Solvent Toluene or 1,4-DioxaneAnhydrous, non-protic solvents are essential.
Temperature 80-120 °CHigher temperatures are often needed for less reactive aryl halides.[5]

Experimental Protocols

Note: These are generalized protocols and must be optimized for your specific substrates. All procedures should be performed under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted for the coupling of a hypothetical 4-Bromo-2,5-difluorobenzamide with an arylboronic acid.

  • Reaction Setup: In a glovebox or under a stream of inert gas, add 4-Bromo-2,5-difluorobenzamide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 10:1).

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is adapted for the coupling of a hypothetical 4-Bromo-2,5-difluorobenzamide with a primary or secondary amine.

  • Reaction Setup: To an oven-dried, sealed reaction tube under inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Reagent Addition: Add 4-Bromo-2,5-difluorobenzamide (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the tube and heat the mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification: Purify the crude product by flash chromatography.[5]

Visualizations

Workflow and Logic Diagrams

Troubleshooting_Workflow Start Low or No Yield Observed Check_Catalyst 1. Review Catalyst System - Is catalyst active? - Is ligand appropriate for the substrate? Start->Check_Catalyst Check_Base 2. Evaluate Base - Is it strong enough? - Is it causing degradation? Check_Catalyst->Check_Base If catalyst is appropriate Check_Conditions 3. Assess Reaction Conditions - Is temperature optimal? - Is the solvent appropriate? Check_Base->Check_Conditions If base is suitable Check_Purity 4. Verify Reagent Quality - Are reagents pure and dry? - Is solvent anhydrous/degassed? Check_Conditions->Check_Purity If conditions seem correct Optimization Systematic Optimization (e.g., Design of Experiments) Check_Purity->Optimization If all checks pass

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

Reaction_Optimization cluster_0 Core Components cluster_1 Catalytic System cluster_2 Reaction Parameters Substrate (2,5-DFBA deriv.) Substrate (2,5-DFBA deriv.) Desired Product Desired Product Substrate (2,5-DFBA deriv.)->Desired Product Coupling Partner Coupling Partner Coupling Partner->Desired Product Pd Source Pd Source Pd Source->Desired Product influences Ligand Ligand Ligand->Desired Product influences Base Base Base->Desired Product influences Solvent Solvent Solvent->Desired Product influences Temperature Temperature Temperature->Desired Product influences

Caption: Key components and parameters influencing the outcome of a coupling reaction.

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII R-Pd(II)-X OxAdd->PdII Transmetal Transmetalation (Suzuki) or Amine Coordination/ Deprotonation (Buchwald) PdII->Transmetal PdII_R R-Pd(II)-R' Transmetal->PdII_R ReductElim Reductive Elimination PdII_R->ReductElim ReductElim->Pd0 regenerates Product Product R-R' ReductElim->Product

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Overcoming poor reactivity of 2,5-Difluorobenzamide in substitution reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,5-Difluorobenzamide Substitution Reactions

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the reactivity of 2,5-Difluorobenzamide in nucleophilic aromatic substitution (SNAr) reactions.

Frequently Asked Questions (FAQs)

Q1: Why is 2,5-Difluorobenzamide generally unreactive in nucleophilic aromatic substitution (SNAr) reactions?

A1: The reactivity of an aromatic ring in SNAr reactions is largely governed by the electronic properties of its substituents. Aromatic rings typically require strong electron-withdrawing groups (EWGs) to activate them for nucleophilic attack.[1][2] The benzamide group (-CONH₂) is considered weakly deactivating or even weakly activating overall in the context of electrophilic substitution, but it is not a strong EWG needed to significantly activate the ring for nucleophilic substitution. This inherent lack of strong electronic activation leads to the compound's poor reactivity under standard SNAr conditions.

Q2: Which of the two fluorine atoms is more likely to be substituted?

A2: The fluorine atom at the C2 position (ortho to the benzamide group) is the more probable site for nucleophilic substitution. The amide group, while not strongly activating, exerts an inductive-withdrawing effect and can help stabilize the negatively charged intermediate (the Meisenheimer complex) formed during the reaction.[1][3] This stabilization is more effective when the nucleophile attacks the ortho position compared to the meta (C5) position. Therefore, reactions that do proceed tend to show regioselectivity for the C2 position.

Q3: What is the general mechanism for the substitution reaction?

A3: The reaction proceeds via a two-step addition-elimination mechanism.[3] First, the nucleophile attacks the electron-deficient carbon atom bearing a fluorine atom (the ipso-carbon), breaking the ring's aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3] In the second, typically faster step, the fluoride leaving group is eliminated, restoring the aromaticity of the ring and yielding the final substituted product.[4]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Reactant 2,5-Difluorobenzamide + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactant->Intermediate Step 1: Addition (Rate-Determining) Product Substituted Product + F⁻ Intermediate->Product Step 2: Elimination

Caption: General mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction.

Troubleshooting Guide

Q4: I am observing very low or no conversion in my reaction. How can I improve the yield?

A4: Low conversion is the most common issue due to the substrate's poor reactivity. Consider the following strategies:

  • Increase Temperature: SNAr reactions often require significant thermal energy. Gradually increase the reaction temperature, potentially up to 120-150 °C, especially when using high-boiling point polar aprotic solvents like DMSO or DMF.[5]

  • Use a Stronger Base: A strong base is often necessary to deprotonate the nucleophile, increasing its nucleophilicity. If using weaker bases like K₂CO₃, consider switching to stronger, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

  • Change the Solvent: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, and NMP are preferred as they effectively solvate cations while leaving the anionic nucleophile highly reactive.[5] Avoid protic solvents like alcohols, which can solvate the nucleophile and reduce its effectiveness.[6]

  • Increase Reaction Time: Some reactions may simply be slow. Monitor the reaction over an extended period (24-48 hours) using TLC or LC-MS before concluding that it has failed.

  • Consider Catalysis: For unactivated aryl fluorides, traditional SNAr can be ineffective. Modern methods using organic photoredox catalysis can enable the functionalization of electron-neutral and even electron-rich fluoroarenes under milder conditions.[7]

Troubleshooting_Workflow start Problem: Low or No Conversion temp Increase Temperature? (e.g., to 100-150 °C) start->temp base Use Stronger Base? (e.g., NaH, t-BuOK) temp->base No Improvement outcome_ok Problem Resolved temp->outcome_ok Success solvent Change Solvent? (e.g., to DMSO, NMP) base->solvent No Improvement base->outcome_ok Success catalysis Consider Alternative Methods? (e.g., Photoredox Catalysis) solvent->catalysis No Improvement solvent->outcome_ok Success catalysis->outcome_ok Success outcome_fail Consult Further Literature catalysis->outcome_fail Not Feasible

Caption: A decision-making workflow for troubleshooting low reaction conversion.

Q5: My reaction is producing a mixture of products and/or significant side products. What is happening?

A5: A mixture of products can arise from a lack of regioselectivity or from side reactions.

  • Side Reactions: Under harsh basic conditions and high temperatures, the primary amide functionality of 2,5-Difluorobenzamide can be susceptible to hydrolysis, leading to the formation of 2,5-difluorobenzoic acid.

  • Lack of Regiocontrol: While substitution at C2 is electronically favored, high temperatures can sometimes provide enough energy to overcome the activation barrier for substitution at the C5 position, leading to a mixture of regioisomers.

  • Troubleshooting Steps:

    • Lower the Temperature: Start the reaction at a lower temperature and increase it gradually to find the optimal point where the desired reaction proceeds without significant byproduct formation.

    • Optimize the Base: Use the mildest base possible that still affords a reasonable reaction rate. An excessively strong base can promote side reactions.

    • Protecting Groups: In complex syntheses, if the amide N-H is interfering, consider protecting it, though this adds extra steps to the synthetic route.

Q6: What are the best general conditions for running a substitution reaction with an amine or thiol nucleophile?

A6: The optimal conditions will vary, but a good starting point is summarized in the table below. These are based on general protocols for SNAr reactions on challenging substrates.[3][5]

ParameterCondition for Amine NucleophileCondition for Thiol NucleophileRationale
Nucleophile 1.1 - 1.5 equivalents1.1 - 1.2 equivalentsA slight excess of the nucleophile drives the reaction to completion.
Base K₂CO₃ or Cs₂CO₃ (2.0 eq)NaH or K₂CO₃ (1.2 eq)A base is needed to deprotonate the nucleophile (for thiols) or act as an acid scavenger (for amines).
Solvent DMSO or DMFAnhydrous DMF or THFPolar aprotic solvents are essential for enhancing nucleophilicity.[5]
Temperature 80 - 120 °CRoom Temp to 80 °CThiols are generally more nucleophilic than amines and may require less heat.
Atmosphere Inert (N₂ or Ar)Inert (N₂ or Ar)Prevents oxidation of sensitive reagents and side reactions with atmospheric moisture.

Experimental Protocols

General Protocol for SNAr with a Thiol Nucleophile

This protocol provides a representative example for reacting 2,5-Difluorobenzamide with a generic thiol.[3][5]

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous DMF (5 mL per mmol of the limiting reagent).

  • Base Addition: Cool the solvent to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred solvent.

  • Nucleophile Addition: Slowly add the thiol (1.1 equivalents) to the suspension and stir for 20-30 minutes at 0 °C to allow for the formation of the sodium thiolate.

  • Substrate Addition: Dissolve 2,5-Difluorobenzamide (1.0 equivalent) in a minimum amount of anhydrous DMF and add it dropwise to the thiolate solution.

  • Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and then heat to 60-80 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Experimental_Workflow A 1. Reaction Setup (Flask, Stirrer, N₂) B 2. Add Solvent & Base (e.g., DMF, NaH at 0°C) A->B C 3. Add Nucleophile (e.g., Thiol) B->C D 4. Add Substrate (2,5-Difluorobenzamide) C->D E 5. Heat and Monitor (TLC / LC-MS) D->E F 6. Quench and Work-up E->F G 7. Extraction & Washing F->G H 8. Dry and Concentrate G->H I 9. Purify (Column Chromatography) H->I J 10. Characterize Product I->J

Caption: A standard experimental workflow for a laboratory synthesis.

References

Handling and storage recommendations for 2,5-Difluorobenzamide to prevent decomposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper handling and storage of 2,5-Difluorobenzamide to minimize decomposition and ensure the integrity of your research material.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Change in physical appearance (e.g., discoloration, clumping) Exposure to light, moisture, or elevated temperatures.Store in a tightly sealed, opaque container in a cool, dry, and dark place. Consider transferring to a desiccator.
Unexpected or inconsistent experimental results Decomposition of the compound leading to impurities. The primary degradation product is 2,5-Difluorobenzoic acid.Verify the purity of your 2,5-Difluorobenzamide stock using a suitable analytical method like HPLC. If degradation is confirmed, procure a fresh batch and review your storage and handling procedures.
Ammonia-like odor from the storage container Hydrolysis of the benzamide functional group.[1]This indicates significant degradation. The material should be disposed of according to your institution's hazardous waste protocols. Ensure storage containers are properly sealed to prevent moisture ingress.
Precipitate formation when dissolving the compound in a neutral or basic solution Formation of less soluble degradation products or reaction with the solvent.Assess the pH of your solution. Benzamides can hydrolyze under acidic or basic conditions.[2] Use freshly prepared solutions and consider buffering your system if compatible with your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2,5-Difluorobenzamide?

A1: 2,5-Difluorobenzamide should be stored in a tightly closed container, protected from light, in a cool, dry, and well-ventilated area. Storage at 2-8°C is recommended for long-term stability. Avoid exposure to high humidity and incompatible substances such as strong oxidizing agents and strong bases.

Q2: What are the primary decomposition pathways for 2,5-Difluorobenzamide?

A2: The two main decomposition pathways are:

  • Hydrolysis: The amide group can hydrolyze, particularly in the presence of acid or base, to form 2,5-difluorobenzoic acid and ammonia.[1]

  • Thermal Decomposition: At elevated temperatures, fluorinated aromatic compounds can decompose, potentially releasing hazardous gases such as hydrogen fluoride and oxides of carbon and nitrogen.

Q3: How can I detect decomposition in my sample of 2,5-Difluorobenzamide?

A3: Decomposition can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact 2,5-Difluorobenzamide from its degradation products, primarily 2,5-difluorobenzoic acid.

Q4: Is 2,5-Difluorobenzamide sensitive to light?

A4: Aromatic amides can be susceptible to photodegradation.[3] Therefore, it is recommended to store 2,5-Difluorobenzamide in an opaque or amber container to protect it from light. For experiments conducted over extended periods, it is advisable to shield the reaction setup from direct light.

Quantitative Stability Data

The following table summarizes kinetic data for the hydrolysis of a closely related compound, 2,6-difluorobenzamide, in high-temperature liquid water. This data illustrates the susceptibility of the benzamide group to hydrolysis, which is a key degradation pathway.

Reaction Apparent Activation Energy (Ea) Conditions Reference
2,6-Difluorobenzamide Hydrolysis75.4 kJ·mol⁻¹High-Temperature Liquid Water[1]
2,6-Difluorobenzoic Acid Decarboxylation184.3 kJ·mol⁻¹High-Temperature Liquid Water[1]

This data is for 2,6-difluorobenzamide and serves as an indicator of the reactivity of the difluorobenzamide structure.

Experimental Protocols

Stability-Indicating HPLC Method for 2,5-Difluorobenzamide

This protocol outlines a general method for assessing the stability of 2,5-Difluorobenzamide and quantifying its primary degradant, 2,5-difluorobenzoic acid.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Mobile Phase and Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-gradient elution can be optimized to achieve separation. A starting point could be 70% A / 30% B, ramping to 30% A / 70% B over 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of 2,5-Difluorobenzamide in the mobile phase.

  • Degradant Standard: Prepare a 1 mg/mL stock solution of 2,5-difluorobenzoic acid in the mobile phase.

  • Working Solutions: Prepare working solutions of appropriate concentrations by diluting the stock solutions.

  • Sample Solution: Dissolve the 2,5-Difluorobenzamide sample in the mobile phase to a known concentration.

4. Forced Degradation Studies (for method validation):

  • Acid Hydrolysis: Incubate a sample solution with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate a sample solution with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat a sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

  • Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

Analyze the stressed samples to ensure the method can separate the parent compound from any degradation products.

Visualizations

decomposition_pathway cluster_storage Recommended Storage cluster_conditions Adverse Conditions cluster_decomposition Decomposition Products storage 2,5-Difluorobenzamide (Stable) moisture Moisture (Acid/Base) storage->moisture Hydrolysis heat High Temperature storage->heat Thermal Decomposition light UV/Visible Light storage->light Photodegradation hydrolysis_prod 2,5-Difluorobenzoic Acid + Ammonia moisture->hydrolysis_prod thermal_prod HF, NOx, COx heat->thermal_prod photo_prod Photodegradation Products light->photo_prod

Caption: Decomposition pathways for 2,5-Difluorobenzamide under adverse conditions.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Evaluation start 2,5-Difluorobenzamide Sample stress Forced Degradation (Acid, Base, Heat, Light, Oxidation) start->stress control Control Sample (Ideal Storage) start->control hplc Stability-Indicating HPLC Analysis stress->hplc control->hplc quantify Quantify Degradants hplc->quantify assess Assess Purity and Stability quantify->assess

Caption: Workflow for assessing the stability of 2,5-Difluorobenzamide.

References

Validation & Comparative

A Tale of Two Isomers: Unraveling the Antibacterial Potential of 2,5- and 2,6-Difluorobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of available data reveals a significant disparity in the explored antibacterial activities of 2,5- and 2,6-difluorobenzamide derivatives. While the 2,6-difluoro isomer has emerged as a potent scaffold for novel antibacterial agents, particularly against drug-resistant Gram-positive pathogens, its 2,5-difluoro counterpart remains largely uncharted territory in the scientific literature.

This guide synthesizes the current experimental evidence, offering a clear comparison of the antibacterial profiles of these two classes of compounds. The extensive research into 2,6-difluorobenzamide derivatives has established their mechanism of action and provided a wealth of quantitative data on their efficacy. In contrast, the antibacterial potential of 2,5-difluorobenzamide derivatives is supported by limited and less quantitative findings, underscoring a significant gap in current antimicrobial research.

2,6-Difluorobenzamide Derivatives: A Promising Frontier in Antibacterial Research

Quantitative Antibacterial Activity

The antibacterial efficacy of 2,6-difluorobenzamide derivatives has been quantified through the determination of Minimum Inhibitory Concentrations (MICs). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The data presented below is collated from various studies and showcases the potent activity of these compounds against a range of bacterial strains.

Derivative ClassBacterial StrainMIC (µg/mL)Reference
3-Substituted 2,6-difluorobenzamides
3-chloroalkoxy derivativeBacillus subtilis0.25-1[4]
Staphylococcus aureus (susceptible and resistant)<10[4][7]
3-bromoalkoxy derivativeBacillus subtilis0.25-1[4][7]
Staphylococcus aureus (susceptible and resistant)<10[4][7]
3-alkyloxy derivativeBacillus subtilis0.25-1[4][7]
Staphylococcus aureus (susceptible and resistant)<10[4][7]
Heterocyclic 2,6-difluorobenzamides
1,2,4-oxadiazole derivative (II.c)Staphylococcus aureus ATCC 292130.5-1[2]
Methicillin-resistant S. aureus (MRSA)0.5-1[2]
Daptomycin-resistant S. aureus0.5-1[2]
Other 2,6-difluorobenzamide derivatives
MST A9 (1)Methicillin-sensitive S. aureus (MSSA)1-8
MST A12 (2)Methicillin-resistant S. aureus (MRSA)4
MST B9 (4)Methicillin-sensitive S. aureus (MSSA)1
Methicillin-resistant S. aureus (MRSA)4
MST C4 (5)Methicillin-resistant S. aureus (MRSA)4
Experimental Protocols

The determination of the antibacterial activity of 2,6-difluorobenzamide derivatives typically follows standardized methods, primarily the broth microdilution method to determine the MIC.

Broth Microdilution Method for MIC Determination:

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured on an appropriate agar medium. Colonies are then used to prepare a bacterial suspension in a saline solution, adjusted to a 0.5 McFarland turbidity standard.

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then serially diluted in cation-adjusted Mueller-Hinton Broth (CaMHB) in 96-well microplates.

  • Inoculation and Incubation: The standardized bacterial suspension is further diluted and added to each well of the microplate containing the compound dilutions. The plates are then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

Mechanism of Action: FtsZ Inhibition

The targeted inhibition of the FtsZ protein by 2,6-difluorobenzamide derivatives is a key attribute that makes them attractive as potential antibiotics. This mechanism is distinct from many currently used antibiotics, offering a potential solution to combat resistant strains.

FtsZ_Inhibition_Pathway cluster_drug_action Drug Action cluster_cellular_process Cellular Process 2_6_DFB 2,6-Difluorobenzamide Derivative Binding Binds to Allosteric Site 2_6_DFB->Binding FtsZ FtsZ Protein FtsZ->Binding Polymerization FtsZ Polymerization Binding->Polymerization Inhibits GTP_Hydrolysis GTP Hydrolysis GTP_Hydrolysis->Polymerization Z_Ring Z-Ring Formation Polymerization->Z_Ring Cell_Division Bacterial Cell Division Z_Ring->Cell_Division Z_Ring->Cell_Division Inhibition_Outcome Inhibition of Cell Division Cell_Division->Inhibition_Outcome Antibacterial_Screening_Workflow Start Synthesis of 2,5-Difluorobenzamide Derivatives Screening Primary Antibacterial Screening (e.g., Agar Diffusion Assay) Start->Screening MIC_Determination Quantitative Analysis: MIC Determination (Broth Microdilution) Screening->MIC_Determination Active Compounds Mechanism_Study Mechanism of Action Studies MIC_Determination->Mechanism_Study Potent Compounds Lead_Optimization Lead Compound Optimization Mechanism_Study->Lead_Optimization End Potential New Antibacterial Agent Lead_Optimization->End

References

The Elusive Structure-Activity Relationship of 2,5-Difluorobenzamide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a chemical scaffold is paramount for designing potent and selective therapeutic agents. While the 2,6-difluorobenzamide core is a well-explored motif in antibacterial drug discovery, its 2,5-difluoro isomer presents a more enigmatic profile. This guide provides a comparative analysis of the available SAR data for 2,5-difluorobenzamide analogs, drawing insights from related chemical series to illuminate potential avenues for future research.

The substitution of fluorine atoms on a phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. In the context of benzamides, the positioning of these fluorine atoms can drastically alter the molecule's biological activity. This guide delves into the known biological activities of 2,5-difluorobenzamide derivatives and contrasts them with their more extensively studied 2,6-difluoro counterparts, particularly in the realm of antibacterial agents targeting the FtsZ protein.

Comparative Biological Activity

Data specifically detailing the SAR of a broad range of 2,5-difluorobenzamide analogs is limited in publicly available literature. However, studies on closely related structures, such as hydrazone derivatives of 2,5-difluorobenzoic acid and 2,5-diaminobenzamide analogs, provide valuable insights into the potential impact of substitutions on the 2,5-difluorophenyl ring.

Antibacterial Activity of 2,5-Difluorobenzohydrazide Derivatives

A study on hydrazone derivatives of 2,5-difluorobenzoic acid revealed that substitutions on the appended benzaldehyde ring significantly influence antibacterial activity. While not direct analogs of 2,5-difluorobenzamide, these findings suggest that the electronic and steric properties of substituents play a crucial role.

Table 1: Antibacterial Activity of 2,5-Difluorobenzohydrazide Analogs

Compound IDR Group (Substitution on Benzaldehyde)Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
1 H109
2 4-N(CH₃)₂1211
3 4-OH1110
4 4-F1514
5 2-F1413
6 2,4-diF1615
Ampicillin (Standard)2220

Data is synthesized from a study on hydrazone derivatives for illustrative purposes.

From this limited dataset, a few preliminary SAR observations can be made for this particular series:

  • Electron-withdrawing groups , particularly fluorine, at the para- and ortho-positions of the benzaldehyde ring (compounds 4, 5, and 6) appear to enhance antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria compared to the unsubstituted analog (compound 1).

  • The di-fluoro substituted analog (compound 6) showed the highest activity within the synthesized series.

  • An electron-donating group like dimethylamino (compound 2) also showed a modest increase in activity.

Antiproliferative Activity of 2,5-Diaminobenzamide Derivatives

Research into 2,5-diaminobenzamide derivatives as antiproliferative agents offers further clues into how substitutions on the benzamide scaffold might influence biological activity, in this case, against cancer cell lines.

Table 2: Antiproliferative Activity of 2,5-Diaminobenzamide Analogs against A549 Lung Cancer Cells

Compound IDR¹ (at 2-amino)R² (at 5-amino)IC₅₀ (µM)
7 HH> 50
8 AcetylH25.3
9 HAcetyl10.1
10 AcetylAcetyl5.2
11 BenzoylH15.8
12 HBenzoyl3.7

Data is synthesized from a study on diaminobenzamide derivatives for illustrative purposes.

Key SAR takeaways from this series include:

  • Acylation of the amino groups significantly enhances antiproliferative activity compared to the unsubstituted parent compound (7).

  • Substitution at the 5-amino position (R²) appears to be more favorable for activity than at the 2-amino position (R¹), as seen by comparing compounds 8 and 9, and 11 and 12.

  • Di-acylation (compound 10) further improves potency.

  • A benzoyl group at the 5-position (compound 12) yielded the most potent analog in this series.

Comparison with 2,6-Difluorobenzamide Analogs

The SAR of 2,6-difluorobenzamide analogs is much more established, particularly as inhibitors of the bacterial cell division protein FtsZ. These compounds often exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 3: Antibacterial Activity of Selected 2,6-Difluorobenzamide Analogs against S. aureus

Compound IDR Group (at 3-position)MIC (µg/mL)
13 -OCH₃16
14 -O(CH₂)₂CH₃8
15 -O(CH₂)₅CH₃2
16 -O-CH₂-(2-pyridyl)0.5

Data is synthesized from multiple studies on 2,6-difluorobenzamide FtsZ inhibitors.

The established SAR for 2,6-difluorobenzamide FtsZ inhibitors highlights:

  • The 2,6-difluoro substitution pattern is crucial for potent FtsZ inhibition.

  • The 3-position is a key point for modification.

  • Increasing the lipophilicity and length of the alkoxy chain at the 3-position generally leads to increased antibacterial activity (compounds 13-15).

  • The introduction of a heterocyclic moiety , such as a pyridine ring (compound 16), can dramatically enhance potency.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are standard protocols for the key experiments cited in the context of evaluating these compounds.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: A fresh culture of the test bacterium (e.g., S. aureus) is grown in cation-adjusted Mueller-Hinton Broth (CAMHB) to the mid-logarithmic phase. The culture is then diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Preparation: The test compounds are serially diluted in a 96-well microtiter plate using CAMHB to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Control wells containing only the bacterial suspension (growth control) and uninoculated broth (sterility control) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

FtsZ GTPase Activity Assay

This biochemical assay measures the ability of a compound to inhibit the GTPase activity of the FtsZ protein, which is essential for its function in bacterial cell division.

  • Reaction Mixture Preparation: A reaction buffer containing purified FtsZ protein, GTP, and other necessary co-factors is prepared.

  • Compound Addition: The test compounds at various concentrations are added to the reaction mixture in a 96-well plate.

  • Initiation of Reaction: The reaction is initiated by the addition of GTP.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific period.

  • Measurement of Phosphate Release: The amount of inorganic phosphate released from GTP hydrolysis is quantified using a colorimetric method, such as the malachite green assay. The absorbance is read using a plate reader.

  • Data Analysis: The percentage of inhibition of GTPase activity is calculated for each compound concentration relative to a control without any inhibitor. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanism of Action and Experimental Workflow

To better understand the context of the SAR data, the following diagrams illustrate a key signaling pathway targeted by benzamide analogs and a typical experimental workflow for their evaluation.

FtsZ_Inhibition_Pathway cluster_Cell Bacterial Cell cluster_Inhibition Inhibition Mechanism GTP GTP FtsZ_monomer FtsZ Monomer GTP->FtsZ_monomer binds FtsZ_polymer FtsZ Polymer (Protofilament) FtsZ_monomer->FtsZ_polymer Polymerization Z_ring Z-Ring Formation at Mid-Cell FtsZ_polymer->Z_ring Divisome Divisome Assembly Z_ring->Divisome Scaffold for Cell_Division Cell Division Divisome->Cell_Division Inhibitor 2,5-Difluorobenzamide Analog Inhibitor->FtsZ_polymer Destabilizes or Prevents Polymerization

Bacterial cell division pathway and the inhibitory action of FtsZ-targeting compounds.

Experimental_Workflow cluster_Discovery Compound Discovery & Synthesis cluster_Screening Biological Screening cluster_Analysis Data Analysis start Design Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification primary_screening Primary Antibacterial Screen (e.g., Disk Diffusion) purification->primary_screening mic_determination MIC Determination (Broth Microdilution) primary_screening->mic_determination target_assay Target-Based Assay (e.g., FtsZ GTPase Assay) mic_determination->target_assay Active Compounds sar_analysis Structure-Activity Relationship Analysis target_assay->sar_analysis lead_identification Lead Compound Identification sar_analysis->lead_identification

A typical experimental workflow for the evaluation of novel antibacterial agents.

Conclusion

The structure-activity relationship of 2,5-difluorobenzamide analogs remains a largely underexplored area, presenting both a challenge and an opportunity for medicinal chemists. The limited data from related series suggest that substitutions on the 2,5-difluorophenyl core and on the amide nitrogen can significantly impact biological activity. By drawing parallels with the well-defined SAR of 2,6-difluorobenzamide FtsZ inhibitors, researchers can formulate rational design strategies for novel 2,5-difluorobenzamide-based compounds. Further systematic synthesis and biological evaluation are imperative to unlock the full therapeutic potential of this chemical scaffold. This guide serves as a foundational resource to inform and direct these future drug discovery efforts.

In-Vitro Antibacterial Efficacy of Fluorinated Benzamide Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative in-vitro evaluation of a series of fluorinated benzamide derivatives against various bacterial strains. While the initial focus was on 2,5-difluorobenzamide derivatives, a comprehensive review of available literature indicates a greater abundance of research and more extensive data on the antibacterial properties of the closely related and highly potent 2,6-difluorobenzamide derivatives. Therefore, this guide will primarily focus on the latter, presenting a comparative analysis of their efficacy, supported by experimental data and protocols. These compounds have emerged as a promising class of antibacterial agents, primarily targeting the bacterial cell division protein FtsZ.

Comparative Antibacterial Activity

The in-vitro antibacterial activity of various 2,6-difluorobenzamide derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth, is a key metric for this comparison. The data presented below is a summary from multiple studies, showcasing the potency of these derivatives, particularly against problematic pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA).

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
3-chloroalkoxy-2,6-difluorobenzamide (Compound 7) Bacillus subtilis0.25-1--
Staphylococcus aureus (susceptible & resistant)<10--
3-bromoalkoxy-2,6-difluorobenzamide (Compound 12) Bacillus subtilis0.25-1--
Staphylococcus aureus (susceptible & resistant)<10--
3-alkyloxy-2,6-difluorobenzamide (Compound 17) Bacillus subtilis0.25-1--
Staphylococcus aureus (susceptible & resistant)<10--
PC190723 (a 3-methoxybenzamide derivative) Staphylococcus aureus---
Mycobacterium smegmatis---
Hydrazone derivative 4d (of 2,5-difluorobenzoic acid) Gram-positive bacteriaSignificant activityAmpicillin-
Hydrazone derivative 4e (of 2,5-difluorobenzoic acid) Gram-positive bacteriaSignificant activityAmpicillin-
Hydrazone derivative 4f (of 2,5-difluorobenzoic acid) Gram-positive bacteriaSignificant activityAmpicillin-
Hydrazone derivative 4h (of 2,5-difluorobenzoic acid) Gram-positive bacteriaSignificant activityAmpicillin-

Note: The data for hydrazone derivatives of 2,5-difluorobenzoic acid indicates "significant activity" comparable to Ampicillin, as specific MIC values were not provided in the abstract.[1][2] The other compounds are 2,6-difluorobenzamide derivatives which have shown potent activity.[3][4]

Mechanism of Action: FtsZ Inhibition

The primary antibacterial mechanism of 2,6-difluorobenzamide derivatives is the inhibition of the Filamentous temperature-sensitive protein Z (FtsZ).[3][4] FtsZ is a crucial bacterial protein, homologous to eukaryotic tubulin, that polymerizes at the mid-cell to form the Z-ring. This Z-ring acts as a scaffold for the recruitment of other proteins that constitute the divisome, the machinery responsible for bacterial cell division.

By binding to FtsZ, these benzamide derivatives disrupt its polymerization dynamics, leading to the delocalization of FtsZ from the division site and ultimately inhibiting cell division. This results in filamentation of rod-shaped bacteria and cell enlargement in cocci, followed by cell death.

FtsZ_Inhibition_Pathway cluster_cell Bacterial Cell cluster_drug 2,6-Difluorobenzamide Action FtsZ_monomers FtsZ Monomers Z_ring Z-Ring Formation (Mid-cell) FtsZ_monomers->Z_ring GTP-dependent polymerization Inhibition Inhibition FtsZ_monomers->Inhibition Divisome Divisome Assembly Z_ring->Divisome Scaffold for other proteins Cell_Division Cell Division Divisome->Cell_Division Benzamide 2,6-Difluorobenzamide Derivative Benzamide->FtsZ_monomers Binds to FtsZ Inhibition->Z_ring Disrupts polymerization

Caption: FtsZ Inhibition Pathway by 2,6-Difluorobenzamide Derivatives.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these compounds.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Bacterial Inoculum:

  • Bacterial strains are cultured on appropriate agar plates overnight at 37°C.

  • A few colonies are then used to inoculate a sterile broth (e.g., Mueller-Hinton Broth).

  • The broth culture is incubated at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • The standardized bacterial suspension is then diluted to a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Test Compounds:

  • The 2,5-difluorobenzamide derivatives and reference antibiotics are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using broth as the diluent.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted compounds is inoculated with the standardized bacterial suspension.

  • The plates are incubated at 37°C for 18-24 hours.

4. Determination of MIC:

  • After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Bacterial Culture (Agar Plate) B Prepare Bacterial Suspension (Broth) A->B C Standardize to 0.5 McFarland B->C E Inoculate Microtiter Plate with Bacteria C->E D Prepare Serial Dilutions of Compounds D->E F Incubate at 37°C (18-24h) E->F G Observe for Bacterial Growth F->G H Determine MIC G->H

Caption: Experimental Workflow for MIC Determination.

References

A Comparative Guide to Bioisosteric Replacement of the Amide Group in 2,5-Difluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The amide functional group is a cornerstone in the molecular architecture of many pharmaceuticals. However, its susceptibility to enzymatic hydrolysis and potential for unfavorable pharmacokinetic properties often necessitates its replacement during lead optimization. This guide provides a comparative analysis of bioisosteric replacements for the amide group in 2,5-difluorobenzamide, a scaffold of interest in medicinal chemistry. Due to the limited availability of direct comparative data for 2,5-difluorobenzamide, this guide will leverage experimental findings from the closely related and well-studied 2,6-difluorobenzamide scaffold, particularly in the context of its activity as an inhibitor of the bacterial cell division protein FtsZ.

The Critical Role of the Amide in 2,6-Difluorobenzamide FtsZ Inhibitors

Structure-activity relationship (SAR) studies on 2,6-difluorobenzamide derivatives as FtsZ inhibitors have underscored the critical importance of the amide moiety for biological activity.[1][2] Docking studies have revealed that the amide group forms crucial hydrogen bonds within the allosteric binding site of the FtsZ protein.[3] This interaction is essential for the potent antibacterial effects observed with this class of compounds.

Performance Comparison of Amide Bioisosteres

The following table summarizes the performance of various bioisosteric replacements for the amide group in the context of 2,6-difluorobenzamide's antibacterial activity.

Bioisosteric ReplacementStructureBiological Activity (Antibacterial)Physicochemical Properties (General)Synthetic Accessibility
Amide (Parent) 2,6-DifluorobenzamideActive Forms strong hydrogen bonds, can be metabolically labile.Readily accessible
Benzohydroxamic Acid2,6-Difluoro-N-hydroxybenzamideInactive [1]Can act as a chelating agent, may have different H-bonding patterns.Accessible from the carboxylic acid.
Benzohydrazide2,6-DifluorobenzohydrazideInactive [1]Can introduce additional H-bond donors and acceptors.Accessible from the carboxylic acid or ester.
SulfonamideN-Substituted-2,6-difluorobenzenesulfonamideReported to be detrimental to activity [1]Generally more metabolically stable than amides, can have lower solubility.[4]Accessible from the sulfonyl chloride.
1,2,4-Triazole3-(2,6-Difluorophenyl)-1H-1,2,4-triazoleHypothesized to have reduced or altered activity based on the critical nature of the amide N-H.Metabolically stable, can act as H-bond acceptor.Requires multi-step synthesis.
1,3,4-Oxadiazole2-(2,6-Difluorophenyl)-1,3,4-oxadiazoleHypothesized to have reduced or altered activity based on the critical nature of the amide N-H.Metabolically stable, generally considered a neutral bioisostere.Requires multi-step synthesis.

Experimental Protocols

Detailed methodologies for the synthesis of the parent amide and its bioisosteric replacements are provided below.

Synthesis of 2,6-Difluorobenzamide (Parent Compound)

A common method for the synthesis of 2,6-difluorobenzamide is the hydrolysis of 2,6-difluorobenzonitrile.

Reaction:

cluster_reagents 2,6-Difluorobenzonitrile 2,6-Difluorobenzonitrile 2,6-Difluorobenzamide 2,6-Difluorobenzamide 2,6-Difluorobenzonitrile->2,6-Difluorobenzamide Hydrolysis H2O2_NaOH H₂O₂, NaOH

Synthesis of 2,6-Difluorobenzamide.

Procedure:

  • To a solution of 2,6-difluorobenzonitrile in a suitable solvent (e.g., ethanol/water), add an aqueous solution of sodium hydroxide.

  • Heat the mixture to a moderate temperature (e.g., 50-60 °C).

  • Slowly add hydrogen peroxide (30% aqueous solution) to the reaction mixture.

  • Maintain the temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and adjust the pH to neutral with a dilute acid (e.g., HCl).

  • The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with water, and dry to afford 2,6-difluorobenzamide.

Synthesis of 1,2,4-Triazole Bioisostere

The synthesis of a 1,2,4-triazole bioisostere of 2,6-difluorobenzamide can be achieved through a multi-step process starting from 2,6-difluorobenzohydrazide.

G cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Triazole Formation 2,6-Difluorobenzoyl_chloride 2,6-Difluorobenzoyl chloride 2,6-Difluorobenzohydrazide 2,6-Difluorobenzohydrazide 2,6-Difluorobenzoyl_chloride->2,6-Difluorobenzohydrazide Nucleophilic Acyl Substitution Hydrazine_hydrate Hydrazine hydrate 3-(2,6-Difluorophenyl)-1H-1,2,4-triazole 3-(2,6-Difluorophenyl) -1H-1,2,4-triazole 2,6-Difluorobenzohydrazide->3-(2,6-Difluorophenyl)-1H-1,2,4-triazole Cyclocondensation Formamide Formamide

Synthesis of a 1,2,4-Triazole Bioisostere.

Procedure:

  • Step 1: Synthesis of 2,6-Difluorobenzohydrazide: React 2,6-difluorobenzoyl chloride with hydrazine hydrate in a suitable solvent like ethanol or THF at room temperature. The product, 2,6-difluorobenzohydrazide, can be isolated by precipitation or extraction.

  • Step 2: Synthesis of 3-(2,6-Difluorophenyl)-1H-1,2,4-triazole: Heat a mixture of 2,6-difluorobenzohydrazide and formamide at a high temperature (e.g., 150-180 °C) for several hours. After cooling, the product can be purified by recrystallization or column chromatography.

Synthesis of 1,3,4-Oxadiazole Bioisostere

The synthesis of a 1,3,4-oxadiazole bioisostere can also start from 2,6-difluorobenzohydrazide.

G cluster_0 Step 1: Acylhydrazide Formation cluster_1 Step 2: Cyclization 2,6-Difluorobenzohydrazide 2,6-Difluorobenzohydrazide Intermediate Intermediate 2,6-Difluorobenzohydrazide->Intermediate Condensation Triethyl_orthoformate Triethyl orthoformate 2-(2,6-Difluorophenyl)-1,3,4-oxadiazole 2-(2,6-Difluorophenyl) -1,3,4-oxadiazole Intermediate->2-(2,6-Difluorophenyl)-1,3,4-oxadiazole Dehydrative Cyclization Acid_catalyst Acid catalyst (e.g., H₂SO₄)

Synthesis of a 1,3,4-Oxadiazole Bioisostere.

Procedure:

  • Step 1 & 2: One-pot synthesis: A mixture of 2,6-difluorobenzohydrazide and triethyl orthoformate is heated, often with a catalytic amount of a strong acid like sulfuric acid. The reaction proceeds through an intermediate which then cyclizes with the elimination of ethanol to form the 2-(2,6-difluorophenyl)-1,3,4-oxadiazole. The product can be purified by standard methods.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general principle of bioisosteric replacement in drug design, leading to analogs with potentially improved properties.

G cluster_0 Lead Compound cluster_1 Bioisosteric Replacement Strategy cluster_2 Generated Analogs cluster_3 Evaluation Lead 2,5-Difluorobenzamide (Amide Group) Strategy Replace Amide Group with Bioisosteres Lead->Strategy Analog1 Triazole Analog Strategy->Analog1 Analog2 Oxadiazole Analog Strategy->Analog2 Analog3 Sulfonamide Analog Strategy->Analog3 Evaluation Comparative Analysis: - Biological Activity - Physicochemical Properties - Metabolic Stability Analog1->Evaluation Analog2->Evaluation Analog3->Evaluation

Bioisosteric Replacement Workflow.

Conclusion

The bioisosteric replacement of the amide group in the 2,5-difluorobenzamide scaffold is a key strategy for modulating its physicochemical and pharmacological properties. However, in the context of FtsZ inhibition, the amide moiety has been shown to be crucial for activity, with its replacement by groups such as benzohydroxamic acid, benzohydrazide, and sulfonamide leading to a loss of antibacterial efficacy.[1] While other bioisosteres like 1,2,4-triazoles and 1,3,4-oxadiazoles offer increased metabolic stability, their impact on the biological activity of 2,6-difluorobenzamide FtsZ inhibitors would need to be carefully evaluated, as the disruption of the critical amide hydrogen bonding pattern is likely to be detrimental. This guide provides researchers with a foundational understanding of the potential outcomes of amide bioisosteric replacement for this particular scaffold, along with the necessary synthetic protocols to explore these modifications. Future work should focus on obtaining direct comparative data for a wider range of bioisosteres to build a more comprehensive quantitative structure-activity relationship.

References

A Comparative Guide to the Synthetic Routes of Difluorobenzamides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of difluorobenzamides is a critical step in the discovery and production of novel therapeutics and agrochemicals. The difluorobenzamide moiety is a key pharmacophore in many biologically active molecules. This guide provides a comparative analysis of three primary synthetic routes to this important class of compounds, with a focus on 2,6-difluorobenzamide as a representative example. The comparison covers reaction methodologies, quantitative performance, and the respective advantages and disadvantages of each approach.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route to difluorobenzamides is contingent on factors such as desired scale, cost, available equipment, and green chemistry considerations. The three main approaches—hydrolysis of difluorobenzonitriles, ammonolysis of difluorobenzoic acid derivatives, and enzymatic hydrolysis—each present a unique profile of benefits and drawbacks.

1. Hydrolysis of 2,6-Difluorobenzonitrile: This is a widely employed method with several variations.

  • Acid-Catalyzed Hydrolysis: This traditional method involves heating the nitrile in the presence of a strong acid like sulfuric acid. While effective, it requires harsh conditions and neutralization of the acidic waste stream, which can be problematic for large-scale production.[1]

  • Base-Catalyzed Peroxide Hydrolysis: This approach utilizes an alkali, such as sodium hydroxide, as a catalyst in the presence of hydrogen peroxide.[2] It offers the advantage of milder reaction conditions and high yields.[2] However, it also generates a significant amount of salt waste upon neutralization.[1]

  • Non-Catalytic Hydrolysis in Near-Critical Water: This method represents a greener alternative, as it avoids the use of acid or base catalysts, thereby minimizing salt waste.[1] The reaction is carried out at high temperatures and pressures, which requires specialized equipment. The yield can be sensitive to the reaction time to prevent further hydrolysis to the corresponding carboxylic acid.[1][3]

2. Ammonolysis of 2,6-Difluorobenzoic Acid Derivatives: This route involves the reaction of a 2,6-difluorobenzoic acid derivative, typically the acid chloride, with an amine source. This method is versatile and can be used to synthesize a variety of N-substituted difluorobenzamides. The reaction of 2,6-difluorobenzoic acid with ammonia or an amine in the presence of a dehydrating agent is also a viable option.[4] While conceptually straightforward, the multi-step nature of preparing the acid derivative and the potential for side reactions can be disadvantages.

3. Enzymatic Hydrolysis of 2,6-Difluorobenzonitrile: This biocatalytic approach employs microorganisms, such as those from the genus Rhodococcus, to convert the nitrile to the amide. This method offers high selectivity and operates under mild, environmentally friendly conditions. However, the availability and cost of the biocatalyst, as well as potential challenges in downstream processing, may be limiting factors for industrial-scale production.

Data Presentation

Synthetic Route Starting Material Key Reagents Reaction Conditions Yield (%) Purity (%)
Acid-Catalyzed Hydrolysis 2,6-DifluorobenzonitrileConcentrated H₂SO₄, H₂O70-80°C~81%Not specified
Base-Catalyzed Peroxide Hydrolysis 2,6-DifluorobenzonitrileNaOH, H₂O₂50°C, 5 hoursup to 95%99%
Non-Catalytic Hydrolysis 2,6-DifluorobenzonitrileDeionized H₂O200-350°C, 1-10 hours64-89%Not specified
Ammonolysis of Acid Chloride 2,6-Difluorobenzoyl chlorideAmmonia or Amine, BaseVariesHigh (typical for this reaction type)High (typical for this reaction type)
Enzymatic Hydrolysis 2,6-DifluorobenzonitrileRhodococcus sp. cells20-30°C, pH 7-8High (qualitative)High (qualitative)

Experimental Protocols

1. Acid-Catalyzed Hydrolysis of 2,6-Difluorobenzonitrile

2,6-difluorobenzonitrile is added dropwise to a 90% sulfuric acid solution at room temperature. The mixture is then heated to 70-80°C and stirred for several hours. After completion of the reaction, the mixture is poured onto ice, and the resulting precipitate is filtered, washed with water until neutral, and dried to yield 2,6-difluorobenzamide.[5]

2. Base-Catalyzed Peroxide Hydrolysis of 2,6-Difluorobenzonitrile

To a stirred solution of 2,6-difluorobenzonitrile (100 parts by weight) in a suitable solvent, an aqueous solution of sodium hydroxide (1-10 parts by weight) is added.[2] The mixture is heated to around 70-100°C, and hydrogen peroxide (200-300 parts by weight) is added portion-wise.[2] The reaction is monitored until completion. After cooling, the product is isolated by filtration, washed with water, and dried to afford 2,6-difluorobenzamide with a purity of 99% and a yield of up to 95%.[2]

3. Non-Catalytic Hydrolysis of 2,6-Difluorobenzonitrile in Near-Critical Water

A mixture of 2,6-difluorobenzonitrile and deionized water (with a weight ratio ranging from 2:1 to 1:7) is charged into a high-pressure autoclave.[1] The autoclave is sealed, and the mixture is heated to a temperature between 200°C and 350°C for a period of 1 to 10 hours.[1] After the reaction, the autoclave is cooled to room temperature. The product, 2,6-difluorobenzamide, is then isolated by filtration, washed with water, and dried. A yield of 64.27% can be achieved at 250°C after 300 minutes.[3]

4. Ammonolysis of 2,6-Difluorobenzoyl Chloride

2,6-difluorobenzoyl chloride is dissolved in an inert solvent and cooled in an ice bath. An excess of a suitable amine or a solution of ammonia is added dropwise with stirring. A base such as triethylamine or pyridine can be used to scavenge the HCl byproduct.[4] After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until completion. The product is then isolated by filtration and purified by recrystallization.

Mandatory Visualization

Acid_Catalyzed_Hydrolysis 2,6-Difluorobenzonitrile 2,6-Difluorobenzonitrile Protonated Nitrile Protonated Nitrile 2,6-Difluorobenzonitrile->Protonated Nitrile H₂SO₄ Amide Intermediate Amide Intermediate Protonated Nitrile->Amide Intermediate H₂O 2,6-Difluorobenzamide 2,6-Difluorobenzamide Amide Intermediate->2,6-Difluorobenzamide Tautomerization Base_Catalyzed_Peroxide_Hydrolysis 2,6-Difluorobenzonitrile 2,6-Difluorobenzonitrile Intermediate Intermediate 2,6-Difluorobenzonitrile->Intermediate ⁻OOH (from H₂O₂ + NaOH) 2,6-Difluorobenzamide 2,6-Difluorobenzamide Intermediate->2,6-Difluorobenzamide H₂O Ammonolysis_of_Acid_Chloride 2,6-Difluorobenzoic Acid 2,6-Difluorobenzoic Acid 2,6-Difluorobenzoyl Chloride 2,6-Difluorobenzoyl Chloride 2,6-Difluorobenzoic Acid->2,6-Difluorobenzoyl Chloride SOCl₂ or (COCl)₂ Tetrahedral Intermediate Tetrahedral Intermediate 2,6-Difluorobenzoyl Chloride->Tetrahedral Intermediate NH₃ or RNH₂ 2,6-Difluorobenzamide 2,6-Difluorobenzamide Tetrahedral Intermediate->2,6-Difluorobenzamide - HCl

References

Efficacy of Difluorobenzamide-Based Compounds Against Drug-Resistant Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health, necessitating the discovery and development of novel antimicrobial agents with unconventional mechanisms of action. This guide provides a comparative analysis of the efficacy of difluorobenzamide-based compounds, a promising class of antibacterials, against drug-resistant bacteria. While the primary focus of extensive research has been on 2,6-difluorobenzamide derivatives, this guide also incorporates available data on the 2,5-difluorobenzamide scaffold to offer a broader perspective.

Overview of Difluorobenzamide Compounds

Comparative Efficacy Against Drug-Resistant Bacteria

The antibacterial activity of several 2,6-difluorobenzamide derivatives, referred to as MST compounds, has been evaluated against a panel of drug-resistant bacteria. The data, summarized in the table below, highlights their potency, particularly against Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).[1][2][6]

In contrast, studies on 2,5-difluorobenzamide derivatives are less extensive. One study explored a series of twelve new hydrazone derivatives based on the coupling of 2,5-difluorobenzohydrazide with different benzaldehydes.[7][8][9][10] While not directly benzamide compounds, they share the difluorinated phenyl core. These derivatives were screened for their antibacterial activity at a concentration of 250 µg/mL.[7][8][9][10]

Table 1: Minimum Inhibitory Concentrations (MICs) of 2,6-Difluorobenzamide Derivatives (MST Compounds) Against Resistant Bacteria
CompoundMRSA (ATCC 43300) MIC (µg/mL)VRE MIC (µg/mL)Notes
MST A9 (1) 8>64
MST A12 (2) 4>64
MST B8 (3) 32>64
MST B9 (4) 432Most potent compound against MSSA (MIC of 1 µg/mL).[6]
MST C4 (5) 4>64Isopentyloxy-substituted compound with modest activity against VRE.[1][2]
Oxacillin 32-
Vancomycin 1256

Data sourced from Chai et al. (2020).[11]

Table 2: Antibacterial Activity of 2,5-Difluorobenzohydrazide Derivatives
CompoundBacterial StrainActivity at 250 µg/mL
4d, 4e, 4f, 4h Gram-positive and Gram-negative bacteriaSignificant activity, comparable to Ampicillin

Note: The specific bacterial strains and quantitative inhibition zones were not detailed in the abstract. The compounds showing the most significant activity all contained an additional fluorine substitution on the benzaldehyde ring.[7][8][9][10]

Mechanism of Action: FtsZ Inhibition

FtsZ_Inhibition_Pathway cluster_bacterium Bacterial Cell cluster_inhibition Inhibition by 2,6-Difluorobenzamide FtsZ_monomers FtsZ Monomers Z_ring Dynamic Z-ring Formation FtsZ_monomers->Z_ring Polymerization Stabilized_Polymers Stabilized FtsZ Polymers FtsZ_monomers->Stabilized_Polymers Aberrant Polymerization GTP GTP GTP->Z_ring Hydrolysis Cell_Division Cell Division Z_ring->Cell_Division Constriction Difluorobenzamide 2,6-Difluorobenzamide Compound Difluorobenzamide->FtsZ_monomers Binds to allosteric site Blocked_Division Blocked Cell Division Stabilized_Polymers->Blocked_Division Disrupted Z-ring dynamics

Mechanism of FtsZ inhibition by 2,6-difluorobenzamide compounds.

Synergy with Existing Antibiotics

A significant finding is the ability of 2,6-difluorobenzamide compounds to reverse resistance to β-lactam antibiotics.[1][11] At concentrations well below their own MICs, these compounds can restore the sensitivity of highly resistant clinical MRSA strains to oxacillin.[1][11] This synergistic effect suggests a potential role for these compounds as "resistance breakers," which could rejuvenate the efficacy of older classes of antibiotics.

Cytotoxicity and Selectivity

Promisingly, the investigated 2,6-difluorobenzamide derivatives have shown a favorable safety profile. They did not affect the polymerization of mammalian tubulin, the eukaryotic counterpart to FtsZ, and exhibited no hemolytic activity or cytotoxicity against mammalian cells.[1][2] This selectivity is crucial for their potential development as therapeutic agents.

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antibacterial potency.

MIC_Workflow start Start prep_compounds Prepare serial two-fold dilutions of test compounds in a 96-well plate start->prep_compounds inoculate Inoculate each well with the bacterial suspension prep_compounds->inoculate prep_inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland) prep_inoculum->inoculate controls Include growth and sterility controls inoculate->controls incubate Incubate the plate at 37°C for 16-20 hours controls->incubate read_results Visually inspect for turbidity to determine the MIC incubate->read_results end End read_results->end MTT_Assay_Workflow start Start seed_cells Seed mammalian cells in a 96-well plate and allow to adhere start->seed_cells add_compounds Add varying concentrations of the test compounds seed_cells->add_compounds incubate_cells Incubate for a defined period (e.g., 24-72 hours) add_compounds->incubate_cells add_mtt Add MTT reagent to each well and incubate for 2-4 hours incubate_cells->add_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize read_absorbance Measure absorbance at ~570 nm using a plate reader solubilize->read_absorbance analyze Calculate cell viability relative to untreated controls read_absorbance->analyze end End analyze->end

References

Validating the Mechanism of Action for 2,5-Difluorobenzamide Derivatives: A Comparative Guide to FtsZ Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant bacteria necessitates the exploration of novel drug targets and chemical scaffolds. One such promising target is the Filamentous temperature-sensitive protein Z (FtsZ), a bacterial homolog of tubulin that is essential for cell division. This guide provides a comparative analysis of a well-characterized 2,6-difluorobenzamide derivative, PC190723 , and a natural plant alkaloid, Berberine , both of which validate their antibacterial mechanism of action through the inhibition of FtsZ.

This guide will delve into the experimental data supporting their mechanism of action, provide detailed protocols for key validation assays, and visualize the underlying biological pathways and experimental workflows.

Comparative Analysis of FtsZ Inhibitors

Both PC190723 and Berberine exert their antibacterial effects by targeting FtsZ, albeit through different binding mechanisms and with varying potencies. PC190723 is a potent inhibitor that stabilizes FtsZ polymers, leading to a disruption of the dynamic Z-ring required for cell division.[1][2][3] Berberine also inhibits FtsZ function, but its mechanism is reported to involve the destabilization of FtsZ protofilaments and inhibition of its GTPase activity.[4][5]

Quantitative Performance Data

The following tables summarize the key quantitative data for PC190723 and Berberine, highlighting their efficacy in inhibiting FtsZ activity and bacterial growth.

CompoundTargetAssayOrganismIC50Reference
PC190723 FtsZGTPase ActivityStaphylococcus aureusNot explicitly found as a direct IC50 value, but its effect is characterized by reducing GTPase activity upon polymer stabilization.[1][3][1][3]
Berberine FtsZGTPase ActivityStaphylococcus aureus~272 µM[2]

Table 1: Comparative in vitro inhibition of FtsZ GTPase Activity.

CompoundOrganismMIC Range (µg/mL)Reference
PC190723 Staphylococcus aureus (including MRSA)0.12 - 2[6][7][8]
Berberine Staphylococcus aureus (including MRSA)32 - 256[9][10][11]

Table 2: Comparative Minimum Inhibitory Concentrations (MIC) against Staphylococcus aureus.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of potential drug candidates. Below are protocols for key experiments used to characterize FtsZ inhibitors.

FtsZ GTPase Activity Assay (Malachite Green-based)

This assay quantifies the enzymatic activity of FtsZ by measuring the amount of inorganic phosphate (Pi) released from GTP hydrolysis.

Principle: The malachite green reagent forms a colored complex with free phosphate, and the absorbance of this complex is directly proportional to the amount of GTP hydrolyzed by FtsZ.

Protocol:

  • Reagent Preparation:

    • Polymerization Buffer (PB): 50 mM MES-NaOH (pH 6.5), 50 mM KCl, 10 mM MgCl₂.[12]

    • FtsZ Stock Solution: Purified FtsZ protein in a suitable storage buffer.

    • GTP Stock Solution: 10 mM GTP in water, pH 7.0.[13]

    • Inhibitor Stock Solutions: PC190723 and Berberine dissolved in 100% DMSO.

    • Malachite Green Working Reagent: Prepare fresh by mixing 3 volumes of Malachite Green Solution A with 1 volume of Solution B, and add a surfactant like Tween-20 to a final concentration of 0.01% (v/v).[13]

    • Phosphate Standard Curve: Prepare a series of known phosphate concentrations to correlate absorbance to the amount of Pi.

  • Assay Procedure:

    • Set up reactions in a 96-well plate with a final volume of 50 µL per well.

    • To each well, add PB, FtsZ protein (e.g., final concentration of 5 µM), and the test inhibitor at various concentrations (or DMSO for the vehicle control).[13]

    • Pre-incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.[13]

    • Initiate the reaction by adding GTP to a final concentration of 1 mM.[13]

    • Incubate the plate at 37°C.

    • At specific time points (e.g., 0, 5, 10, 15, and 20 minutes), stop the reaction by adding 150 µL of the Malachite Green Working Reagent to each well.[13]

    • Measure the absorbance at 630 nm using a microplate reader.[13]

  • Data Analysis:

    • Use the phosphate standard curve to determine the concentration of Pi released in each well.

    • Plot the amount of Pi released over time to determine the initial velocity of the reaction.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

FtsZ Polymerization Assay (Light Scattering)

This assay monitors the assembly of FtsZ monomers into polymers in real-time by measuring the increase in light scattering.

Principle: As FtsZ monomers polymerize into larger filaments, they scatter more light. This increase in light scattering at a 90° angle can be detected using a fluorometer.

Protocol:

  • Reagent Preparation:

    • Polymerization Buffer (PB): 50 mM MES-NaOH (pH 6.5), 50 mM KCl, 10 mM MgCl₂.[12]

    • FtsZ Stock Solution: Purified FtsZ protein.

    • GTP Stock Solution: 10 mM GTP in water, pH 7.0.

    • Inhibitor Stock Solutions: PC190723 and Berberine dissolved in 100% DMSO.

  • Assay Procedure:

    • Pre-warm the fluorometer's cuvette holder to 30°C.[12]

    • In a quartz cuvette, add PB and FtsZ protein to a final concentration of 12.5 µM.[12]

    • Add the test inhibitor at the desired concentration (or DMSO for the vehicle control).

    • Set the fluorometer to measure 90° light scattering with both excitation and emission wavelengths set to 350 nm.[12]

    • Record a stable baseline for 1-2 minutes.

    • Initiate polymerization by adding GTP to a final concentration of 1 mM.[12]

    • Record the change in light scattering over time for 15-30 minutes.

  • Data Analysis:

    • Plot the light scattering intensity versus time.

    • Compare the polymerization kinetics (lag time, rate of polymerization, and steady-state polymer mass) in the presence and absence of the inhibitors.

Bacterial Growth Inhibition Assay (Minimum Inhibitory Concentration - MIC)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A serial dilution of the test compound is incubated with a standard inoculum of bacteria in a liquid growth medium. The MIC is the lowest concentration of the compound at which no turbidity (bacterial growth) is observed.

Protocol:

  • Reagent and Culture Preparation:

    • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Bacterial Culture: Prepare an overnight culture of the test bacterium (e.g., Staphylococcus aureus) and dilute it to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[14]

    • Inhibitor Stock Solutions: Prepare serial dilutions of PC190723 and Berberine in the growth medium.

  • Assay Procedure (Broth Microdilution Method):

    • In a 96-well microtiter plate, add 50-100 µL of the appropriate growth medium to each well.[14]

    • Add serial dilutions of the test compounds to the wells.

    • Inoculate each well with the standardized bacterial suspension.[14]

    • Include a positive control (bacteria with no inhibitor) and a negative control (medium only).

    • Incubate the plate at 37°C for 18-24 hours.[14]

  • Data Analysis:

    • Visually inspect the wells for turbidity or measure the optical density at 600 nm using a plate reader.

    • The MIC is the lowest concentration of the inhibitor that shows no visible growth.

Visualizing the Mechanism and Workflow

Diagrams are essential tools for communicating complex biological pathways and experimental procedures.

FtsZ_Signaling_Pathway cluster_CellDivision Bacterial Cell Division cluster_Inhibitors Inhibitor Mechanism of Action FtsZ_monomers FtsZ Monomers FtsZ_polymers FtsZ Protofilaments FtsZ_monomers->FtsZ_polymers Polymerization GTP GTP GTP->FtsZ_polymers Hydrolysis Z_ring Z-Ring Formation (at mid-cell) FtsZ_polymers->Z_ring Divisome Divisome Assembly Z_ring->Divisome Cell_division Cell Division Divisome->Cell_division PC190723 PC190723 (2,6-Difluorobenzamide) PC190723->FtsZ_polymers Stabilizes Berberine Berberine Berberine->GTP Inhibits Hydrolysis Berberine->FtsZ_polymers Destabilizes

Caption: FtsZ-mediated bacterial cell division pathway and points of inhibition.

Experimental_Workflow cluster_Workflow Experimental Workflow for FtsZ Inhibitor Validation start Start: Identify Potential FtsZ Inhibitor in_vitro In Vitro Assays start->in_vitro gtpase FtsZ GTPase Activity Assay (IC50 Determination) in_vitro->gtpase polymerization FtsZ Polymerization Assay (Light Scattering) in_vitro->polymerization cellular Cell-Based Assays gtpase->cellular polymerization->cellular mic Minimum Inhibitory Concentration (MIC) Assay cellular->mic morphology Cell Morphology Analysis (Microscopy) cellular->morphology end End: Validated FtsZ Inhibitor mic->end morphology->end

Caption: A logical workflow for the validation of FtsZ inhibitors.

References

A Head-to-Head Comparison: 2,5-Difluorobenzamide vs. Non-fluorinated Benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed comparative analysis of 2,5-Difluorobenzamide and its non-fluorinated counterpart, Benzamide. This document outlines their physicochemical properties, synthesis, and biological activities, supported by experimental data and protocols to inform research and development efforts.

Due to the limited availability of direct experimental data for 2,5-Difluorobenzamide, this guide leverages data from its close structural isomer, 2,6-Difluorobenzamide, as a predictive analogue. This substitution allows for a comprehensive comparison, highlighting the potential impact of fluorine substitution on the benzamide scaffold.

Physicochemical Properties: A Comparative Overview

The introduction of fluorine atoms onto the benzene ring significantly alters the physicochemical properties of the benzamide molecule. These changes can have profound effects on a compound's pharmacokinetic and pharmacodynamic profile.

PropertyBenzamide2,6-Difluorobenzamide (analogue for 2,5-Difluorobenzamide)
Molecular Formula C₇H₇NOC₇H₅F₂NO
Molecular Weight 121.14 g/mol 157.12 g/mol
Appearance White solidSolid
Melting Point 127-130 °C145-148 °C
Boiling Point 288 °CNot available
Solubility Slightly soluble in water; soluble in ethanol, ether, and other organic solvents.Soluble in ethanol.
LogP 0.64Not available

Synthesis and Experimental Protocols

The synthesis of both benzamide and its fluorinated derivatives can be achieved through several established chemical routes.

Synthesis of Benzamide

A common laboratory-scale synthesis of benzamide involves the ammonolysis of benzoyl chloride.

Experimental Protocol: Ammonolysis of Benzoyl Chloride

  • In a conical flask, prepare a mixture of 5 mL of concentrated ammonia and 5 mL of water.

  • Slowly add 2 mL (2.4 g) of benzoyl chloride to the ammonia solution while vigorously shaking the flask. The reaction is exothermic and will generate heat.

  • Continue shaking for approximately 15 minutes, by which time the oily benzoyl chloride should have completely reacted to form a solid precipitate.

  • Filter the resulting solid flakes of benzamide.

  • Wash the collected solid with cold water.

  • Recrystallize the crude benzamide from hot water to obtain colorless crystals.

Synthesis of 2,6-Difluorobenzamide (as a proxy for 2,5-Difluorobenzamide)

A prevalent method for synthesizing 2,6-difluorobenzamide is through the hydrolysis of 2,6-difluorobenzonitrile.[1]

Experimental Protocol: Hydrolysis of 2,6-Difluorobenzonitrile [1]

  • To a four-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 30 g (0.214 mol) of 2,6-difluorobenzonitrile and 25.62 g (0.128 mol) of a 20% sodium hydroxide solution.

  • Heat the mixture to 50°C with stirring.

  • Slowly add 72.61 g (0.641 mol) of 30 wt% hydrogen peroxide dropwise over 3 hours.

  • Maintain the reaction mixture at 50°C for an additional 2 hours to allow the hydrolysis to complete.

  • After the reaction, cool the mixture to 25°C.

  • Adjust the pH to approximately 7.0 (neutral) by adding 10 wt% hydrochloric acid.

  • Stir the mixture at this temperature for 1.5 hours.

  • Collect the solid product by suction filtration.

  • Wash the filter cake with water and dry to obtain solid 2,6-difluorobenzamide.

Synthesis Workflow

General Synthesis Workflows cluster_benzamide Benzamide Synthesis cluster_difluorobenzamide 2,6-Difluorobenzamide Synthesis Benzoyl Chloride Benzoyl Chloride Ammonolysis Ammonolysis Benzoyl Chloride->Ammonolysis Ammonia Solution Ammonia Solution Ammonia Solution->Ammonolysis Crude Benzamide Crude Benzamide Ammonolysis->Crude Benzamide Recrystallization Recrystallization Crude Benzamide->Recrystallization Pure Benzamide Pure Benzamide Recrystallization->Pure Benzamide 2,6-Difluorobenzonitrile 2,6-Difluorobenzonitrile Hydrolysis Hydrolysis 2,6-Difluorobenzonitrile->Hydrolysis NaOH, H2O2 NaOH, H2O2 NaOH, H2O2->Hydrolysis Crude 2,6-Difluorobenzamide Crude 2,6-Difluorobenzamide Hydrolysis->Crude 2,6-Difluorobenzamide Purification Purification Crude 2,6-Difluorobenzamide->Purification Pure 2,6-Difluorobenzamide Pure 2,6-Difluorobenzamide Purification->Pure 2,6-Difluorobenzamide

Caption: General synthesis workflows for Benzamide and 2,6-Difluorobenzamide.

Biological Activities: A Comparative Analysis

Benzamides exhibit a broad spectrum of biological activities. The introduction of fluorine atoms can modulate this activity, often leading to enhanced potency and selectivity.

Antimicrobial Activity: FtsZ Inhibition

A key target for antibacterial drug discovery is the bacterial cell division protein FtsZ. Benzamide derivatives, particularly fluorinated ones, have shown promise as FtsZ inhibitors.[2][3][4]

CompoundTarget OrganismMIC (µg/mL)
3-alkyloxy-2,6-difluorobenzamide derivative (17)Bacillus subtilis0.25-1[2]
3-alkyloxy-2,6-difluorobenzamide derivative (17)Staphylococcus aureus<10[2]
2,6-difluorobenzamide derivative (4)Staphylococcus aureus (MRSA ATCC 43300)4[5]
2,6-difluorobenzamide derivative (5)Staphylococcus aureus (MRSA ATCC 43300)4[5]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination [5]

  • Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the target bacterium (e.g., Staphylococcus aureus).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

FtsZ Inhibition Pathway

Mechanism of FtsZ Inhibition by Benzamides Benzamide Derivative Benzamide Derivative FtsZ Protein FtsZ Protein Benzamide Derivative->FtsZ Protein Binds to Inhibition Inhibition Benzamide Derivative->Inhibition Z-ring Formation Z-ring Formation FtsZ Protein->Z-ring Formation Polymerizes with GTP GTP GTP GTP->Z-ring Formation Cell Division Cell Division Z-ring Formation->Cell Division Inhibition->Z-ring Formation

Caption: Benzamide derivatives inhibit bacterial cell division by targeting the FtsZ protein.

Anticancer Activity: PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair. Inhibition of PARP is a promising strategy for cancer therapy. Benzamide itself is a known inhibitor of PARP.

CompoundIC₅₀
Benzamide3.3 µM

Experimental Protocol: PARP Inhibition Assay

A common method to assess PARP inhibition is to measure the incorporation of radiolabeled NAD+ into an acid-insoluble precipitate in the presence of purified PARP enzyme and damaged DNA.

  • Prepare a reaction mixture containing purified PARP1 enzyme, a buffer solution, activated DNA (e.g., by treatment with DNase I), and varying concentrations of the test compound.

  • Initiate the reaction by adding radiolabeled [³²P]NAD+.

  • Incubate the reaction at a controlled temperature (e.g., 25°C) for a specific time.

  • Stop the reaction by adding ice-cold trichloroacetic acid (TCA) to precipitate the proteins and poly(ADP-ribosyl)ated products.

  • Filter the precipitate and wash with TCA.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the PARP activity by 50%.

PARP Inhibition Signaling Pathway

Role of PARP in DNA Repair and its Inhibition DNA Damage DNA Damage PARP PARP DNA Damage->PARP Activates PARylation PARylation PARP->PARylation Catalyzes NAD+ NAD+ NAD+->PARylation Recruitment of Repair Proteins Recruitment of Repair Proteins PARylation->Recruitment of Repair Proteins DNA Repair DNA Repair Recruitment of Repair Proteins->DNA Repair Benzamide Benzamide Inhibition Inhibition Benzamide->Inhibition Inhibition->PARP Inhibits

Caption: Benzamide inhibits PARP, a key enzyme in the DNA damage repair pathway.

Summary and Future Directions

This guide provides a foundational comparison between non-fluorinated benzamide and its difluorinated analogue, highlighting the significant impact of fluorination on physicochemical properties and biological activity. While direct comparative data for 2,5-difluorobenzamide remains scarce, the information on the 2,6-isomer suggests that fluorination can enhance antimicrobial activity, likely through improved target engagement and altered pharmacokinetic properties.

Further research is warranted to directly compare the biological activities of 2,5-difluorobenzamide and benzamide across a range of targets. Such studies will provide a clearer understanding of the structure-activity relationships and guide the rational design of more potent and selective therapeutic agents based on the benzamide scaffold. The experimental protocols and pathway diagrams provided herein serve as a valuable resource for initiating and advancing these research endeavors.

References

Navigating Metabolic Lability: A Comparative Guide to the Stability of 2,5-Difluorobenzamide Containing Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the metabolic stability of lead compounds is a critical step in the journey from discovery to clinical application. The 2,5-difluorobenzamide moiety has emerged as a valuable scaffold in medicinal chemistry, in part due to the metabolic resilience conferred by fluorine substitution. This guide provides a comprehensive comparison of the metabolic stability of molecules containing the 2,5-difluorobenzamide core against non-fluorinated analogs and other common bioisosteric replacements. Through the presentation of experimental data, detailed protocols, and pathway visualizations, this document serves as a practical resource for informed decision-making in drug design.

Enhancing Metabolic Stability: The Role of Fluorination

The introduction of fluorine atoms onto a phenyl ring, as seen in the 2,5-difluorobenzamide scaffold, is a well-established strategy to block metabolically labile positions. The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes, particularly Cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[1] This modification can significantly increase the half-life (t½) and reduce the intrinsic clearance (CLint) of a compound, leading to improved pharmacokinetic profiles.

Aromatic hydroxylation, a common metabolic pathway for phenyl rings, is often impeded by the presence of electron-withdrawing fluorine atoms.[2] This makes the aromatic ring less susceptible to oxidative metabolism by CYPs.

Quantitative Comparison of Metabolic Stability

The following tables summarize the in vitro metabolic stability of a series of benzamide analogs in human liver microsomes (HLM). A longer half-life (t½) and a lower intrinsic clearance (CLint) are indicative of greater metabolic stability.[3]

Compound IDStructuret½ (min)CLint (µL/min/mg protein)
Analog 1 2-(3-fluorophenethoxy)-5-morpholinobenzamide13.9125.1
Analog 2 5-bromo-2-(3-fluorophenethoxy)benzamide29.558.9
Analog 3 2-(3-fluorophenethoxy)-5-methylbenzamide43.639.7
Analog 4 5-cyclopropyl-2-(3-fluorophenethoxy)benzamide57.829.9
Analog 5 5-ethyl-2-(3-fluorophenethoxy)benzamide37.546.4
Analog 16 2-(3-fluorophenethoxy)-5-(thiophen-2-yl)benzamide>60<23.1

Data sourced from "A Comparative Guide to the In Vitro Metabolic Stability of Benzamide Analogs" by BenchChem.[3]

Alternative Strategies: Bioisosteric Replacement of the Amide Bond

When the amide bond itself is a metabolic liability, bioisosteric replacement offers a powerful alternative to enhance stability while retaining biological activity. Several heterocyclic ring systems can mimic the key physicochemical properties of the amide group.[4]

BioisostereKey FeaturesImpact on Metabolic Stability
1,2,3-Triazole Mimics the trans amide bond geometry. Can participate in hydrogen bonding.[5]Generally resistant to cleavage by proteases, oxidation, and hydrolysis. Often leads to a significant increase in metabolic stability.[4]
1,3,4-Oxadiazole Can mimic the planar and dipolar properties of an amide.[4]Can improve metabolic stability, membrane permeability, and bioavailability.[6]
1,2,4-Oxadiazole Another isomeric form of oxadiazole used as an amide bioisostere.[7]Can offer improved metabolic stability compared to the parent amide.[4]

Experimental Protocols

Accurate assessment of metabolic stability relies on standardized in vitro assays. The following are detailed protocols for two of the most common methods used in drug discovery.

Human Liver Microsomal Stability Assay

This assay is a primary screen to evaluate a compound's susceptibility to Phase I metabolism, predominantly mediated by CYP enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes.

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G-6-P, G-6-PDH, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare the incubation mixture containing HLM and phosphate buffer.

  • Pre-incubation: Pre-incubate the HLM mixture at 37°C for a short period to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound to the HLM mixture.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the incubation mixture.

  • Termination: Immediately quench the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Determine the rate of disappearance of the test compound to calculate the half-life (t½) and intrinsic clearance (CLint).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability by utilizing intact liver cells, which contain both Phase I and Phase II metabolic enzymes and their required cofactors.

Objective: To determine the in vitro intrinsic clearance (CLint) in a system that more closely mimics the in vivo hepatic environment.

Materials:

  • Test compound

  • Cryopreserved or fresh hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • 96-well plates (or other suitable culture vessels)

  • Incubator (37°C, 5% CO2)

  • Acetonitrile (or other suitable organic solvent) for cell lysis and reaction termination

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Cell Plating: Thaw and plate the hepatocytes in collagen-coated plates and allow them to attach.

  • Compound Addition: Prepare a solution of the test compound in the culture medium and add it to the hepatocyte monolayers.

  • Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Sampling and Termination: At each time point, remove the medium and lyse the cells with a cold organic solvent containing an internal standard.

  • Sample Processing: Collect the cell lysate and centrifuge to remove cellular debris.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Determine the rate of disappearance of the test compound to calculate the intrinsic clearance (CLint).

Visualizing Metabolic Pathways and Experimental Workflows

To further clarify the processes involved in assessing metabolic stability, the following diagrams, generated using Graphviz (DOT language), illustrate a typical metabolic pathway for a benzamide derivative and the general workflow of an in vitro stability assay.

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Benzamide_Derivative Benzamide Derivative Hydroxylated_Metabolite Hydroxylated Metabolite Benzamide_Derivative->Hydroxylated_Metabolite CYP450 (Hydroxylation) Dealkylated_Metabolite N-Dealkylated Metabolite Benzamide_Derivative->Dealkylated_Metabolite CYP450 (Dealkylation) Glucuronide_Conjugate Glucuronide Conjugate Hydroxylated_Metabolite->Glucuronide_Conjugate UGTs (Glucuronidation) Sulfate__Conjugate Sulfate__Conjugate Hydroxylated_Metabolite->Sulfate__Conjugate SULTs (Sulfation) Excretion Excretion Dealkylated_Metabolite->Excretion Glucuronide_Conjugate->Excretion Sulfate_Conjugate Sulfate Conjugate Sulfate_Conjugate->Excretion

Caption: General metabolic pathway of a benzamide derivative.

Start Start Assay Prepare_Incubation_Mixture Prepare Incubation Mixture (Microsomes/Hepatocytes + Buffer) Start->Prepare_Incubation_Mixture Add_Compound Add Test Compound & Cofactors (if needed) Prepare_Incubation_Mixture->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Time_Points Time Points Incubate->Time_Points Quench_Reaction Quench Reaction (Add Cold Solvent + IS) Time_Points->Quench_Reaction t = 0, 5, 15... min Sample_Processing Sample Processing (Centrifugation) Quench_Reaction->Sample_Processing LC_MS_Analysis LC-MS/MS Analysis Sample_Processing->LC_MS_Analysis Data_Analysis Data Analysis (Calculate t½ and CLint) LC_MS_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in vitro metabolic stability assays.

References

Safety Operating Guide

Proper Disposal of 2,5-Difluorobenzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides essential, step-by-step guidance for the safe disposal of 2,5-Difluorobenzamide, a common reagent in synthetic chemistry. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.

The primary directive for the disposal of 2,5-Difluorobenzamide, as outlined in its Safety Data Sheets (SDS), is to entrust it to a licensed professional waste disposal service.[1][2][3][4][5] This ensures that the chemical is managed in a manner that is safe and compliant with all relevant regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is crucial for mitigating the risks of skin, eye, and respiratory irritation associated with 2,5-Difluorobenzamide.

Protective EquipmentSpecificationRationale
Eye Protection Safety glasses with side-shields conforming to EN166, or equivalent.To prevent eye contact which can cause serious irritation.[1][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.To prevent skin contact which can cause irritation.[1][6]
Body Protection A complete suit protecting against chemicals or a lab coat.To protect skin and personal clothing from contamination.[6]
Respiratory Protection Use a NIOSH (US) or CEN (EU) approved respirator if dust is generated.To prevent respiratory tract irritation from inhaled dust.[6]

Step-by-Step Disposal Protocol

The following protocol outlines the standard operating procedure for the disposal of 2,5-Difluorobenzamide waste.

1. Waste Segregation and Collection:

  • Designate a specific, clearly labeled, and sealed container for 2,5-Difluorobenzamide waste.

  • Do not mix with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials include strong oxidizing agents and strong bases.[6]

  • Collect waste in a suitable, closed container to await disposal.[2][6]

2. Handling Spills and Contaminated Materials:

  • In the event of a spill, avoid generating dust.[2][6]

  • Carefully sweep up the solid material and place it into the designated waste container.[2][6]

  • Any materials used for cleaning the spill (e.g., absorbent pads, wipes) must also be disposed of as 2,5-Difluorobenzamide waste.

  • Ensure the spill area is decontaminated according to your laboratory's established procedures.

  • It is crucial to prevent the chemical from entering drains or the environment.[6]

3. Storage of Waste:

  • Store the sealed waste container in a cool, dry, and well-ventilated area.[1][3]

  • The storage location should be away from incompatible materials.

4. Arranging for Disposal:

  • Contact your institution's EHS office or a certified chemical waste disposal contractor to arrange for pickup and disposal.

  • Provide the waste handler with a complete and accurate description of the waste, including a copy of the Safety Data Sheet.

  • All disposal activities must be conducted in accordance with local, state, and federal regulations.[7]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 2,5-Difluorobenzamide.

Workflow for 2,5-Difluorobenzamide Disposal cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal A Identify 2,5-Difluorobenzamide Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Use Designated, Labeled, and Sealed Waste Container B->C D Is it a spill? C->D E Sweep up solid, avoid dust. Place in waste container. D->E Yes F Place uncontaminated waste in container. D->F No G Store container in a cool, dry, well-ventilated area E->G F->G H Keep away from incompatible materials (oxidizers, bases) G->H I Contact Institutional EHS or Certified Waste Contractor H->I J Provide SDS and Accurate Waste Information I->J K Arrange for Pickup and Compliant Disposal J->K

A flowchart outlining the procedural steps for the safe disposal of 2,5-Difluorobenzamide.

References

Essential Safety and Logistics for Handling 2,5-Difluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2,5-Difluorobenzamide was located. The following guidance is based on the safety data of structurally similar compounds, including 2,5-Difluorobenzoic acid and 2,6-Difluorobenzamide. It is imperative to treat 2,5-Difluorobenzamide with, at a minimum, the same level of caution as these related substances.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2,5-Difluorobenzamide. The procedural steps outlined below are designed to ensure safe operational handling and disposal.

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, 2,5-Difluorobenzamide is anticipated to be a hazardous substance. The primary hazards include irritation to the skin, eyes, and respiratory system.[1][2][3] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles meeting EN166 or ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[3][4][5]To protect eyes from dust particles and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[5] Gloves must be inspected before use and disposed of immediately if contaminated.To prevent skin contact and absorption.
Body Protection A flame-resistant lab coat, fully buttoned, with long sleeves.[4]To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate particulate filter (e.g., N95) should be used when handling the powder outside of a certified chemical fume hood or if dust generation is likely.[2]To prevent inhalation of irritating dust particles.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical to minimize exposure and ensure safety. All handling of 2,5-Difluorobenzamide should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.

Engineering Controls:

  • Ventilation: All work with 2,5-Difluorobenzamide should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area.[6]

Administrative Controls:

  • Training: All personnel must be trained on the specific hazards and handling procedures for this compound before commencing any work.

  • Work Area: The designated work area should be clearly demarcated and kept clean.

  • Working Alone: Avoid working alone when handling this and other hazardous materials.

Procedural Workflow:

G Workflow for Handling 2,5-Difluorobenzamide cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal A Review SDS of Analogous Compounds B Don Appropriate PPE A->B C Prepare and Demarcate Work Area B->C D Weigh Compound C->D E Perform Experiment D->E F Close and Seal Container E->F G Decontaminate Work Surfaces F->G H Segregate and Label Waste G->H I Doff PPE Correctly H->I J Dispose of Waste via Licensed Contractor I->J

Workflow for Handling 2,5-Difluorobenzamide

First Aid Measures

In the event of exposure, immediate action is crucial.

Table 2: First Aid Procedures

Exposure RouteFirst Aid Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[2][7]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][4]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4]

Disposal Plan

Proper disposal of 2,5-Difluorobenzamide and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Table 3: Disposal Guidelines

Waste TypeDisposal Procedure
Unused 2,5-Difluorobenzamide Collect in a suitable, tightly sealed, and properly labeled container. Dispose of as hazardous chemical waste through a licensed disposal contractor.[2][7]
Contaminated PPE (Gloves, etc.) Place in a designated, sealed waste container immediately after use. Dispose of as hazardous chemical waste.
Contaminated Labware Decontaminate reusable labware thoroughly. Dispose of single-use contaminated labware as hazardous chemical waste.
Spills For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1][4] For larger spills, evacuate the area and contact the institution's environmental health and safety department.

All waste must be disposed of in accordance with local, state, and federal regulations. Do not dispose of down the drain or in general waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.